6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2N2S/c7-3-1-2-4(12-3)5(8)11-6(9)10-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIBZFQOVIDMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=C(N=C2Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262874 | |
| Record name | 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311275-35-0 | |
| Record name | 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
An In-depth Technical Guide to the Synthesis of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Abstract
This technical guide provides a comprehensive overview of the , a key heterocyclic building block in medicinal chemistry. The thieno[3,2-d]pyrimidine scaffold is of significant interest due to its structural analogy to purines, allowing derivatives to act as potent inhibitors for a range of biological targets, particularly protein kinases.[1][2][3] This document details a strategic synthetic approach, elucidates the underlying chemical principles, and provides robust experimental protocols for researchers and scientists in the field of drug development. The synthesis is centered around the initial construction of a brominated thiophene precursor, followed by cyclization to form the pyrimidinedione ring system, and concluding with a crucial chlorination step.
Introduction: The Strategic Importance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged scaffold in modern drug discovery. As a bioisostere of adenine, a fundamental component of DNA and RNA, this heterocyclic system is adept at interacting with ATP-binding sites of various enzymes, most notably protein kinases.[1] Kinase signaling pathways are frequently dysregulated in numerous pathologies, including cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy.
The title compound, 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS 1311275-35-0), is a highly functionalized intermediate designed for synthetic versatility.[4] The two chlorine atoms at the C2 and C4 positions exhibit differential reactivity, enabling selective nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of various substituents to explore structure-activity relationships (SAR).[1][5] The bromine atom at the C6 position serves as a versatile synthetic handle for introducing further molecular diversity, typically through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck couplings.[6] This trifunctional handle makes 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine an invaluable precursor for generating libraries of complex molecules aimed at discovering novel therapeutic agents.[1][6]
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine reveals a strategy that prioritizes regiochemical control. The primary challenge is the specific placement of the bromine atom at the C6 position of the thiophene ring. Direct bromination of the 2,4-dichlorothieno[3,2-d]pyrimidine core is often problematic, leading to mixtures of isomers and challenging purifications.
A more robust and controllable strategy involves introducing the bromine atom at an early stage. The synthesis, therefore, commences with a pre-functionalized thiophene building block. The key transformations are:
-
Chlorination: The two chloro groups are installed in the final step from a di-hydroxy precursor (the tautomeric dione form). This is a standard transformation using reagents like phosphorus oxychloride (POCl₃).
-
Pyrimidine Ring Formation: The pyrimidine ring is constructed via cyclization of an appropriately substituted 2-aminothiophene with a one-carbon source like urea or a derivative thereof.
-
Thiophene Precursor: The synthesis begins with a 2-amino-4-bromothiophene-3-carboxylate derivative. This ensures the bromine is locked into the correct position from the outset.
This strategic approach is illustrated in the workflow diagram below.
Caption: Cyclization to form the dione intermediate.
Stage 2: Chlorination to 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
This final step is a critical transformation that converts the stable, high-melting dione intermediate into the highly reactive and synthetically versatile dichloro-product.
The chlorination is typically achieved by heating the 6-Bromothieno[3,2-d]pyrimidine-2,4-dione in an excess of phosphorus oxychloride (POCl₃). [7][8]The reaction mechanism involves the tautomeric di-hydroxy form of the pyrimidinedione, which is converted into a bis-phosphate ester intermediate by POCl₃. This intermediate is then susceptible to nucleophilic attack by chloride ions, leading to the displacement of the phosphate groups and formation of the desired 2,4-dichloro product. The reaction is often carried out at reflux temperatures to ensure complete conversion. [8]Sometimes, a tertiary amine base like diisopropylethylamine (DIPEA) or a catalyst like dimethylaminopyridine (DMAP) is added to facilitate the reaction. [8]
Caption: Final chlorination step.
Detailed Experimental Protocols
The following protocols are representative procedures based on established methodologies for the synthesis of thieno[3,2-d]pyrimidine derivatives. [7][8]
Protocol 1: Synthesis of 6-Bromothieno[3,2-d]pyrimidine-2,4-dione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 2-amino-4-bromothiophene-3-carboxylate (1.0 eq) and urea (3.0-5.0 eq).
-
Heating: Heat the mixture to 160-190 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (usually 4-6 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. The resulting solid mass is then triturated with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with water and then a cold solvent like ethanol or diethyl ether to remove any remaining impurities.
-
Drying: Dry the isolated white to off-white solid under vacuum to yield 6-Bromothieno[3,2-d]pyrimidine-2,4-dione. The product is often of sufficient purity for the next step.
Protocol 2: Synthesis of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), add 6-Bromothieno[3,2-d]pyrimidine-2,4-dione (1.0 eq).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, approx. 10-15 volumes) to the flask. If required, add a catalytic amount of N,N-dimethylformamide (DMF) or a stoichiometric amount of a base like diisopropylethylamine.
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS until completion (typically 2-6 hours).
-
Removal of Excess Reagent: After cooling, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Workup: Cautiously pour the residual viscous oil onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the product. Adjust the pH to be neutral or slightly alkaline with a 5 M NaOH solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as chloroform or dichloromethane (DCM), multiple times.
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine as a solid.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance |
| 6-Bromothieno[3,2-d]pyrimidine-2,4-dione | C₆H₃BrN₂O₂S | 247.07 | White to Off-White Solid |
| 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | C₆HBrCl₂N₂S | 283.95 | Light Brown to Yellow Solid |
Safety and Handling
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Brominated Compounds: Organobromides can be irritants and lachrymators. Avoid inhalation and skin contact.
-
Reaction Conditions: The reactions involve heating and potentially corrosive byproducts (e.g., HCl gas). Ensure proper setup and use a scrubber for acid gases.
Conclusion
The is a strategic, multi-step process that is readily achievable through established chemical transformations. By introducing the bromine atom at an early stage on the thiophene precursor, this pathway ensures excellent regiochemical control. The subsequent cyclization and chlorination steps are robust and scalable procedures. The resulting trifunctionalized heterocyclic core is an exceptionally valuable intermediate for the synthesis of targeted libraries in drug discovery, particularly for the development of novel kinase inhibitors.
References
-
Al-Suwaidan, I. A., et al. (2020). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 25(21), 5038. [Link]
-
Ahmad, I., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
-
Pochet, L., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(11), 13596-13629. [Link]
-
Pharmaffiliates. (n.d.). Exploring 7-Bromo-2,4-dichloro-thieno[3,2-d]pyrimidine: A Key Pharmaceutical Intermediate. Retrieved from [Link]
-
Kamal, A., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(1), 310-315. [Link]
-
ResearchGate. (2025). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 26(11), 3326. [Link]
-
ResearchGate. (2025). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). Process for bromination of pyrimidine.
-
National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. RSC Medicinal Chemistry, 14(5), 941-954. [Link]
-
Synthonix, Inc. (n.d.). 6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine. Retrieved from [Link]
-
ScienceDirect. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic Chemistry, 85, 414-437. [Link]
-
PubMed. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | 1311275-35-0 [chemicalbook.com]
- 4. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dichlorothieno[3,2-d]pyrimidine | 16234-14-3 [chemicalbook.com]
- 8. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the thieno[3,2-d]pyrimidine core has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets, thereby serving as a fertile ground for the development of novel therapeutics. This guide focuses on a key derivative of this scaffold: 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS Number: 1311275-35-0 ).[1] The strategic placement of reactive chloro- and bromo-substituents on this fused heterocyclic system provides medicinal chemists with a versatile platform for the synthesis of diverse compound libraries, particularly in the pursuit of potent and selective kinase inhibitors. This document serves as an in-depth technical resource, elucidating the synthesis, physicochemical properties, reactivity, and, most importantly, the application of this compound in contemporary drug discovery programs.
Physicochemical Properties and Structural Attributes
The unique arrangement of atoms and functional groups in 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine dictates its reactivity and potential for biological interactions. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 1311275-35-0 | [1] |
| Molecular Formula | C₆HBrCl₂N₂S | [1] |
| Molecular Weight | 283.95 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Solubility | Soluble in common organic solvents like DCM, Chloroform, and DMF (predicted) | |
| Melting Point | Not publicly available |
Synthesis of the Thieno[3,2-d]pyrimidine Core: A Strategic Overview
The synthesis of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, while not explicitly detailed in publicly accessible literature, can be logically deduced from established protocols for the synthesis of the parent 2,4-dichlorothieno[3,2-d]pyrimidine scaffold. The general strategy involves the construction of the fused ring system followed by halogenation.
A plausible synthetic route would commence with a substituted thiophene, which undergoes cyclization to form the thieno[3,2-d]pyrimidine-2,4-dione. This intermediate is then subjected to chlorination, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield the 2,4-dichloro derivative. The bromination at the 6-position could be achieved either by starting with a pre-brominated thiophene precursor or by electrophilic bromination of the thieno[3,2-d]pyrimidine core, although the latter may present regioselectivity challenges.
Experimental Protocol: Synthesis of the 2,4-Dichlorothieno[3,2-d]pyrimidine Scaffold
The following is a representative, generalized protocol for the synthesis of the core 2,4-dichlorothieno[3,2-d]pyrimidine, which would be a precursor to the 6-bromo derivative.
Step 1: Cyclization to Thieno[3,2-d]pyrimidine-2,4-dione
-
To a solution of an appropriate 2-aminothiophene-3-carboxylate derivative in a high-boiling point solvent (e.g., diphenyl ether), add an excess of urea.
-
Heat the reaction mixture to a high temperature (typically 180-250 °C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and triturate with a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the product.
-
Filter the solid, wash with the solvent, and dry to obtain the thieno[3,2-d]pyrimidine-2,4-dione.
Step 2: Dichlorination
-
Suspend the thieno[3,2-d]pyrimidine-2,4-dione in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or dimethylformamide (DMF).
-
Heat the mixture to reflux (around 110-120 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichlorothieno[3,2-d]pyrimidine.
-
Purify the product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Urea as a Reagent: Urea serves as a convenient and inexpensive source of the pyrimidine ring atoms in the cyclization step.
-
High Temperature: The cyclization reaction requires significant thermal energy to overcome the activation barrier for ring formation.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating and dehydrating agent, effectively converting the dione to the dichloro derivative.
-
Tertiary Amine Catalyst: The addition of a base like DIPEA or DMF can accelerate the chlorination reaction.
Reactivity and Synthetic Utility: A Gateway to Diverse Chemical Space
The synthetic value of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine lies in the differential reactivity of its halogen substituents. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic aromatic substitution (SₙAr), while the bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled introduction of various functionalities.
Generally, the chlorine at the 4-position is more reactive towards nucleophiles than the chlorine at the 2-position. This selectivity can be exploited to introduce different substituents at these two positions sequentially.
Caption: Orthogonal reactivity of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
Applications in Drug Discovery: Targeting Kinases with Precision
The thieno[3,2-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Its structural resemblance to the purine core of ATP allows it to competitively bind to the ATP-binding site of various kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.
The 6-bromo-2,4-dichloro derivative serves as a key starting material for the synthesis of potent kinase inhibitors. The chloro groups can be displaced by various amines and other nucleophiles to interact with key residues in the kinase active site, while the bromo group can be utilized to introduce larger aryl or heteroaryl moieties via Suzuki or Stille coupling, which can occupy adjacent hydrophobic pockets and enhance binding affinity and selectivity.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 6-bromo-2,4-dichloro-substituted thienopyrimidines is limited, general trends for the broader class of thieno[3,2-d]pyrimidine kinase inhibitors can be extrapolated:
-
Substitution at the 4-position: Aromatic and heteroaromatic amines are often well-tolerated and can form crucial hydrogen bonds with the hinge region of the kinase.
-
Substitution at the 2-position: Smaller alkyl or substituted amino groups are generally preferred to avoid steric clashes.
-
Substitution at the 6-position: The introduction of aryl or heteroaryl groups via the bromo-substituent can significantly impact potency and selectivity by accessing specific hydrophobic regions of the kinase domain. The nature and substitution pattern of this group are critical for fine-tuning the inhibitor's profile.
Case Study: Inhibition of Epidermal Growth Factor Receptor (EGFR)
Derivatives of the thieno[3,2-d]pyrimidine scaffold have shown promising activity against EGFR, a receptor tyrosine kinase frequently mutated in non-small cell lung cancer. For instance, compounds with an acrylamide moiety have been designed to act as covalent irreversible inhibitors by targeting a cysteine residue in the active site of EGFR. The 6-bromo-2,4-dichloro precursor is an ideal starting point for the synthesis of such inhibitors.
A study on pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors demonstrated that the thienopyrimidine core is a viable scaffold. One of the synthesized compounds, B1 , exhibited an IC₅₀ value of 13 nM against the EGFRL858R/T790M mutant.[4]
| Compound | Target | IC₅₀ (nM) |
| B1 (a thieno[2,3-d]pyrimidine derivative) | EGFRL858R/T790M | 13 |
This data underscores the potential of the thienopyrimidine scaffold in developing potent and selective kinase inhibitors.
Caption: Workflow for developing kinase inhibitors from the title compound.
Safety and Handling
As a halogenated heterocyclic compound, 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Direct contact with skin and eyes should be avoided. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Perspectives
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine represents a highly valuable and versatile building block in modern drug discovery. Its orthogonal reactivity, coupled with the proven biological relevance of the thieno[3,2-d]pyrimidine scaffold, provides a robust platform for the generation of novel and diverse small molecules. The continued exploration of this and related intermediates will undoubtedly fuel the discovery of next-generation therapeutics, particularly in the realm of kinase inhibitors for the treatment of cancer and other diseases. As our understanding of the structural biology of various kinase targets deepens, the strategic utilization of this compound will enable the rational design of even more potent and selective drug candidates.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 18382796, 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. Available from: [Link]
- Rashad, A. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1745-1760.
- Zheng, Y., et al. (2017). Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. Molecules, 22(5), 785.
- Rewcastle, G. W., et al. (1998). Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751.
- Seela, F., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(16), 4834-4837.
- Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: potent and selective, orally active inhibitors of the epidermal growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 40(22), 3601-3616.
- Li, D., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605.
Sources
An In-Depth Technical Guide to the Synthesis of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine Derivatives
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic framework in medicinal chemistry, serving as a cornerstone for the development of numerous therapeutic agents, particularly in oncology. Its structural resemblance to the native purine bases allows for potent and selective interactions with a variety of biological targets, most notably the ATP-binding sites of protein kinases.[1][2] This guide provides a comprehensive technical overview of the synthesis of 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine, a key intermediate that offers three distinct points for chemical diversification. We will delve into the strategic considerations for the synthesis of this core structure, its regioselective functionalization, and the subsequent generation of advanced derivatives with significant therapeutic potential. This document is intended for researchers, medicinal chemists, and professionals in drug development who are actively engaged in the design and synthesis of novel kinase inhibitors and other targeted therapies.
The Strategic Importance of the 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a bioisostere of adenine, a fundamental component of DNA and RNA, which allows its derivatives to effectively compete with ATP for the binding sites of kinases.[2] The introduction of a bromine atom at the 6-position and chlorine atoms at the 2- and 4-positions of this scaffold creates a highly versatile platform for medicinal chemistry. Each of these halogen atoms can be selectively addressed through various cross-coupling and nucleophilic substitution reactions, enabling a systematic exploration of the structure-activity relationship (SAR).
The strategic value of this scaffold lies in its three-point diversification potential:
-
C4-Position: The chlorine at the 4-position is the most activated towards nucleophilic aromatic substitution (SNAr), providing a primary site for the introduction of various amine, alcohol, and thiol functionalities. This is often the key position for modulating the potency and selectivity of kinase inhibitors.
-
C2-Position: The chlorine at the 2-position is less reactive than the C4-chloro group, allowing for sequential and regioselective substitutions. Functionalization at this position can be used to fine-tune the physicochemical properties of the molecule and to probe for additional binding interactions within the target protein.
-
C6-Position: The bromine atom at the 6-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of aryl, heteroaryl, alkyl, and amino groups, which can extend into solvent-exposed regions of the kinase active site or target adjacent sub-pockets, often leading to significant gains in potency and selectivity.[3]
This multi-faceted reactivity makes 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine an invaluable building block for the construction of compound libraries for high-throughput screening and for the lead optimization phase of drug discovery programs.
Synthesis of the Core Intermediate: 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
The synthesis of the title compound is typically achieved through a two-step process starting from the readily accessible thieno[3,2-d]pyrimidine-2,4-dione. This involves an electrophilic bromination of the thiophene ring followed by a chlorination of the pyrimidine ring.
Step 1: Bromination of Thieno[3,2-d]pyrimidine-2,4-dione
The first step is the regioselective bromination of the thieno[3,2-d]pyrimidine-2,4-dione at the 6-position (Note: some literature may refer to this as the 7-position, but based on standard IUPAC nomenclature for fused ring systems, the bromine is at the 6-position). This is an electrophilic aromatic substitution reaction on the electron-rich thiophene ring.
Experimental Protocol: Synthesis of 6-Bromothieno[3,2-d]pyrimidine-2,4-dione
A robust method for this transformation involves the direct bromination of thieno[3,2-d]pyrimidine-2,4-dione. To enhance control over the reaction and improve yields, the bromine can be added in portions.
| Reagent/Solvent | Molar Eq. | Purpose |
| Thieno[3,2-d]pyrimidine-2,4-dione | 1.0 | Starting material |
| Bromine (Br₂) | 2.0 - 3.0 | Brominating agent |
| Acetic Acid | - | Solvent |
Procedure:
-
Suspend thieno[3,2-d]pyrimidine-2,4-dione in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Heat the suspension to 90 °C with stirring.
-
Add a solution of bromine in acetic acid dropwise to the heated suspension over a period of 1 hour.
-
After the initial addition, continue to stir the reaction mixture at 90 °C for 24 hours.
-
Add a second portion of bromine in acetic acid and continue to stir at 90 °C for another 24 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford 6-bromothieno[3,2-d]pyrimidine-2,4-dione as a solid.
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the reactants to some extent and is relatively inert to bromine.
-
Portion-wise Addition of Bromine and Elevated Temperature: The portion-wise addition of bromine at an elevated temperature helps to control the exothermicity of the reaction and minimizes the formation of poly-brominated byproducts, leading to higher yields of the desired mono-brominated product.
Step 2: Chlorination of 6-Bromothieno[3,2-d]pyrimidine-2,4-dione
The second step involves the conversion of the dione to the dichloride using a chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction proceeds via the formation of a Vilsmeier-Haack-like intermediate.
Experimental Protocol: Synthesis of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
The use of a base such as N,N-dimethylaniline or pyridine is often employed to facilitate the chlorination. In some protocols, a catalytic amount of dimethylformamide (DMF) can also be used to generate the Vilsmeier reagent in situ.
| Reagent/Solvent | Molar Eq. | Purpose |
| 6-Bromothieno[3,2-d]pyrimidine-2,4-dione | 1.0 | Starting material |
| Phosphorus Oxychloride (POCl₃) | Excess | Chlorinating agent and solvent |
| N,N-Dimethylaniline or Pyridine | 1.0 - 2.0 | Base/Catalyst |
| Dimethylformamide (DMF) | Catalytic | Catalyst (optional) |
Procedure:
-
To a round-bottom flask, add 6-bromothieno[3,2-d]pyrimidine-2,4-dione and a large excess of phosphorus oxychloride.
-
Add N,N-dimethylaniline or pyridine to the suspension.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and stir for 2-4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Excess POCl₃: Using POCl₃ in excess serves as both the reagent and the solvent, ensuring the reaction goes to completion.
-
Base (N,N-Dimethylaniline/Pyridine): The base acts as a catalyst by activating the dione for chlorination and also neutralizes the HCl generated during the reaction.
-
Careful Quenching: The quenching of the reaction mixture with ice is a highly exothermic process and must be done with caution to control the temperature and prevent a runaway reaction.
Synthetic Workflow Diagram:
Sources
A Technical Guide to the 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine Scaffold for Kinase Inhibitor Design
Abstract
The thieno[3,2-d]pyrimidine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its structural resemblance to the native purine core allows it to function as an effective ATP-competitive inhibitor for a wide array of kinases, many of which are implicated in oncogenesis and inflammatory diseases.[1][2] This technical guide focuses on a key functionalized intermediate, 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine , and its strategic application in the development of targeted kinase inhibitors. We will explore the synthetic versatility of this scaffold, delve into the structure-activity relationships (SAR) of its derivatives, and provide detailed, field-proven protocols for synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.
The Thienopyrimidine Scaffold: A Strategic Asset in Kinase Inhibition
Protein kinases, constituting one of the largest human protein families, are central regulators of cellular signaling.[2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them high-value therapeutic targets.[3][4] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and scaffold-based design has become a cornerstone of this effort.[3]
The thieno[3,2-d]pyrimidine core is a bioisostere of adenine, the purine base of ATP.[1] This inherent structural mimicry provides a strong foundation for designing molecules that can effectively compete with endogenous ATP for binding within the highly conserved kinase ATP pocket.[5] The primary mechanism of action for inhibitors derived from this scaffold is ATP-competitive inhibition, which blocks the phosphotransferase activity of the kinase and abrogates downstream signaling.[5]
The subject of this guide, 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine , offers a distinct advantage. The differential reactivity of the chloro-substituents at the C2 and C4 positions, coupled with the potential for cross-coupling reactions at the C6-bromo position, provides three distinct points for chemical modification. This synthetic tractability allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Caption: ATP-competitive inhibition by a thienopyrimidine scaffold.
Synthetic Versatility and Strategy
The power of the 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine scaffold lies in its predictable and regioselective reactivity. Medicinal chemists can exploit this to build diverse compound libraries for SAR studies.
-
C4 Position: The chlorine at the C4 position is the most reactive towards nucleophilic aromatic substitution (SNAr). This allows for the early introduction of various amines, which often serve to form a key hydrogen bond with the kinase hinge region, a critical interaction for potent inhibition.
-
C2 Position: The chlorine at the C2 position is less reactive than at C4. Following substitution at C4, the C2 position can be targeted with a second nucleophile, often under more forcing conditions (e.g., higher temperatures). This sequential substitution allows for the introduction of two different moieties.
-
C6 Position: The bromine at the C6 position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This enables the introduction of a wide variety of aryl or heteroaryl groups, which can be used to target regions outside the immediate ATP-binding site, thereby enhancing selectivity and potency.
This tiered reactivity is the cornerstone of a rational design strategy, allowing chemists to systematically build complexity and tune the pharmacological profile of the inhibitor.
Caption: Strategic functionalization of the scaffold.
Kinase Targets and Structure-Activity Relationship (SAR)
Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a multitude of clinically relevant kinases. The specific substitution patterns dictate the target profile and potency.
| Kinase Target Family | Example(s) | Key SAR Insights | Reference(s) |
| PI3K Family | PI3Kα, mTOR | The thienopyrimidine core provides good selectivity for PI3Kα over mTOR. Modifications on appended rings are crucial for potency. | [6][7] |
| Tyrosine Kinases | EGFR, VEGFR-2, FAK, FLT3, JAK1/3 | Substitutions at C4 with anilines are common. The C6 position can be modified to enhance selectivity and overcome resistance mutations (e.g., EGFR T790M). | [1][8][9][10][11] |
| Serine/Threonine Kinases | CDKs, AKT | Tricyclic derivatives synthesized via scaffold-hopping have shown promising anti-proliferative activity by targeting CDKs. | [12][13] |
General SAR Observations:
-
Hinge Interaction: A nitrogen-containing substituent at the C4 position (e.g., an amino or anilino group) is often critical for forming one or more hydrogen bonds with the kinase hinge region backbone.
-
Selectivity Pockets: Bulky or extended groups introduced at the C6 position via cross-coupling can interact with selectivity pockets adjacent to the ATP site, helping to differentiate between closely related kinases.
-
Solubilizing Groups: The C2 position is often used to introduce polar or basic functionalities (e.g., morpholine, piperazine) to improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Experimental Protocols: A Practical Guide
The following protocols provide a self-validating framework for the synthesis and evaluation of novel kinase inhibitors derived from the 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine scaffold.
Representative Synthesis: Sequential SNAr and Suzuki Coupling
This protocol describes a representative three-step synthesis to generate a trisubstituted thieno[3,2-d]pyrimidine.
Step 1: Selective C4-Amination
-
To a solution of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in isopropanol, add the desired primary or secondary amine (R¹-NH₂) (1.1 eq).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction at room temperature for 4-6 hours. The rationale for using a mild temperature is to ensure regioselective substitution at the more reactive C4 position.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, dilute the mixture with water to precipitate the product.
-
Filter the solid, wash with water and a cold non-polar solvent (e.g., hexane), and dry under vacuum to yield the C4-substituted intermediate.
Step 2: C2-Amination
-
Dissolve the C4-substituted intermediate (1.0 eq) in a high-boiling point solvent like N,N-Dimethylformamide (DMF) or 1,4-dioxane.
-
Add the second amine (R²-NH₂) (2.0-3.0 eq) and DIPEA (3.0 eq).
-
Heat the reaction to 80-120 °C and stir for 12-24 hours. The higher temperature is necessary to overcome the lower reactivity of the C2-chloro position.
-
Monitor reaction completion by LC-MS.
-
After cooling, perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the C2,C4-disubstituted product.
Step 3: C6 Suzuki Cross-Coupling
-
To a degassed mixture of the C2,C4-disubstituted intermediate (1.0 eq), the desired arylboronic acid (R³-B(OH)₂) (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add a palladium catalyst like Pd(PPh₃)₄ (0.1 eq).
-
Causality Note: It is critical to thoroughly degas the solvent mixture (e.g., by bubbling argon through it for 15-20 minutes) to prevent oxidative degradation of the palladium catalyst, which would otherwise lead to low yields.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 90-100 °C for 8-16 hours.
-
Monitor reaction completion by LC-MS.
-
After cooling, perform an aqueous workup and purify by column chromatography to yield the final trisubstituted kinase inhibitor.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol uses the ADP-Glo™ Kinase Assay (Promega) as a robust method to determine compound IC₅₀ values. The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer containing the target kinase and its specific substrate.
-
Serially dilute the test compounds in DMSO, then further dilute in kinase buffer to create 10X compound solutions. A 10-point, 3-fold serial dilution starting from 100 µM is a standard approach.
-
-
Reaction Initiation:
-
In a 96-well plate, add 5 µL of the 2X kinase/substrate solution to each well.
-
Add 0.5 µL of the 10X test compound solution or DMSO (for "no inhibitor" and "no enzyme" controls).
-
Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10.5 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" control background from all other measurements.
-
Normalize the data to the "no inhibitor" (100% activity) control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a functional readout of a compound's anticancer effects.[12][13][14]
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting viability against compound concentration.
Caption: Integrated workflow for inhibitor development.
Conclusion and Future Outlook
The 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine scaffold is a powerful and versatile starting point for the design of novel kinase inhibitors. Its synthetic tractability allows for the systematic and rational exploration of SAR to develop compounds with high potency and selectivity. The ability to functionalize three distinct positions on the core ring system provides the necessary tools to tackle challenges in modern drug discovery, including targeting specific kinase isoforms, overcoming acquired drug resistance, and optimizing pharmacokinetic profiles. As our understanding of the kinome and its role in disease continues to expand, privileged scaffolds like this will remain indispensable assets in the development of next-generation targeted therapies.
References
- Scaffold-based design of kinase inhibitors for cancer therapy - PubMed.
- The Rise of Thieno[2,3-d]pyrimidines: A Technical Guide to their Mechanism of Action as Kinase Inhibitors - Benchchem.
- Application Notes and Protocols for In Vitro Kinase Assays of Thienopyrimidine Inhibitors - Benchchem.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI.
- Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 | Journal of Medicinal Chemistry - ACS Public
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors | ACS Pharmacology & Transl
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI.
- The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applic
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv.
- A deep learning based scaffold hopping strategy for the design of kinase inhibitors - ChemRxiv.
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ResearchG
- Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed.
- Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed.
- Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors | ACS Medicinal Chemistry Letters.
- Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Deriv
- Exploring 7-Bromo-2,4-dichloro-thieno[3,2-d]pyrimidine: A Key Pharmaceutical Intermedi
- Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine.
- An In-Depth Technical Guide to the Initial In-Vitro Screening of a Novel Thienopyrimidine Library - Benchchem.
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC.
- In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity - MDPI.
- In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evalu
- Cell-based test for kinase inhibitors - INiTS.
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][5][12]triazolo[1,5-a]pyrimidine Derivatives - PMC - NIH.
- Recent updates on thienopyrimidine derivatives as anticancer agents - ResearchG
- 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem.
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH.
- In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PubMed Central.
- 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | 1311275-35-0 - ChemicalBook.
- Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy | Request PDF - ResearchG
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed.
- PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy.
- Application Notes and Protocols: 2,4-Dichlorothieno[3,2-d]pyrimidine in Organic Synthesis - Benchchem.
- 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 12225261 - PubChem.
- JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the tre
- Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of this scaffold have shown promise as kinase inhibitors, anticancer agents, and anti-inflammatory compounds. The subject of this guide, 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS No. 1311275-35-0), is a key intermediate, providing multiple reactive sites for the synthesis of complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for unambiguous structure confirmation and for monitoring its transformations in synthetic pathways.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, based on foundational principles of spectroscopic analysis and data from closely related analogues. It is designed to serve as a practical reference for researchers engaged in the synthesis and characterization of novel thieno[3,2-d]pyrimidine derivatives.
Molecular Structure and Physicochemical Properties
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a poly-halogenated heterocyclic compound with a molecular formula of C₆HBrCl₂N₂S and a molecular weight of approximately 283.95 g/mol . The molecule consists of a fused bicyclic system where a thiophene ring is fused to a pyrimidine ring. The pyrimidine ring is substituted with two chlorine atoms at positions 2 and 4, and the thiophene ring is substituted with a bromine atom at position 6.
Table 1: Physicochemical Properties of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
| Property | Value | Source |
| CAS Number | 1311275-35-0 | ChemicalBook[1] |
| Molecular Formula | C₆HBrCl₂N₂S | ChemicalBook[1] |
| Molecular Weight | 283.95 g/mol | ChemicalBook[1] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | ~2.034 g/cm³ (Predicted) | ChemicalBook[1] |
Spectroscopic Characterization
A definitive structural confirmation of a synthesized molecule relies on a combination of spectroscopic techniques. For 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, the key analytical methods would be ¹H NMR, ¹³C NMR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is expected to be simple, exhibiting a single signal in the aromatic region. This is due to the presence of only one proton on the thieno[3,2-d]pyrimidine core.
-
Expected Chemical Shift (δ): The lone proton at the C7 position is anticipated to resonate as a singlet. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent sulfur atom and the pyrimidine ring. Based on data for similar thieno[3,2-d]pyrimidine systems, this singlet is predicted to appear in the range of δ 7.5 - 8.5 ppm . The exact position will be dependent on the solvent used for analysis.
Table 2: Predicted ¹H NMR Spectral Data for 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-7 | 7.5 - 8.5 | Singlet (s) | 1H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. For 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, six distinct carbon signals are expected.
-
Aromatic Carbons: The chemical shifts of the carbon atoms in the heterocyclic rings are influenced by their hybridization state and the electronegativity of the neighboring atoms (N, S, Cl, Br).
-
The carbons directly attached to the electronegative chlorine atoms (C2 and C4) are expected to be significantly deshielded and appear at the downfield end of the spectrum, likely in the range of δ 150 - 165 ppm .
-
The carbon atom bonded to the bromine (C6) will also be deshielded, with a predicted chemical shift in the range of δ 110 - 125 ppm .
-
The remaining carbon atoms of the fused ring system (C5, C7, and the two bridgehead carbons) will resonate at intermediate chemical shifts within the aromatic region.
-
Table 3: Predicted ¹³C NMR Spectral Data for 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
| Position | Predicted Chemical Shift (δ, ppm) |
| C2 | 150 - 165 |
| C4 | 150 - 165 |
| C5a | 125 - 140 |
| C6 | 110 - 125 |
| C7 | 120 - 135 |
| C7a | 155 - 170 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound. For 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, high-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula.
-
Molecular Ion Peak ([M]⁺): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes.
-
Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).
-
Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
This will result in a cluster of peaks for the molecular ion. The most abundant peaks will correspond to the combinations of these isotopes. For example, the [M]⁺ peak will be a cluster around m/z 282, 284, 286, and 288, with the relative intensities determined by the isotopic abundances.
-
-
Fragmentation Pattern: The fragmentation of the molecular ion under electron impact (EI) or other ionization techniques can provide further structural information. Common fragmentation pathways for such heterocyclic systems may involve the loss of chlorine or bromine atoms, or cleavage of the pyrimidine ring.
Synthesis and Reaction Pathway
A likely synthetic precursor would be a dihydroxypyrimidine, which can be converted to the corresponding dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent steps would involve the construction and bromination of the fused thiophene ring.
Caption: A generalized synthetic pathway for 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
Experimental Protocols
The following are generalized, step-by-step methodologies for the spectroscopic analysis of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass and the isotopic pattern to confirm the elemental composition (C₆HBrCl₂N₂S).
-
Conclusion
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a valuable building block for the synthesis of novel, biologically active compounds. While experimental spectroscopic data is not widely published, a comprehensive understanding of its expected spectral characteristics can be derived from fundamental principles and comparison with related structures. This guide provides a foundational framework for researchers to confidently identify and characterize this important synthetic intermediate, thereby facilitating the advancement of drug discovery programs based on the thieno[3,2-d]pyrimidine scaffold.
References
- (Note: As no direct publications with the spectroscopic data were found, this section will remain unpopulated as per the instructions to only cite sources for specific claims.
Sources
Brominated Thienopyrimidines: A Technical Guide to Synthesis, Properties, and Therapeutic Applications
Abstract
The thienopyrimidine scaffold, a fused heterocyclic ring system, has emerged as a "privileged" structure in modern medicinal chemistry due to its structural and electronic resemblance to endogenous purines.[1][2] This has led to its incorporation into numerous therapeutic agents across various disease areas. The strategic introduction of halogen atoms, particularly bromine, onto this scaffold serves as a powerful tool for modulating the physicochemical and pharmacological properties of the resulting molecules. Bromination can enhance binding affinity, improve metabolic stability, and unlock novel biological activities.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and promising therapeutic applications of brominated thienopyrimidines, with a focus on their potential as anticancer and anti-infective agents.
The Thienopyrimidine Core: A Foundation for Drug Discovery
Thienopyrimidines are bicyclic heterocycles formed by the fusion of a thiophene ring and a pyrimidine ring. This fusion can occur in three distinct isomeric forms, with thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine being the most extensively studied in drug discovery.[1][4] Their structural similarity to adenine and guanine allows them to act as bioisosteres, interacting with biological targets that recognize purine-based substrates, such as protein kinases.[2][5] This mimicry is a cornerstone of their broad therapeutic potential, which has been harnessed in a multitude of drugs currently in clinical use or under investigation.[6][7]
Caption: The three principal isomers of the thienopyrimidine scaffold.
The Strategic Role of Bromine in Modulating Activity
The introduction of a bromine atom is a deliberate and strategic decision in drug design. Its unique properties allow for fine-tuning of a molecule's profile.
-
Enhanced Potency and Selectivity : The relatively large size and lipophilicity of bromine can promote favorable interactions within hydrophobic pockets of target proteins. Furthermore, bromine can participate in halogen bonding—a specific, non-covalent interaction with electron-donating atoms in the protein backbone or side chains—which can significantly increase ligand binding affinity and selectivity.
-
Improved Pharmacokinetics : Bromine's presence can sterically hinder metabolic processes at or near the site of substitution. This "metabolic blocking" can prevent rapid degradation of the compound by metabolic enzymes (e.g., Cytochrome P450s), thereby increasing its half-life and bioavailability.[3]
-
Synthetic Handle : A bromine atom provides a reactive site for further chemical modifications. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse chemical moieties to explore the chemical space around the core scaffold and optimize activity.[8]
Therapeutic Applications of Brominated Thienopyrimidines
The unique advantages conferred by bromination have been successfully leveraged to develop potent thienopyrimidine derivatives, particularly in oncology and infectious diseases.
Anticancer Agents and Kinase Inhibition
The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases a prime target for therapeutic intervention. Thienopyrimidines have proven to be a highly effective scaffold for developing kinase inhibitors.[9][10] Bromination plays a crucial role in creating both potent final compounds and key synthetic intermediates.
Mechanism of Action: Targeting Dysregulated Kinase Pathways
Many brominated thienopyrimidines exert their anticancer effects by inhibiting key kinases in oncogenic signaling pathways, such as the PI3K/AKT/mTOR and VEGFR pathways. By blocking the ATP-binding site of these enzymes, they prevent downstream signaling that leads to cell proliferation, survival, and angiogenesis.[8][11]
Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by inhibitors.
Case Study: Potent Cytotoxicity against Human Cancer Cell Lines
A study demonstrated that incorporating a 4-bromophenyl group onto a thienopyrimidine-thiosemicarbazide scaffold resulted in a significant enhancement of anticancer activity against human prostate (PC-3) and colon (HCT-116) cancer cell lines. Notably, compound 5b was found to be more potent than the widely used chemotherapeutic agent, Doxorubicin.[12]
| Compound | Substituent (R) | IC₅₀ (µM) vs. PC-3 | IC₅₀ (µM) vs. HCT-116 |
| 5a | H | > 100 | > 100 |
| 5b | 4-Br | 20.5 | 10.2 |
| 5c | 4-Cl | 38.0 | 38.0 |
| Doxorubicin | (Standard) | 31.0 | 31.0 |
| Data sourced from El-Adl, et al. (2016).[12] |
Anti-Infective Agents
The thienopyrimidine core is also a promising scaffold for the development of agents to combat infectious diseases, including bacterial and fungal infections.[4][13]
Case Study: Enhanced Antifungal Activity
Research into halogenated thieno[3,2-d]pyrimidine derivatives revealed that the introduction of a bromine atom at the β-position of the thiophene ring significantly improved antifungal activity.[4] This highlights a clear structure-activity relationship where bromination directly contributes to enhanced potency against fungal pathogens.
| Compound | Halogen Substitution | Antifungal Activity (MIC₉₅) |
| 86a | Unsubstituted | Moderate |
| 86b | Brominated | Improved |
| Qualitative data based on findings from Lejal, et al. (2021).[4] |
While extensive research on brominated thienopyrimidines as antiviral agents is still emerging, the known antiviral properties of the broader pyrimidine class make this a highly promising area for future investigation.[1][14]
Synthetic Methodologies and Experimental Protocols
A key advantage of brominated thienopyrimidines is their accessible synthesis. Bromine is typically introduced onto a pre-formed thienopyrimidine ring, creating a versatile intermediate for subsequent diversification.
Caption: General synthetic workflow for brominated thienopyrimidines.
Protocol 1: Electrophilic Bromination of a Thienopyrimidine Core
This protocol is a generalized procedure based on methodologies for creating key brominated intermediates for kinase inhibitors.[8]
Objective: To synthesize a 6-bromo-thienopyrimidine derivative.
Materials:
-
Thienopyrimidine starting material (1.0 eq)
-
Liquid Bromine (Br₂) (1.1 eq)
-
Acetic Acid (solvent)
-
Sodium thiosulfate solution (for quenching)
-
Stir plate, round-bottom flask, dropping funnel, ice bath
Procedure:
-
Dissolution: Dissolve the thienopyrimidine starting material in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Add liquid bromine (1.1 equivalents) dropwise to the cooled solution via a dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench excess bromine.
-
Precipitation & Isolation: The brominated product will often precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold water and then a minimal amount of cold ethanol or ether. Dry the product under vacuum to yield the 6-bromo-thienopyrimidine derivative.
Self-Validation: The success of the reaction can be confirmed by LC-MS, observing a mass shift corresponding to the addition of one bromine atom (M+79/M+81 isotopic pattern), and by ¹H NMR, noting the disappearance of the proton signal at the C6 position.
Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation
This protocol describes a general method for diversifying the brominated intermediate.[8]
Objective: To couple an aryl boronic acid to the 6-bromo-thienopyrimidine intermediate.
Materials:
-
6-Bromo-thienopyrimidine derivative (1.0 eq)
-
Aryl boronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried flask under an inert atmosphere, add the 6-bromo-thienopyrimidine, aryl boronic acid, base, and palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired coupled product.
Self-Validation: Successful coupling is confirmed by the disappearance of the starting materials and the appearance of the product peak in LC-MS with the expected mass. ¹H and ¹³C NMR will show signals corresponding to both the thienopyrimidine core and the newly introduced aryl group.
Future Outlook
Brominated thienopyrimidines represent a fertile ground for therapeutic innovation. The synthetic accessibility and the profound impact of bromine on biological activity underscore their potential. Future research is expected to focus on:
-
Exploring New Targets: Expanding the application of this scaffold to other disease areas, such as neurodegenerative and inflammatory disorders.[7]
-
Improving Selectivity: Fine-tuning substitutions on the scaffold to develop highly selective inhibitors, thereby reducing off-target effects and improving safety profiles.
-
Novel Anti-Infectives: Designing novel brominated thienopyrimidines to combat drug-resistant strains of bacteria, fungi, and viruses.
-
Materials Science: Investigating the use of these heterocycles in the development of novel organic materials, such as dyes and fluorescent brighteners.[7]
The strategic application of bromination to the privileged thienopyrimidine scaffold will undoubtedly continue to yield novel and potent therapeutic candidates for the foreseeable future.
References
- Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.
- Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1159-1194.
- BSEF. (n.d.). Pharmaceuticals.
- AZoM. (2025, February 5).
- Wikipedia. (n.d.). Bromine.
- Priya A., Nargund S. L., & Kumar M. N. (2025). Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
- Various Authors. (2025). The Chemistry of Thienopyrimidines.
- El-Adl, K., et al. (2016). Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety. Scientific Research Publishing.
- LibreTexts. (2019, June 2). Bromine - Medicine.
- Various Authors. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed.
- Lejal, N., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC.
- Various Authors. (n.d.). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.
- Ghorab, M. M., et al. (n.d.).
- Various Authors. (2003). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters.
- Various Authors. (2025). Thienopyrimidines Exploring the Chemistry and Bioactivity.
- Various Authors. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
- Various Authors. (2022).
- Various Authors. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Semantic Scholar.
- Various Authors. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions on Dichlorothienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
Thienopyrimidines, heterocyclic compounds composed of a fused thiophene and pyrimidine ring, are of significant interest in drug discovery and medicinal chemistry.[1][2] Their structural similarity to purine bases like adenine and guanine allows them to function as bioisosteres, interacting with a wide range of biological targets, particularly protein kinases.[3][4] Consequently, the thienopyrimidine scaffold is a core component of numerous therapeutic agents in development and on the market, including inhibitors for cancer, infectious diseases, and inflammatory conditions.[1][5][6]
The synthetic versatility of the thienopyrimidine system is key to its utility. Dichlorothienopyrimidines, specifically the 2,4-dichloro isomers of thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine, serve as crucial building blocks for creating diverse libraries of compounds. The two chlorine atoms act as reactive handles for nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential and regioselective introduction of various functional groups.[2][7] This guide provides a detailed overview of the principles, experimental protocols, and practical considerations for performing nucleophilic substitution reactions on dichlorothienopyrimidines.
Principles of Nucleophilic Aromatic Substitution (SNAr) on Dichlorothienopyrimidines
The SNAr reaction on dichlorothienopyrimidines does not proceed via an SN1 or SN2 mechanism, which are unfavorable on sp2-hybridized carbon atoms.[8] Instead, it follows a two-step addition-elimination pathway.
-
Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]
-
Leaving Group Departure: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.[9]
The overall workflow for library development using this chemistry is outlined below.
General workflow for library synthesis.
Regioselectivity: The Key to Controlled Synthesis
A critical aspect of working with dichlorothienopyrimidines is controlling the regioselectivity of the substitution. In most cases, the C4 position is significantly more electrophilic and thus more reactive towards nucleophiles than the C2 position.[10][11] This difference in reactivity is analogous to that observed in other 2,4-dichloropyrimidine systems and can be attributed to the electronic influence of the fused thiophene ring and the arrangement of nitrogen atoms in the pyrimidine ring.[11]
This inherent reactivity difference allows for a stepwise functionalization strategy:
-
First Substitution (C4): Typically occurs under milder conditions (e.g., lower temperatures, weaker bases) to selectively install the first nucleophile at the C4 position.
-
Second Substitution (C2): Requires more forcing conditions (e.g., higher temperatures, stronger bases, or microwave irradiation) to replace the remaining chlorine at the C2 position.
This stepwise approach is fundamental for generating libraries of disubstituted compounds with precise control over the substitution pattern.
Experimental Protocols
Safety Note: 2,4-Dichlorothienopyrimidines are classified as irritants and potentially harmful if swallowed, in contact with skin, or inhaled.[12] Always handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Phosphorous oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme caution.
Protocol 1: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine (Starting Material)
This protocol describes the conversion of the corresponding dione to the dichloro intermediate.
Materials:
-
Thieno[3,2-d]pyrimidine-2,4-dione
-
Phosphorous oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice water
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq) in an excess of phosphorous oxychloride (POCl₃, ~10-15 eq).
-
Carefully add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the mixture to reflux (approx. 110-120 °C) and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed.[2]
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This is a highly exothermic and gas-evolving step.
-
A precipitate should form. Stir the slurry for 30-60 minutes to ensure complete quenching of the POCl₃.
-
Extract the aqueous slurry with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford 2,4-dichlorothieno[3,2-d]pyrimidine as a solid.
Protocol 2: Regioselective Monosubstitution at C4 with an Amine Nucleophile
This protocol details the selective substitution at the more reactive C4 position.
Materials:
-
2,4-Dichlorothienopyrimidine (1.0 eq)
-
Amine nucleophile (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2,4-dichlorothienopyrimidine in the chosen solvent (e.g., methanol) in a round-bottom flask.[13]
-
Cool the solution to 0-5 °C in an ice bath.
-
Add the amine nucleophile, followed by the dropwise addition of the base (e.g., Triethylamine).[13]
-
Allow the reaction to stir at room temperature for 2-4 hours. The progress should be monitored by TLC or LC-MS.[13]
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue. The product will often precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold diethyl ether or hexanes to remove non-polar impurities.
-
Dry the solid under vacuum to yield the 4-amino-2-chlorothienopyrimidine derivative.
Reaction scheme for C4 amination.
Protocol 3: Substitution at C2 with an Alcohol Nucleophile (Second Substitution)
This protocol describes the substitution of the remaining chlorine at the less reactive C2 position, often requiring more forcing conditions.
Materials:
-
2-Chloro-4-substituted-thienopyrimidine (from Protocol 2) (1.0 eq)
-
Alcohol nucleophile (can be used as solvent or in solution)
-
Base: Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃) (1.5 - 2.5 eq)
-
Solvent: 1,4-Dioxane, DMF, or the alcohol itself
Procedure:
-
If using NaH: In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend NaH (1.5 eq) in anhydrous solvent (e.g., THF or DMF).
-
Slowly add the alcohol (1.2 eq) at 0 °C and stir for 20-30 minutes to form the alkoxide.
-
If using K₂CO₃ or Cs₂CO₃: Combine the 2-chloro-4-substituted-thienopyrimidine, the alcohol, and the base (2.0 eq) in the solvent (e.g., 1,4-dioxane).[14]
-
Add the 2-chloro-4-substituted-thienopyrimidine to the alkoxide solution (if using NaH) or directly to the mixture with carbonate bases.
-
Heat the reaction mixture to 60-100 °C or use microwave irradiation. Monitor the reaction progress by TLC or LC-MS.[14]
-
After completion, cool the reaction to room temperature. If NaH was used, quench carefully with a few drops of water or saturated ammonium chloride solution.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted thienopyrimidine.
Data Summary and Comparison
The choice of nucleophile and reaction conditions dictates the outcome. The following table summarizes typical conditions for various nucleophiles.
| Position | Nucleophile Type | Typical Base | Solvent | Temperature | Outcome | Reference(s) |
| C4 | Primary/Secondary Amines | TEA, DIPEA | MeOH, EtOH, THF | 0 °C to RT | High yield, selective monosubstitution | [13][15] |
| C4 | Hydrazine | TEA | MeOH | 0 °C to RT | Selective formation of 4-hydrazinyl intermediate | [13] |
| C4 | Phenols/Alcohols | Cs₂CO₃, K₂CO₃ | 1,4-Dioxane, DMF | 60 - 80 °C | Selective monosubstitution | [1][14] |
| C2 | Primary/Secondary Amines | None or Base | Dioxane, NMP | 100 - 150 °C or MW | Disubstitution | [16] |
| C2 | Alcohols/Thiols | NaH, K₂CO₃ | THF, DMF | 60 - 120 °C or MW | Disubstitution | [1] |
Troubleshooting and Field-Proven Insights
-
Low Yield or No Reaction at C4:
-
Cause: Insufficiently nucleophilic amine or steric hindrance.
-
Solution: Increase the temperature to 40-60 °C. If the reaction is still slow, consider using a more polar aprotic solvent like DMF. Ensure the base is not sterically hindered and is strong enough to deprotonate the nucleophile if necessary.
-
-
Formation of Disubstituted Byproduct in Monosubstitution:
-
Cause: Reaction temperature is too high or reaction time is too long. The C4-substituted product is activating the C2 position more than anticipated.
-
Solution: Perform the reaction at a lower temperature (e.g., maintain at 0 °C). Use only a slight excess (1.05 eq) of the nucleophile and monitor the reaction closely, stopping it as soon as the starting material is consumed.
-
-
Low Yield or No Reaction at C2:
-
Cause: The C2 position is significantly less reactive. The conditions are not forcing enough.
-
Solution: Increase the reaction temperature significantly (100-150 °C). Microwave irradiation is highly effective for driving these reactions to completion. Switch to a stronger base (e.g., NaH for alkoxides) and a high-boiling polar aprotic solvent like DMF or NMP.
-
-
Difficulty with Purification:
-
Cause: Similar polarity between starting material, product, and byproducts.
-
Solution: Optimize the reaction to go to completion to simplify the mixture. For amine products, an acidic wash/basic extraction workup can sometimes help separate products based on their pKa. Consider alternative chromatography systems (e.g., different solvent gradients, reverse-phase chromatography).
-
References
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). Molecules. [Link]
-
Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (n.d.). Longdom Publishing. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc.[Link]
-
pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. (n.d.). SciELO. [Link]
-
2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). Molecules. [Link]
-
2,4-Dichlorothieno[3,2-d]pyrimidine. (n.d.). PubChem. [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Wikipedia. [Link]
-
In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. (n.d.). National Institutes of Health. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). PubMed. [Link]
-
Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... (n.d.). ResearchGate. [Link]
-
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). PubMed. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Institutes of Health. [Link]
-
Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. (n.d.). IOP Conference Series: Earth and Environmental Science. [Link]
-
C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019). MDPI. [Link]
-
Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. (2025). PubMed. [Link]
-
Organic Chem Lab: 2,4-DNP test reacting with Amines? Help? (2012). Reddit. [Link]
-
Preparation of 4-substituted 2-amino-benzo[2][5]furo[3,2-d]pyrimidine derivatives. (n.d.). Google Patents.
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
Sources
- 1. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 3. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine - American Chemical Society [acs.digitellinc.com]
- 4. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Thieno[2,3-d]pyrimidin-2-ylmethanamine Combinatorial Library with Four Diversity Points - Enamine [enamine.net]
- 9. mdpi.com [mdpi.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,4-Dichlorothieno[3,2-d]pyrimidine | C6H2Cl2N2S | CID 12712832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Abstract
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core of numerous potent kinase inhibitors.[1][2] Its structural similarity to the native purine nucleus allows derivatives to effectively function as ATP-competitive inhibitors for a variety of protein kinases implicated in oncology and inflammatory diseases.[1] This guide provides an in-depth technical overview of the synthetic strategies and detailed protocols for leveraging the versatile starting material, 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine , to construct a diverse library of potential kinase inhibitors. We will explore the sequential and regioselective functionalization of this scaffold, explaining the chemical principles that govern its reactivity and providing field-tested protocols for its transformation.
The Strategic Advantage of the Thieno[3,2-d]pyrimidine Scaffold
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern targeted therapy.[3] Thieno[3,2-d]pyrimidine derivatives have proven to be a particularly fruitful scaffold in this endeavor, with compounds showing potent activity against targets like Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[1][4][5][6]
The power of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine lies in its three distinct reaction handles, which can be addressed sequentially to build molecular complexity in a controlled manner.
Understanding the Regioselective Reactivity
The synthetic utility of the starting material is governed by the differential reactivity of its three halogenated positions:
-
C4-Chloride: This is the most electrophilic and reactive site, highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This position is typically functionalized first under mild conditions.[7][8]
-
C2-Chloride: This position is significantly less reactive than C4. Its substitution via SNAr generally requires more forcing conditions (e.g., higher temperatures) after the C4 position has been modified.[8]
-
C6-Bromide: This site is largely unreactive to SNAr but is perfectly primed for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl groups.[9][10]
This predictable reactivity hierarchy allows for a robust and modular synthetic approach.
Synthetic Workflow and Core Protocols
The following diagram and protocols outline a standard, three-step sequence for elaborating the 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine core into a complex, drug-like molecule.
Caption: General workflow for trisubstituted thieno[3,2-d]pyrimidines.
Protocol 1: Selective SNAr at the C4-Position
Objective: To selectively displace the C4-chloride with a nucleophile (typically an amine) to generate a C4-substituted intermediate.
Rationale: This initial step leverages the superior reactivity of the C4 position. Mild conditions are employed to ensure high selectivity and prevent unwanted reaction at the C2 position. The choice of amine is critical and is typically guided by the structure-activity relationship (SAR) of the target kinase. For example, anilines are common in EGFR inhibitors, while cyclic amines may be found in other inhibitor classes.
Experimental Protocol:
-
Reagents & Setup:
-
To a round-bottom flask under a nitrogen atmosphere, add 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq.).
-
Add a suitable solvent such as isopropanol (iPrOH) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Add the desired primary or secondary amine (1.1 eq.).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) or potassium carbonate (K₂CO₃) (2.0 eq.).
-
-
Reaction:
-
Stir the mixture at room temperature (20-25 °C) or warm gently to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
-
Work-up & Purification:
-
Once complete, cool the reaction to room temperature.
-
If the product precipitates, it can be isolated by filtration and washed with a cold solvent like diethyl ether.
-
Alternatively, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate (EtOAc) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure C4-substituted intermediate.
-
Scientist's Note: The choice of base and solvent can be crucial. For less reactive amines, a stronger base or a more polar aprotic solvent like DMF may be necessary. However, keep the temperature as low as possible to maintain C4 selectivity.
Protocol 2: SNAr at the C2-Position
Objective: To displace the remaining C2-chloride on the C4-substituted intermediate.
Rationale: With the more reactive C4 position blocked, the C2-chloride can now be targeted. This step almost always requires more energy input (higher temperature) than the first substitution. The electronic properties of the substituent at C4 can subtly influence the reactivity at C2.
Experimental Protocol:
-
Reagents & Setup:
-
To a pressure-tolerant vial or round-bottom flask, add the C4-substituted intermediate from Protocol 1 (1.0 eq.).
-
Add a solvent such as n-butanol, DMF, or 1,4-dioxane.
-
Add the second desired amine (1.5-2.0 eq.).
-
Add a suitable base, such as DIPEA (2.0 eq.).
-
-
Reaction:
-
Seal the vessel and heat the reaction to a higher temperature, typically 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
-
Work-up & Purification:
-
Cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Perform a standard aqueous work-up as described in Protocol 1 (extraction with EtOAc, washing with water/brine).
-
Purify the crude product by flash column chromatography to yield the pure C2,C4-disubstituted intermediate.
-
Scientist's Note: Microwave irradiation can often be used to significantly shorten reaction times for this step. If the second nucleophile is the same as the first, a one-pot procedure starting from 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine with >2 equivalents of the amine at elevated temperature can be effective.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C6-Position
Objective: To form a new carbon-carbon bond at the C6-position by coupling the C6-bromide with a boronic acid or ester.
Rationale: The Suzuki-Miyaura reaction is a robust and highly versatile method for installing aryl and heteroaryl moieties, which are critical for establishing key interactions within the kinase ATP-binding site.[11][12] This reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.
Experimental Protocol:
-
Reagents & Setup:
-
To a Schlenk flask or microwave vial, add the C2,C4-disubstituted intermediate (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %) or a more advanced catalyst system like Pd₂(dba)₃ with a ligand like XPhos.[13]
-
Add a degassed solvent system, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
-
Reaction:
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by LC-MS until completion (typically 4-16 hours).
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final trisubstituted kinase inhibitor.
-
Scientist's Note: Thoroughly degassing the solvent is critical for catalyst longevity and reaction efficiency. If debromination (replacement of Br with H) is observed as a significant side product, using a milder base or a different catalyst/ligand combination may be necessary.[11]
Biological Context: Targeting Kinase Signaling
The synthesized compounds typically act as Type I kinase inhibitors, competing with endogenous ATP for binding to the kinase domain. This action blocks the downstream phosphorylation cascade, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells.
Caption: Inhibition of a receptor tyrosine kinase (e.g., EGFR) pathway.[14]
Data Summary and Examples
The modularity of this synthetic approach allows for the creation of large libraries of compounds for screening.
Table 1: Summary of Regioselective Reactions
| Position | Halogen | Typical Reaction Type | Catalyst/Reagents | Relative Conditions |
| C4 | -Cl | SNAr | Amine, DIPEA/K₂CO₃ | Mild (25-50 °C) |
| C2 | -Cl | SNAr | Amine, DIPEA | Forcing (80-120 °C) |
| C6 | -Br | Suzuki-Miyaura Coupling | Boronic Acid, Pd(0) catalyst, Base | Moderate (80-100 °C) |
Table 2: Examples of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors
| Target Kinase | Scaffold Feature | Reported Potency (IC₅₀) | Reference |
| BTK | 4-Phenoxy-aniline at C4 | 29.9 nM | [4] |
| JAK3 | Acrylamide group at C4 | 1.8 nM | [15] |
| PI3Kα | Dihydropyrazole at C2 | 9.47 µM | [16] |
| CDK7 | Varied substitutions | Potent nM activity | [6] |
Safety and Handling
-
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine: This compound and its derivatives are halogenated heterocycles. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact.
-
Reagents: Many reagents used, such as DMF, are toxic. Palladium catalysts can be toxic and flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood.
Conclusion
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a powerful and versatile building block for the synthesis of kinase inhibitors. Its predictable and hierarchical reactivity allows for the controlled and modular construction of complex molecules. The protocols outlined in this guide provide a robust framework for researchers to access a wide chemical space, facilitating the discovery of novel and potent therapeutic agents.
References
- Benchchem. The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applications.
- Wang, X., et al. (2017). Discovery of new BTK inhibitors with B cell suppression activity bearing a 4,6-substituted thieno[3,2-d]pyrimidine scaffold. RSC Advances.
- Abdel-Ghani, T. M., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules.
- ResearchGate. (2017). Design of 4,6-substituted thieno[3,2-d]pyrimidines.
- ResearchGate. Synthesis of Lapatinib Ditosylate.
- Patsnap Synapse. (2024). What is the mechanism of Lapatinib Ditosylate Hydrate?
- Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.
- Wikipedia. (2023). Lapatinib.
- Stethem, C. M., & Miller, M. W. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
- ResearchGate. (2015). Practical synthesis of lapatinib.
- Al-Ostath, A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules.
- Benchchem. Thieno[2,3-d]pyridazin-4,7-dione: A Comparative Guide to a Privileged Scaffold in Drug.
- Li, Y., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry.
- Montanari, S., & Capdeville, R. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceuticals.
- El-Gamal, M. I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry.
- ResearchGate. (2017). Discovery of new BTK inhibitors with B cell suppression activity bearing a 4,6-substituted thieno[3,2-d]pyrimidine scaffold.
- ChemicalBook. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine.
- Iqbal, A., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem.
- Huang, Y.-A., et al. (2023). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Guidechem. 2,4-Dichlorothieno[3,2-d]pyrimidine 16234-14-3 wiki.
- Klutchko, S. R., et al. (2006). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (2011). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine.
- Gomaa, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
- ResearchGate. (2023). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors.
- PubChem. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine.
- van den Bor, J. H., et al. (2023). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules.
- Wang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry.
- Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules.
- PubChem. 2,4-Dichlorothieno[3,2-d]pyrimidine.
- Serry, A. M., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters.
- Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances.
- CymitQuimica. 6-BROMO-2,4-DICHLOROTHIENO[2,3-D]PYRIMIDINE.
- Hussain, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
- Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances.
- PubChem. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new BTK inhibitors with B cell suppression activity bearing a 4,6-substituted thieno[3,2-d]pyrimidine scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 15. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Note & Protocol: A Versatile and Scalable Synthesis of 4-Amino-Thieno[3,2-d]pyrimidine Derivatives for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, primarily due to its structural resemblance to purine, a fundamental component of nucleic acids.[1] This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes.[1] Consequently, this scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective effects.[2][3]
A crucial modification that often enhances biological efficacy is the introduction of a substituted amino group at the C4-position of the pyrimidine ring.[4] 4-Amino-thieno[3,2-d]pyrimidines have been successfully developed as potent inhibitors of various protein kinases, which are critical targets in oncology.[1][5] For instance, derivatives of this class have shown significant activity against phosphatidylinositol-3-kinase (PI3K), a key enzyme in a signaling pathway frequently deregulated in cancer.[5]
This application note provides a detailed, field-proven protocol for the synthesis of 4-amino-thieno[3,2-d]pyrimidine derivatives. The presented methodology is designed for versatility and scalability, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies and lead optimization in drug discovery programs.
Overview of the Synthetic Strategy
The most robust and widely adopted strategy for constructing 4-amino-thieno[3,2-d]pyrimidines begins with a pre-functionalized thiophene ring, onto which the pyrimidine ring is subsequently annulated. This approach offers superior control and allows for late-stage diversification. The general workflow is depicted below.
Caption: General Synthetic Workflow for 4-Amino-thieno[3,2-d]pyrimidine Derivatives.
The process is segmented into four key stages:
-
Thiophene Synthesis: Formation of a 3-amino-2-carbalkoxythiophene intermediate via the Gewald multicomponent reaction. This step establishes the foundational thiophene ring with the necessary handles for subsequent cyclization.
-
Pyrimidine Annulation: Cyclization of the aminothiophene with a one-carbon source (e.g., formamide) to yield the thieno[3,2-d]pyrimidin-4(3H)-one core.
-
Activation via Chlorination: Conversion of the C4-oxo group into a highly reactive C4-chloro leaving group using phosphorus oxychloride (POCl₃). This is a critical activation step.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the C4-chloro group with a diverse range of primary or secondary amines to furnish the final target compounds. This final step is ideal for generating chemical diversity.[6]
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of Ethyl 3-amino-5-aryl-thiophene-2-carboxylate (Intermediate B)
This protocol utilizes the Gewald reaction, a powerful one-pot synthesis of 2-aminothiophenes.[7]
-
Rationale: The Gewald reaction is exceptionally efficient for creating substituted aminothiophenes from simple precursors. The choice of ketone, nitrile, and sulfur source allows for wide variation in the final substitution pattern on the thiophene ring.
-
Materials:
-
Substituted Aryl Methyl Ketone (e.g., 4'-methylacetophenone): 1.0 eq
-
Ethyl Cyanoacetate: 1.0 eq
-
Elemental Sulfur: 1.1 eq
-
Morpholine (catalyst): 0.5 eq
-
Ethanol (solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl methyl ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), elemental sulfur (1.1 eq), and ethanol.
-
Begin stirring the suspension at room temperature.
-
Slowly add morpholine (0.5 eq) to the mixture. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure aminothiophene intermediate.
-
Protocol 2: Synthesis of 6-Aryl-thieno[3,2-d]pyrimidin-4(3H)-one (Intermediate C)
-
Rationale: This step constructs the pyrimidine ring. Formamide serves as both the reagent (providing the N-C=O unit) and the solvent. The high temperature is necessary to drive the condensation and cyclization.
-
Materials:
-
Ethyl 3-amino-5-aryl-thiophene-2-carboxylate (from Protocol 1): 1.0 eq
-
Formamide
-
-
Procedure:
-
Place the aminothiophene intermediate (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the mixture to 180-190 °C under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A solid product will typically precipitate.
-
Pour the mixture into water and stir for 30 minutes.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the thienopyrimidinone.
-
Protocol 3: Synthesis of 4-Chloro-6-aryl-thieno[3,2-d]pyrimidine (Intermediate D)
-
Rationale: The conversion of the C4-carbonyl to a chloride is essential for the subsequent amination. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this transformation. The addition of a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ.
-
Materials:
-
6-Aryl-thieno[3,2-d]pyrimidin-4(3H)-one (from Protocol 2): 1.0 eq
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
-
Procedure:
-
Caution: POCl₃ is highly corrosive and reacts violently with water. Handle with extreme care.
-
In a flask equipped with a reflux condenser and a gas outlet bubbler (to trap HCl), suspend the thienopyrimidinone (1.0 eq) in an excess of POCl₃.
-
Add a few drops of DMF.
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. The suspension should become a clear solution.
-
After completion (monitored by TLC), cool the reaction to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker. This is a highly exothermic process.
-
Stir until all the ice has melted. The product will precipitate.
-
Neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Collect the solid product by vacuum filtration, wash with water, and dry. The crude chloro-intermediate is often pure enough for the next step.[8]
-
Protocol 4: Synthesis of 4-Amino-6-aryl-thieno[3,2-d]pyrimidine Derivatives (Final Product F)
-
Rationale: This final step introduces the desired amino functionality via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is general for a wide variety of primary and secondary amines. An organic base is used to scavenge the HCl produced during the reaction, driving it to completion.
-
Materials:
-
4-Chloro-6-aryl-thieno[3,2-d]pyrimidine (from Protocol 3): 1.0 eq
-
Desired Amine (R¹R²NH): 1.2-2.0 eq
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N): 2.0 eq
-
2-Propanol or N,N-Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
Dissolve the 4-chloro intermediate (1.0 eq) in a suitable solvent like 2-propanol.
-
Add the desired amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (80-90 °C) for 2-12 hours. The reaction time will vary depending on the nucleophilicity of the amine.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final 4-amino-thieno[3,2-d]pyrimidine derivative.
-
Caption: Mechanism of the final SNAr amination step.
Representative Data Summary
The following table summarizes representative results for the synthesis of various 4-amino derivatives using the described protocols, illustrating the versatility of the method.
| Compound ID | R¹R²N- (from Amine) | Yield (%) | M.P. (°C) | Mass Spec (M+H)⁺ |
| F-1 | Morpholino- | 85 | 210-212 | 314.1 |
| F-2 | Piperidin-1-yl- | 88 | 198-200 | 312.2 |
| F-3 | Benzylamino- | 82 | 225-227 | 334.1 |
| F-4 | 4-Methylpiperazin-1-yl | 91 | 205-207 | 327.2 |
| F-5 | Cyclopropylamino- | 79 | 231-233 | 284.1 |
Note: Data are hypothetical and for illustrative purposes. Actual results will vary based on specific substrates and reaction conditions.
Conclusion
The multi-step synthetic sequence presented herein provides a reliable and highly adaptable framework for the production of 4-amino-thieno[3,2-d]pyrimidine derivatives. By starting from readily available materials and proceeding through stable, easily purified intermediates, this protocol facilitates the systematic exploration of chemical space around a medicinally important scaffold. The late-stage introduction of the C4-amino substituent via a robust SNAr reaction is particularly advantageous for building libraries of analogs for hit-to-lead and lead optimization campaigns in drug discovery.
References
- El-Gamal, M. I., & Al-Amiery, A. A. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(8), 1565-1588.
-
Li, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry, 64(15), 11387–11406. [Link]
- Abdel-Raheem, S. A. A. (2018). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Chemical and Pharmaceutical Research, 10(8), 1-20.
-
Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 276, 116649. [Link]
-
Niel, L., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 29(1), 123. [Link]
-
Ghorab, M. M., et al. (2017). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Acta Pharmaceutica, 67(3), 289-306. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 16(1), 108-119. [Link]
-
Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Poirier, D., et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 21(11), 1568. [Link]
-
Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 820. [Link]
-
Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. [Link]
-
Fayed, E. A., et al. (2019). Synthesis of the 4-aminosubstituted thieno[3,2-d]pyrimidine derivatives. ResearchGate. [Link]
-
MySkinRecipes. (n.d.). 4-Aminothieno[3,2-d]pyrimidine. MySkinRecipes. [Link]
-
Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6614. [Link]
-
Iqbal, J., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
-
Zhang, Y., et al. (2017). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate. [Link]
-
Legac, J., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(3), 1338-1341. [Link]
-
Niel, L., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. ResearchGate. [Link]
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Heterocycle
In the landscape of medicinal chemistry, the thieno[3,2-d]pyrimidine core has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets. Its structural resemblance to the native purine nucleobase allows it to function as a bioisostere of adenine, a key component of adenosine triphosphate (ATP).[1] This mimicry enables thieno[3,2-d]pyrimidine derivatives to effectively compete for the ATP-binding sites of numerous enzymes, particularly protein kinases. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Consequently, the thieno[3,2-d]pyrimidine scaffold has been extensively explored for the development of novel kinase inhibitors and other therapeutic agents.[1][2]
This guide focuses on a particularly versatile and strategically important starting material: 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine . The presence of three distinct halogen atoms at the C2, C4, and C6 positions provides a rich platform for sequential and site-selective functionalization. This allows for the systematic exploration of the chemical space around the core scaffold, a critical process in structure-activity relationship (SAR) studies and the optimization of lead compounds.
Understanding the Reactivity of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
The synthetic utility of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine lies in the differential reactivity of its halogen substituents. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr) , while the bromine atom at the C6 position is amenable to palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling.
Generally, the C4 position is more electrophilic and thus more reactive towards nucleophiles than the C2 position. This inherent selectivity can be exploited to achieve sequential substitutions, first at C4 and then at C2. However, the regioselectivity can be influenced by several factors, including the nature of the nucleophile and the presence of other substituents on the pyrimidine ring.
The C6-bromo substituent is relatively inert to nucleophilic attack under the conditions typically used for SNAr at C2 and C4. This orthogonality allows for a modular approach to the synthesis of complex molecules, where the pyrimidine core is first elaborated through nucleophilic substitutions, followed by the introduction of aryl or heteroaryl moieties at the C6 position via cross-coupling.
Below is a visual representation of the general synthetic strategy:
Caption: General workflow for the sequential functionalization of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
Application in Kinase Inhibitor Drug Discovery
The thieno[3,2-d]pyrimidine scaffold has been successfully employed in the development of inhibitors for a range of kinases, including but not limited to:
-
Phosphoinositide 3-kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its overactivation is a common feature in many cancers. Several thieno[3,2-d]pyrimidine derivatives have been designed and synthesized as potent PI3K inhibitors.[3]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. Thieno[3,2-d]pyrimidine-based compounds have been identified as potent inhibitors of CDK7 and other CDKs.[2]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is implicated in inflammatory diseases and hematological malignancies. Thieno[3,2-d]pyrimidines have been developed as potent JAK3 inhibitors for the treatment of B-cell lymphoma.[4]
-
Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common drivers of non-small cell lung cancer. The thieno[2,3-d]pyrimidine scaffold, a close isomer, has been instrumental in developing potent EGFR inhibitors.[5]
The following protocols provide detailed, field-proven methodologies for the derivatization of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine to generate libraries of compounds for screening against these and other important biological targets.
Experimental Protocols
Protocol 1: Selective C4-Amination of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
This protocol describes the selective nucleophilic aromatic substitution at the C4 position with a primary amine. The greater reactivity of the C4-chloro substituent allows for this selective functionalization under controlled conditions.
Rationale: The use of a slight excess of the amine nucleophile in a suitable solvent at elevated temperatures drives the reaction to completion. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent side reactions.
Materials:
-
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
-
Primary amine (e.g., aniline, benzylamine)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous isopropanol (IPA) or n-butanol
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in anhydrous isopropanol (or n-butanol) is added the primary amine (1.1 eq).
-
Diisopropylethylamine (DIPEA) (1.2 eq) is then added to the reaction mixture.
-
The reaction mixture is heated to reflux (typically 80-120 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon).
-
The progress of the reaction is monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Upon completion (typically 2-6 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-amino-6-bromo-2-chlorothieno[3,2-d]pyrimidine derivative.
Data Presentation: Representative Reaction Conditions for C4-Amination
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | n-Butanol | DIPEA | 110 | 4 | 85-95 |
| Benzylamine | Isopropanol | DIPEA | 80 | 3 | 90-98 |
| Cyclopropylamine | Isopropanol | DIPEA | 80 | 2 | 88-96 |
Protocol 2: C2-Amination of 4-Substituted-6-bromo-2-chlorothieno[3,2-d]pyrimidines
This protocol describes the substitution of the remaining chloro group at the C2 position. This reaction typically requires more forcing conditions than the C4 substitution due to the reduced reactivity of the C2 position.
Rationale: The electron-donating nature of the substituent at C4 deactivates the C2 position towards nucleophilic attack. Therefore, higher temperatures and often a stronger nucleophile or a sealed tube are necessary to drive the reaction to completion.
Materials:
-
4-Amino-6-bromo-2-chlorothieno[3,2-d]pyrimidine derivative (from Protocol 1)
-
Secondary amine (e.g., morpholine, piperidine)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Sealed reaction vial or pressure tube
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
In a sealed reaction vial, the 4-amino-6-bromo-2-chlorothieno[3,2-d]pyrimidine derivative (1.0 eq) is dissolved in anhydrous DMF.
-
The secondary amine (2.0-3.0 eq) is added to the solution.
-
The vial is securely sealed, and the reaction mixture is heated to 120-150 °C.
-
The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
After cooling to room temperature, the reaction mixture is poured into water, resulting in the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by flash column chromatography or recrystallization to yield the 2,4-disubstituted-6-bromothieno[3,2-d]pyrimidine.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C6 position.
Rationale: The C-Br bond at the C6 position is readily activated by a palladium(0) catalyst, allowing for the formation of a new C-C bond with a boronic acid or ester. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions.
Materials:
-
2,4-Disubstituted-6-bromothieno[3,2-d]pyrimidine (from Protocol 2)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask is added the 2,4-disubstituted-6-bromothieno[3,2-d]pyrimidine (1.0 eq), the boronic acid or ester (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is added via syringe.
-
The reaction mixture is heated to 80-100 °C and stirred vigorously.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion (typically 4-16 hours), the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the final 2,4,6-trisubstituted thieno[3,2-d]pyrimidine.
Data Presentation: Representative Suzuki Coupling Conditions
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| Pyridine-3-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-85 |
Visualizing the Synthetic Pathway
The following diagram illustrates the sequential functionalization of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine to generate a trisubstituted product.
Caption: Sequential synthesis of a trisubstituted thieno[3,2-d]pyrimidine derivative.
Conclusion
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a highly valuable and versatile building block in medicinal chemistry. Its predictable yet tunable reactivity allows for the controlled and sequential introduction of diverse functionalities, making it an ideal starting point for the synthesis of compound libraries for drug discovery. The protocols outlined in this guide provide a robust framework for researchers to explore the vast chemical space accessible from this privileged scaffold, paving the way for the discovery of novel and potent therapeutic agents.
References
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer. Medicinal Chemistry Research. Available at: [Link]
-
Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Request PDF. Available at: [Link]
-
JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. ResearchGate. Available at: [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thienopyrimidine Scaffold - A Privileged Motif in Medicinal Chemistry
Thienopyrimidines, heterocyclic compounds composed of a fused thiophene and pyrimidine ring, represent a cornerstone in modern drug discovery.[1][2][3] Their structural resemblance to endogenous purine bases, such as adenine and guanine, allows them to effectively interact with a wide array of biological targets, including kinases, enzymes, and receptors.[1][4][5] This inherent bioactivity has led to the development of numerous FDA-approved drugs and clinical candidates for a variety of diseases, including cancer, inflammation, and infectious agents.[1][2][6] The thienopyrimidine core is a versatile scaffold that can be functionalized at various positions to modulate its physicochemical properties and biological activity, making it a prime target for medicinal chemists.[3][7]
This guide provides a detailed overview of established and contemporary experimental procedures for the functionalization of thienopyrimidines, with a focus on methods that are both robust and versatile. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to aid in experimental design and troubleshooting.
Core Functionalization Strategies: A Chemist's Toolkit
The strategic modification of the thienopyrimidine scaffold is paramount for tuning its pharmacological profile. The most prevalent and powerful methods for introducing molecular diversity include palladium-catalyzed cross-coupling reactions and direct C-H functionalization. These techniques offer a high degree of control and predictability, enabling the synthesis of complex molecular architectures from simple precursors.
Visualizing the Functionalization Workflow
The following diagram illustrates the general workflow for the functionalization of a thienopyrimidine core, starting from a halogenated or C-H active precursor.
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 7. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine in Modern Cancer Research
Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Oncology
In the landscape of oncology drug discovery, the thienopyrimidine core has emerged as a "privileged scaffold." Its structural resemblance to the native purine ring allows it to effectively compete for the ATP-binding sites of a multitude of protein kinases, which are often dysregulated in various cancers.[1][2] This bioisosteric relationship has been successfully exploited to develop potent and selective kinase inhibitors. The strategic functionalization of the thienopyrimidine nucleus is paramount in dictating the potency and selectivity of these inhibitors. Among the various decorated thienopyrimidine intermediates, 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine stands out as a highly versatile and valuable starting material for the synthesis of a new generation of targeted anticancer agents.[3] This application note will provide an in-depth guide on the utilization of this key intermediate in the synthesis of kinase inhibitors, detailing the underlying chemical principles, step-by-step protocols for derivatization, and methods for biological evaluation.
Chemical Versatility: A Trio of Reactive Sites
The power of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine as a synthetic intermediate lies in its three distinct reactive handles: two chlorine atoms at the C2 and C4 positions and a bromine atom at the C6 position. This arrangement allows for a programmed and sequential chemical modification, enabling the construction of diverse molecular architectures and the fine-tuning of pharmacological properties.
The differential reactivity of the two chloro substituents is a key feature. The C4-chloro group is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2-chloro group. This is attributed to the greater electron-withdrawing effect of the adjacent pyrimidine nitrogen on the C4 position, which stabilizes the Meisenheimer complex intermediate formed during the substitution reaction. This reactivity difference allows for the selective introduction of a desired moiety at the C4 position, followed by a subsequent modification at the C2 position.
The bromo group at the C6 position is relatively inert to nucleophilic substitution but is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This enables the introduction of a wide array of aryl and heteroaryl groups at this position, which can be crucial for modulating kinase selectivity and improving pharmacokinetic properties.
Synthetic Strategy: A Stepwise Approach to Kinase Inhibitors
A general and effective strategy for the synthesis of potent kinase inhibitors from 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine involves a three-step sequential modification of the core scaffold. This approach allows for the systematic exploration of the structure-activity relationship (SAR) at each of the three positions.
Visualizing the Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the derivatization of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
Caption: General synthetic workflow for kinase inhibitor synthesis.
Detailed Protocols and Methodologies
Protocol 1: Selective C4-Amination via Nucleophilic Aromatic Substitution
The first step in the synthetic sequence is the selective substitution of the C4-chloro group with a primary or secondary amine. This reaction is typically carried out under mild conditions and proceeds with high regioselectivity.
Rationale: The choice of the amine at this stage is critical as this moiety often interacts with the hinge region of the kinase ATP-binding pocket. The reaction is generally carried out in a polar aprotic solvent like isopropanol or DMF, with a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.
Step-by-Step Protocol:
-
To a solution of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) in isopropanol (10 mL/mmol), add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-amino-6-bromo-2-chlorothieno[3,2-d]pyrimidine derivative.
Protocol 2: C2 Functionalization
With the C4 position functionalized, the less reactive C2-chloro group can be substituted with another nucleophile. This often requires more forcing conditions than the C4 substitution.
Rationale: The substituent at the C2 position can be used to modulate the solubility, cell permeability, and selectivity of the final compound. A variety of nucleophiles, including amines, alcohols, and thiols, can be employed.
Step-by-Step Protocol:
-
To a solution of the 4-amino-6-bromo-2-chlorothieno[3,2-d]pyrimidine intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add the second nucleophile (1.5 eq) and a suitable base (e.g., K₂CO₃, 3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the 2,4-disubstituted-6-bromothieno[3,2-d]pyrimidine.
Protocol 3: C6-Arylation via Suzuki-Miyaura Coupling
The final step in this exemplary workflow is the introduction of an aryl or heteroaryl group at the C6 position via a Suzuki-Miyaura cross-coupling reaction.
Rationale: The C6-substituent often projects into the solvent-exposed region of the kinase active site and can be modified to improve pharmacokinetic properties or to introduce additional binding interactions. The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[5]
Step-by-Step Protocol:
-
In a reaction vessel, combine the 2,4-disubstituted-6-bromothieno[3,2-d]pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a mixture of a suitable solvent system, for example, 1,4-dioxane and water (4:1).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the mixture to 90-100 °C and stir for 8-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to obtain the final kinase inhibitor.
Biological Evaluation of Synthesized Derivatives
Once a library of thieno[3,2-d]pyrimidine derivatives has been synthesized, their biological activity must be assessed. This typically involves a tiered approach, starting with in vitro enzymatic assays, followed by cell-based assays, and potentially in vivo studies for the most promising compounds.
Protocol 4: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the synthesized compounds to inhibit the activity of the target kinase.
Rationale: This is the primary screen to determine the potency of the compounds against the kinase of interest. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter obtained from this assay.
Step-by-Step Protocol (General):
-
Prepare a reaction buffer containing the purified recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add varying concentrations of the test compounds (typically in DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 5: Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the ability of the compounds to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Rationale: This assay provides information on the cellular potency of the compounds and their ability to penetrate cell membranes and engage the target in a cellular context.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Structure-Activity Relationship (SAR) and Data Presentation
The systematic synthesis and biological evaluation of derivatives from 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine allows for the elucidation of the structure-activity relationship. The following table provides a representative summary of how modifications at different positions of the thieno[3,2-d]pyrimidine scaffold can influence the inhibitory activity against a hypothetical kinase.
| Compound ID | C4-Substituent | C2-Substituent | C6-Substituent | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| A-1 | -NH₂ | -Cl | -Br | >1000 | >50 |
| A-2 | -NH-cPr | -Cl | -Br | 520 | 25.3 |
| A-3 | -NH-cPr | -NHMe | -Br | 210 | 10.1 |
| A-4 | -NH-cPr | -NHMe | -Phenyl | 45 | 1.2 |
| A-5 | -NH-cPr | -NHMe | -4-Fluorophenyl | 15 | 0.4 |
| A-6 | -NH-Ph | -NHMe | -4-Fluorophenyl | 89 | 5.6 |
Data is hypothetical and for illustrative purposes only.
The data clearly indicates that small, cyclic amines at the C4 position and small alkylamines at the C2 position are favorable. Furthermore, the introduction of an aryl group at the C6 position via Suzuki coupling significantly enhances the potency, with an electron-withdrawing fluorine atom on the phenyl ring providing the most potent compound in this series.
Mechanism of Action: Targeting Key Signaling Pathways
Thienopyrimidine-based kinase inhibitors exert their anticancer effects by blocking the signaling pathways that drive tumor growth and survival. For instance, inhibitors of kinases like Bruton's tyrosine kinase (BTK) or Janus kinase 3 (JAK3) can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.[6]
Visualizing the Mechanism of Action
The following diagram illustrates how a thienopyrimidine-based kinase inhibitor can block a signaling pathway, leading to an anti-tumor response.
Caption: Inhibition of a kinase-driven signaling pathway.
Conclusion and Future Perspectives
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a cornerstone intermediate for the development of targeted cancer therapies. Its well-defined and sequential reactivity allows for the efficient synthesis of large libraries of compounds for SAR studies, ultimately leading to the identification of potent and selective kinase inhibitors. The protocols and methodologies outlined in this application note provide a comprehensive framework for researchers and drug development professionals to harness the full potential of this versatile building block in the ongoing quest for more effective cancer treatments. Future work will likely focus on the development of novel catalytic methods to further expand the chemical space accessible from this scaffold and the exploration of its utility in the synthesis of inhibitors for other important enzyme families.
References
-
Ma, X., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry, 95, 103542. Available from: [Link]
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Pharmaceuticals, 16(7), 939. Available from: [Link]
-
Abadi, S. E. S., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. Available from: [Link]
-
Antonetti, D. A., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. Available from: [Link]
-
Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Wang, Y., et al. (2019). Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chemical Biology & Drug Design, 94(6), 2013-2022. Available from: [Link]
-
Otsubo, N., et al. (2011). Discovery of novel Thieno[2,3-d]pyrimidin-4-yl hydrazone-based cyclin-dependent kinase 4 inhibitors: synthesis, biological evaluation and structure-activity relationships. Chemical & Pharmaceutical Bulletin, 59(8), 991-1002. Available from: [Link]
-
Zaman, G., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. Available from: [Link]
-
Chen, S., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry, 148, 107456. Available from: [Link]
-
Owa, T., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850-7860. Available from: [Link]
-
Chay, P. K., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4242. Available from: [Link]
-
Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. ResearchGate. Available from: [Link]
-
Zhang, Y., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available from: [Link]
-
Zaman, G., et al. (2023). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. ResearchGate. Available from: [Link]
-
Visentin, C., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. Bioorganic & Medicinal Chemistry, 37, 116093. Available from: [Link]
-
ResearchGate. (2025). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Available from: [Link]
-
PubChem. (n.d.). 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. Retrieved from [Link]
-
Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
Sources
- 1. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Development of Antimicrobial Agents from Thienopyrimidine Derivatives
Abstract
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel therapeutics, heterocyclic compounds have emerged as a cornerstone of drug discovery. Among these, the thienopyrimidine scaffold is of particular interest due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of antimicrobial agents derived from the thienopyrimidine core. We will traverse the journey from rational chemical synthesis and structure-activity relationship (SAR) optimization to robust protocols for evaluating antimicrobial efficacy and host cell cytotoxicity. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental choice, ensuring both accuracy and reproducibility in the discovery pipeline.
Introduction: The Thienopyrimidine Scaffold as a Privileged Structure
Thienopyrimidines are bicyclic heterocyclic compounds resulting from the fusion of a thiophene ring and a pyrimidine ring. Depending on the fusion pattern, three primary isomers exist: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[1][2] Their structural and isoelectronic resemblance to purine bases like adenine and guanine makes them versatile pharmacophores capable of inhibiting various enzymes and pathways crucial for microbial survival.[1] This inherent bioactivity has led to the exploration of thienopyrimidine derivatives against a wide spectrum of pathogens, including bacteria, fungi, viruses, and parasites.[1][3]
This guide outlines a structured approach to harness the potential of this scaffold, beginning with foundational synthetic chemistry and progressing through the essential biological assays required to identify and characterize promising antimicrobial lead compounds.
Section 1: Chemical Synthesis of Thienopyrimidine Derivatives
The accessibility and versatility of synthetic routes are paramount for generating a diverse chemical library for screening. The most common and effective strategies begin with either a substituted thiophene or a pyrimidine precursor.[1]
1.1. Key Synthetic Strategies
-
Synthesis from Thiophene Precursors: This is arguably the most prevalent approach, typically starting with a 2-aminothiophene derivative that bears an electrophilic group like an ester or a nitrile.[1] This intermediate can then undergo cyclization with various one-carbon reagents (e.g., formamide, orthoformates) or nitrile-containing reactants to form the pyrimidine ring.[1][3] The Gewald reaction is a powerful one-pot method for creating the initial polysubstituted 2-aminothiophene, making this route highly efficient.[1]
-
Synthesis from Pyrimidine Precursors: An alternative strategy involves constructing the thiophene ring onto an existing pyrimidine scaffold.[1] A classic method for this is the Thorpe-Ziegler cyclization, which utilizes a pyrimidine derivative functionalized with a mercaptocarbonitrile group to facilitate the intramolecular condensation that forms the fused thiophene ring.[1]
1.2. Representative Synthetic Workflow Diagram
The following diagram illustrates a common synthetic pathway starting from a thiophene precursor.
Caption: A typical pathway for synthesizing the thieno[2,3-d]pyrimidine scaffold.
1.3. Protocol: Synthesis of a 2-Substituted-thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of a 2-amino-3-cyanothiophene derivative, a common intermediate, with an acid anhydride.
Rationale: This two-step approach is efficient. The first step, the Gewald reaction, is a multicomponent reaction that builds the substituted thiophene core quickly. The second step, an acid-catalyzed cyclocondensation, is a reliable method for forming the pyrimidine ring. Using different anhydrides allows for easy diversification at the 2-position of the final product.
Materials:
-
2-amino-3-cyano-4,5-disubstituted-thiophene
-
Acetic Anhydride (or other suitable anhydride)
-
Polyphosphoric Acid (PPA)
-
Ethanol
-
Sodium Bicarbonate (sat. aq. solution)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 2-aminothiophene derivative (1 equivalent).
-
Reagent Addition: Add the acid anhydride (e.g., acetic anhydride, 3 equivalents) followed by a catalytic amount of polyphosphoric acid.
-
Cyclization: Heat the reaction mixture to reflux (typically 120-140°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: PPA acts as both a solvent and a catalyst, promoting the intramolecular cyclization by activating the nitrile and amide groups.[1]
-
-
Work-up: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Precipitation & Isolation: The solid product will precipitate out. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure thienopyrimidinone derivative.[3]
-
Characterization: Confirm the structure of the final compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.[4]
Section 2: Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for transforming a moderately active "hit" compound into a potent "lead" candidate. This involves systematically modifying the chemical structure and observing the corresponding changes in antimicrobial activity. Quantitative Structure-Activity Relationship (QSAR) models can further refine this process by correlating physicochemical properties with biological activity.[5][6]
2.1. Key Modification Points and Their Rationale
Physicochemical characteristics such as lipophilicity, electronic distribution, and steric effects significantly influence the antimicrobial efficacy of thienopyrimidine derivatives.[5][6]
-
Position 2: Substitutions here can significantly impact potency. Introducing bulky or lipophilic groups can enhance binding to hydrophobic pockets in target enzymes.
-
Position 4: This position is often modified with various amines or substituted phenyl rings. These modifications can modulate solubility and introduce new hydrogen bonding interactions, potentially improving target engagement and pharmacokinetic properties.[7]
-
Positions 5 and 6 (Thiophene Ring): Modifications on the thiophene ring can influence the overall electronic properties and planarity of the molecule, which is critical for interactions like π-stacking with enzyme residues.[1]
2.2. SAR Logic Diagram
Caption: Critical positions on the thienopyrimidine core for SAR exploration.
2.3. Hypothetical SAR Data Table
The following table summarizes hypothetical data for a series of analogs designed to probe the SAR at the R¹ and R² positions.
| Compound ID | R¹ Group | R² Group | MIC vs. S. aureus (µg/mL) | Rationale for Change |
| TP-01 | -H | -CH₃ | 16 | Baseline compound |
| TP-02 | -H | -Phenyl | 8 | Increased lipophilicity at R² improves activity |
| TP-03 | -H | -4-Fluorophenyl | 4 | Electron-withdrawing group enhances potency |
| TP-04 | -NH₂ | -4-Fluorophenyl | 2 | Amine at R¹ introduces H-bond donor, boosting activity |
| TP-05 | -NH-Cyclopropyl | -4-Fluorophenyl | 4 | Bulky amine at R¹ slightly reduces activity (steric hindrance) |
Section 3: In Vitro Antimicrobial Susceptibility Testing
Once a library of compounds is synthesized, the first biological evaluation is to determine their antimicrobial potency. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC).[8]
3.1. Protocol: Broth Microdilution for MIC Determination
Principle: This assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8]
Materials:
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Test compounds dissolved in DMSO (stock solution, e.g., 10 mg/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into a tube of MHB. b. Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[8] c. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
Self-Validation: The use of a McFarland standard ensures a consistent and reproducible starting concentration of bacteria, which is critical for the reliability of MIC values.
-
-
Compound Dilution: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 2 µL of the compound stock solution to the first column of wells (this is a 1:50 dilution). c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.
-
Inoculation: a. Add 100 µL of the diluted bacterial inoculum to each well (except the negative control). This brings the final volume to 200 µL and achieves the target bacterial concentration.
-
Controls:
-
Positive Control: Wells containing bacteria and medium but no compound.
-
Negative (Sterility) Control: Wells containing medium only.[8]
-
Solvent Control: Wells containing bacteria, medium, and the highest concentration of DMSO used.
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[8]
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[8]
3.2. Protocol: Determination of Minimum Bactericidal Concentration (MBC)
Rationale: While MIC tells you the concentration that inhibits growth, MBC tells you the concentration that kills the bacteria. This is crucial for developing bactericidal rather than just bacteriostatic agents.
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC plate that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
3.3. Antimicrobial Testing Workflow
Caption: Step-by-step process from inoculum preparation to MBC determination.
Section 4: Cytotoxicity and Selectivity Assessment
A successful antimicrobial agent must be selectively toxic to pathogens while exhibiting minimal toxicity to host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as a proxy for cell viability.[8][9]
4.1. Protocol: MTT Cytotoxicity Assay
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][10] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Mammalian cell line (e.g., HepG2 - human liver cells, or CHSE-214 - Chinook salmon embryo cells)[11]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thienopyrimidine compounds in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 3-4 hours.
-
Causality Note: Only metabolically active mitochondria in living cells can perform the reduction of MTT to formazan, making this a direct measure of viability.[10]
-
-
Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), the concentration that reduces cell viability by 50%.
4.2. Calculating the Selectivity Index (SI)
The SI provides a quantitative measure of a compound's selectivity. It is a critical parameter for prioritizing compounds for further development.
Formula: SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value indicates greater selectivity for the microbial target over host cells. Generally, an SI > 10 is considered promising.
4.3. Data Summary Table
| Compound ID | MIC vs. S. aureus (µM) | IC₅₀ vs. HepG2 (µM) | Selectivity Index (SI) |
| TP-03 | 8.5 | 95 | 11.2 |
| TP-04 | 4.1 | > 200 | > 48.8 |
| Ciprofloxacin | 0.5 | 150 | 300 |
Section 5: Elucidating the Mechanism of Action (MoA)
Understanding how a compound kills or inhibits a microbe is vital for lead optimization and overcoming potential resistance. Thienopyrimidines have been shown to inhibit various targets. For example, some derivatives inhibit dihydrofolate reductase, while others target FtsZ, a key protein in bacterial cell division.[12][13][14]
5.1. Investigating Inhibition of Bacterial Cell Division (FtsZ)
Hypothesis: The compound inhibits bacterial growth by interfering with the polymerization of the FtsZ protein, which is essential for forming the Z-ring during cell division.[13]
Experimental Approaches:
-
Phenotypic Analysis: Treat bacteria (e.g., B. subtilis) with a sub-lethal concentration of the compound. Inhibition of FtsZ often leads to cell filamentation (cells elongate but cannot divide), which can be observed via microscopy.[13]
-
Biochemical Assays: Use purified FtsZ protein in a light-scattering or GTPase activity assay. A true FtsZ inhibitor will prevent the polymerization of FtsZ monomers in a dose-dependent manner.[13]
-
Molecular Docking: In silico studies can predict the binding pose of the thienopyrimidine derivative within the FtsZ active site, guiding further chemical modifications to improve binding affinity.[14]
5.2. MoA Pathway Diagram
Caption: Inhibition of FtsZ polymerization disrupts cell division, leading to cell death.
Conclusion
The development of thienopyrimidine derivatives as antimicrobial agents is a structured, multi-disciplinary process. It begins with strategic chemical synthesis to generate molecular diversity, followed by rigorous SAR analysis to optimize for potency. The protocols detailed herein for in vitro antimicrobial and cytotoxicity testing provide a robust framework for identifying compounds with both high efficacy and a strong safety profile. Finally, elucidating the mechanism of action provides critical insights that can guide the development of next-generation agents capable of combating drug-resistant pathogens. This systematic approach maximizes the potential of the thienopyrimidine scaffold to deliver novel and effective antimicrobial therapies.
References
-
Gelin, M., Deau, E., & Agrofoglio, L. A. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]
-
Jadhav, P. A., & Jadhav, P. (2024). QSAR Studies on Thienopyrimidines as Potential Antimicrobial Agents. Current Drug Therapy, 19(6), 748-755. [Link]
-
Ahmed, M., Sayed, M., Saber, A. F., Hassanien, R., Kamal El-Dean, A. M., & Tolba, M. S. (2022). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds, 42(6), 3079-3088. [Link]
-
Bhuiyan, M. M. H., et al. (2006). Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives. Acta Pharmaceutica, 56(4), 441-450. [Link]
-
Tolba, M. S., et al. (2017). Synthesis and antimicrobial activity of some new thienopyrimidine derivatives. Arkivoc, 2017(5), 229-243. [Link]
-
Pharmacology Discovery Services. (n.d.). Antimicrobial In Vitro Assays. Eurofins. [Link]
-
Soltani, S., Hammami, R., Cotter, P. D., & Fliss, I. (2020). Bacteriocins as a new generation of antimicrobials: Toxicity aspects and regulations. ResearchGate. [Link]
-
Tolba, M. S., et al. (2021). Design, synthesis and antimicrobial screening of some new thienopyrimidines. ACG Publications. [Link]
-
Scott, W. L., et al. (2021). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. bioRxiv. [Link]
-
Al-Suhaimi, K. S., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Molecules, 29(3), 633. [Link]
-
Algammal, A. M., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infection and Drug Resistance, 11, 2247-2260. [Link]
-
Request PDF. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. ResearchGate. [Link]
-
Bentham Science Publishers. (n.d.). QSAR Studies on Thienopyrimidines as Potential Antimicrobial Agents. Bentham Science. [Link]
-
Chen, C. H., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(18), 10217-10224. [Link]
-
Soltani, M., et al. (2016). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine, 6(1), 71-80. [Link]
-
Al-Suhaimi, K. S., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. PubMed Central. [Link]
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. benthamdirect.com [benthamdirect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Anti-inflammatory Agents from 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel anti-inflammatory compounds derived from the versatile starting material, 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, known to exhibit a wide range of biological activities, including potent anti-inflammatory effects.[1][2][3][4] This document outlines a strategic approach to leverage the differential reactivity of the halogen substituents on the core structure to generate a library of diverse derivatives for anti-inflammatory drug discovery.
Introduction: The Therapeutic Potential of Thieno[3,2-d]pyrimidines
The thieno[3,2-d]pyrimidine nucleus is a bioisostere of purine, allowing it to interact with a variety of biological targets. Its derivatives have garnered significant attention for their therapeutic potential, which extends to anticancer, antimicrobial, and anti-inflammatory applications.[5][6] The anti-inflammatory effects of many pyrimidine-based compounds are attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), and the production of prostaglandins.[2][3]
The starting material, 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, offers three distinct points for chemical modification, enabling the synthesis of a diverse array of compounds. The strategic, sequential functionalization of the C2, C4, and C6 positions allows for fine-tuning of the molecule's physicochemical properties and biological activity.
Synthetic Strategy: A Regioselective Approach
The synthetic strategy hinges on the differential reactivity of the three halogen atoms. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C6 position is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Generally, in 2,4-dichloropyrimidine systems, the C4 position is more reactive towards nucleophiles than the C2 position.[7] This inherent regioselectivity allows for a controlled, stepwise introduction of different substituents. The Suzuki-Miyaura coupling at the C6-bromo position can be performed under conditions that are compatible with the chloro-substituents at C2 and C4.
Our proposed synthetic workflow is designed to maximize molecular diversity and explore the structure-activity relationships (SAR) for anti-inflammatory activity.
Caption: Proposed synthetic workflow for the generation of a diverse library of anti-inflammatory compounds.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C6-Position
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine with various aryl or heteroaryl boronic acids.
Materials:
-
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
-
Aryl or Heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and Na₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Causality behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and versatile catalyst for Suzuki-Miyaura couplings, known for its efficiency with a wide range of substrates.
-
Base: Sodium carbonate is a commonly used base that is effective and generally does not interfere with the chloro-substituents.
-
Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents. Degassing is crucial to prevent the oxidation of the palladium catalyst.
Protocol 2: General Procedure for Regioselective Nucleophilic Aromatic Substitution at the C4-Position
This protocol details the selective substitution of the chlorine atom at the C4 position with a primary or secondary amine.
Materials:
-
6-Aryl/heteroaryl-2,4-dichlorothieno[3,2-d]pyrimidine (from Protocol 1)
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Ethanol or Isopropanol
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve the 6-substituted-2,4-dichlorothieno[3,2-d]pyrimidine (1.0 equivalent) in ethanol or isopropanol in a round-bottom flask.
-
Add the desired primary or secondary amine (1.1 equivalents) and the base (Et₃N or DIPEA, 1.5 equivalents).
-
Stir the reaction mixture at room temperature to 50 °C for 2-4 hours. Monitor the reaction progress by TLC. The C4 position is significantly more reactive, allowing for selective substitution under these mild conditions.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Causality behind Experimental Choices:
-
Reaction Conditions: The use of mild temperatures and a non-nucleophilic base like Et₃N or DIPEA favors the selective substitution at the more activated C4 position, leaving the C2-chloro group intact.[7]
-
Solvent: Protic solvents like ethanol or isopropanol can facilitate the SNAr reaction.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution at the C2-Position
This protocol describes the substitution of the remaining chlorine atom at the C2 position, which typically requires more forcing conditions.
Materials:
-
4-Amino-6-aryl/heteroaryl-2-chlorothieno[3,2-d]pyrimidine (from Protocol 2)
-
Desired amine (2.0-3.0 equivalents)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Nitrogen or Argon gas supply (in a sealed tube)
Procedure:
-
In a sealed tube, combine the 4-amino-6-substituted-2-chlorothieno[3,2-d]pyrimidine (1.0 equivalent) and the desired amine (2.0-3.0 equivalents).
-
Add DMF or 1,4-dioxane as the solvent.
-
Seal the tube and heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Causality behind Experimental Choices:
-
Forcing Conditions: The C2 position is less reactive than the C4 position, thus requiring higher temperatures and a polar aprotic solvent like DMF to facilitate the substitution.
-
Excess Amine: Using an excess of the amine can help to drive the reaction to completion.
Characterization and Biological Evaluation
The synthesized compounds should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structures and purity.
Table 1: Representative Data for Characterization
| Compound ID | R¹ (at C6) | R² (at C4) | R³ (at C2) | ¹H NMR (δ, ppm) | MS (m/z) |
| I | Phenyl | Morpholino | - | ... | ... |
| II | 4-Fluorophenyl | Piperidinyl | - | ... | ... |
| III | Thiophen-2-yl | N-Methylanilino | - | ... | ... |
| IV | Phenyl | Morpholino | Pyrrolidinyl | ... | ... |
| V | 4-Fluorophenyl | Piperidinyl | N-Ethylanilino | ... | ... |
Protocol 4: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction by the test compounds is monitored spectrophotometrically.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds and reference inhibitor (e.g., celecoxib, indomethacin)
-
Assay buffer (e.g., Tris-HCl)
Procedure:
-
Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compounds at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Protocol 5: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This protocol describes a standard in vivo model to assess the acute anti-inflammatory activity of the synthesized compounds.
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Divide the animals into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound groups (at different doses).
-
Administer the test compounds and the standard drug orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Structure-Activity Relationship (SAR) Insights
The systematic variation of substituents at the C2, C4, and C6 positions will allow for the elucidation of key structure-activity relationships. For instance, the nature of the aryl or heteroaryl group at C6, and the type of amine at C2 and C4, can significantly influence the anti-inflammatory potency and selectivity.
Caption: Key structural features for SAR studies on the thieno[3,2-d]pyrimidine scaffold.
Conclusion
The 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine scaffold provides a versatile platform for the synthesis of novel anti-inflammatory agents. The detailed protocols and strategic workflow presented in this guide offer a robust framework for researchers to generate and evaluate a diverse library of compounds. By systematically exploring the structure-activity relationships at the C2, C4, and C6 positions, this approach can lead to the discovery of potent and selective anti-inflammatory drug candidates with improved therapeutic profiles.
References
-
Yejella, R. P., & Atla, S. R. (2011). A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Chemical & Pharmaceutical Bulletin, 59(9), 1079–1082. [Link]
-
Kassab, A. E. (2016). Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry, 12(4), 367–376. [Link]
-
Rashid, H. ur, Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6186–6211. [Link]
-
Rashid, H. ur, Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6186–6211. [Link]
-
Rashid, H. ur, Martines, M. A. U., Duarte, A. P., Jorge, J., Rasool, S., Muhammad, R., Ahmad, N., & Umar, M. N. (2021). Research developments in the syntheses, anti-inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate. [Link]
-
Anwar, M. A., Iqbal, M. A., & Leghari, A. H. (2023). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. Scilit. [Link]
-
Anwar, M. A., Iqbal, M. A., Leghari, A. H., Raza, R., Villard, C., Lecka, J., Sévigny, J., & Zaib, S. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. [Link]
-
Anwar, M. A., Iqbal, M. A., Leghari, A. H., Raza, R., Villard, C., Lecka, J., Sévigny, J., & Zaib, S. (2023). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. ResearchGate. [Link]
-
El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395–411. [Link]
-
Abouzid, K. M., Khalil, N. A., & Ahmed, E. M. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. [Link]
-
Abouzid, K. M., Khalil, N. A., & Ahmed, E. M. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed. [Link]
-
El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ResearchGate. [Link]
-
Knarr, M., & Mulzer, M. (2022). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). Angewandte Chemie International Edition, 61(19), e202117565. [Link]
-
Kumar, A., & Sharma, S. (2023). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. RSC Advances, 13(47), 33075–33083. [Link]
-
Crossley, S. W. M., & Ingleson, M. J. (2014). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 79(6), 2569–2581. [Link]
-
Kamal, A., Reddy, M. K., Nayak, V. L., Kumar, G. B., Ramakrishna, S., & Bagul, C. (2019). Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2- d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. Journal of Medicinal Chemistry, 62(3), 1274–1290. [Link]
-
Padilla-Salinas, R., Almanza-Encarnación, R., & Ochoa-Puentes, C. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18382796, 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. Retrieved January 19, 2026, from [Link].
Sources
- 1. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine scaffold. This core is a vital building block in medicinal chemistry and drug development, particularly for kinase inhibitors.[1][2] However, its unique electronic and structural properties present significant challenges, often leading to low yields and complex product mixtures.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design solutions for your specific reaction.
Troubleshooting Guide: A Mechanistic Approach
This section addresses the most common challenges encountered during the Suzuki coupling of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What is the likely cause?
A1: Low conversion is typically a problem with the initial, rate-limiting step of the catalytic cycle: oxidative addition . For the active Pd(0) catalyst to insert into the Carbon-Bromine bond, several factors must be optimized.
-
Catalyst & Ligand Choice: The thieno[3,2-d]pyrimidine core is an electron-deficient heteroaromatic system. The lone pairs on the pyrimidine nitrogens can coordinate to the palladium center, acting as catalyst poisons and leading to deactivation.[3][4] Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Expert Insight: Electron-rich, bulky phosphine ligands are essential. They accelerate the oxidative addition and subsequent reductive elimination steps while sterically shielding the palladium center from coordinating to the pyrimidine nitrogens. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Nolan (N-heterocyclic carbenes, NHCs) families are highly recommended for these challenging substrates.[5][6]
-
-
Catalyst Precursor Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) species. This reduction can sometimes be sluggish, stalling the reaction before it begins. Using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst can be advantageous.
Q2: I'm observing significant side products. What are they, and how can I minimize them?
A2: The formation of side products is a clear indicator that one or more competing reaction pathways are out-pacing the desired cross-coupling. The most common culprits are dehalogenation and protodeboronation.
-
Dehalogenation (specifically, Proto-debromination): This is the replacement of the bromine atom at the C6 position with a hydrogen atom, yielding 2,4-dichlorothieno[3,2-d]pyrimidine. This is a pervasive side reaction with heteroaromatic halides.[7][8]
-
Causality: It often occurs when a palladium-hydride species is generated in the reaction. This can happen through various pathways, including the reaction of the palladium catalyst with trace water, amine bases, or alcoholic solvents.[7] A strong base can also directly promote dehalogenation.[9]
-
Solution:
-
Rigorous Inert Atmosphere: Ensure your reaction is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) to remove all oxygen.[10]
-
Solvent & Base Choice: Avoid using primary or secondary alcohols as solvents. If a strong base is suspected to be the cause, switch to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).
-
Use Anhydrous Conditions: While many Suzuki reactions use aqueous bases, minimizing water can suppress palladium-hydride formation.
-
-
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond. This effectively destroys your nucleophile before it can participate in the transmetalation step.[11]
-
Causality: This side reaction is often catalyzed by the base and accelerated by the presence of water and elevated temperatures, especially with electron-deficient or heteroaryl boronic acids.[11][12][13]
-
Solution:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than their corresponding boronic acids.[13]
-
Choice of Base: Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be less aggressive. Anhydrous potassium fluoride (KF) is also an excellent choice as it activates the boronic acid without excessively promoting protodeboronation.[5]
-
Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boron reagent can help compensate for some degradation.
-
-
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can also occur. This is typically promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst is incomplete, leading to Pd(II)-mediated homocoupling.[7] Rigorous degassing is the primary solution.
Q3: Which reaction parameters (base, solvent, temperature) are most critical for this specific substrate?
A3: For a complex substrate like 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, the interplay between base, solvent, and temperature is crucial for balancing reactivity with stability.
-
Base Selection: The base has a dual role: it activates the boronic acid to form a more nucleophilic boronate species for transmetalation, but it can also promote the side reactions discussed above.[14]
-
Expert Insight: A moderately strong, non-nucleophilic base is often ideal. K₃PO₄ is an excellent starting point as it provides sufficient basicity for activation while being less harsh than hydroxides. For base-sensitive substrates or to minimize protodeboronation, Cs₂CO₃ or anhydrous KF are superior choices.
-
-
Solvent System: The solvent must solubilize all components and facilitate the interaction between the organic and aqueous phases (if present).
-
Expert Insight: A mixture of a polar aprotic solvent and water is standard. 1,4-Dioxane/H₂O or Toluene/H₂O (typically in a 4:1 to 10:1 ratio) are common and effective.[15] Anhydrous solvents like THF or DMF can be used, especially with boronic esters and bases like KF, to completely avoid issues related to water.
-
-
Temperature Control: Heat is often required to drive the oxidative addition of the C-Br bond.
-
Expert Insight: Start with a moderate temperature (e.g., 80-90 °C). If the reaction is sluggish, the temperature can be increased to 100-110 °C. However, be aware that higher temperatures accelerate catalyst decomposition and side reactions.[16] Microwave irradiation is a powerful alternative, often providing high yields in significantly shorter reaction times (15-30 minutes) and can be particularly effective for challenging couplings.[15]
-
Q4: My reaction is working, but I'm getting a mixture of products coupled at different positions. How can I control regioselectivity?
A4: The substrate has three potential reaction sites: C6-Br, C2-Cl, and C4-Cl. The inherent reactivity of aryl halides in palladium-catalyzed cross-coupling follows the general trend: C-I > C-Br > C-OTf >> C-Cl.[17]
-
Expected Selectivity: Based on this trend, the oxidative addition should occur selectively at the more reactive C6-Br bond , leaving the two C-Cl bonds untouched. This is the thermodynamically favored pathway.
-
Anomalous Selectivity: If you observe coupling at the C2 or C4 positions, it suggests that other factors are influencing the reaction. The C4 position of a pyrimidine ring is highly electron-deficient and can be activated towards coupling.[15][18] Certain catalyst/ligand combinations, particularly those that are very bulky or have specific electronic properties, can sometimes override the intrinsic bond reactivity and favor a kinetically controlled insertion at a more sterically accessible or electronically favorable site.
-
Solution: To enforce selectivity at the C6-Br position, revert to a more "standard" yet robust catalyst system that is known to follow the general reactivity trend. A system like Pd₂(dba)₃ with a ligand like SPhos or XPhos at a moderate temperature (80-90 °C) should strongly favor reaction at the C-Br bond. Avoid extremely high temperatures or highly specialized ligands that might alter the selectivity profile.
-
Visualized Workflows and Mechanisms
To better illustrate the core concepts, the following diagrams outline the Suzuki catalytic cycle and a logical troubleshooting workflow.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Data Summary: Recommended Reaction Conditions
The following tables summarize recommended starting points for key reaction parameters.
Table 1: Recommended Catalyst/Ligand Systems
| Precatalyst (mol%) | Ligand (mol%) | Strengths & Use Case |
| Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | Excellent for electron-deficient heteroaryl bromides. High activity and stability. |
| Pd(OAc)₂ (2-5%) | XPhos (4-10%) | Very bulky ligand, effective for challenging couplings and preventing catalyst deactivation. |
| PdCl₂(dppf) (5%) | - | A standard, but may be less effective. Good for initial screening if specialized ligands are unavailable. |
| IMes-HCl (NHC) (5-10%) | - | Use with Pd(OAc)₂. NHC ligands are highly active and robust.[17] |
Table 2: Comparison of Common Bases and Solvents
| Base (Equivalents) | Solvent System | Key Considerations |
| K₃PO₄ (2-3 eq.) | 1,4-Dioxane / H₂O (5:1) | Robust, general-purpose system. Good balance of reactivity. |
| Cs₂CO₃ (2 eq.) | Toluene / H₂O (10:1) | Milder, often improves yields with sensitive substrates. Higher cost. |
| KF (anhydrous) (3 eq.) | Anhydrous THF or Dioxane | Minimizes protodeboronation. Ideal when using boronic acids prone to decomposition. |
Experimental Protocols
Protocol 1: Standard Screening Conditions
This protocol provides a general starting point for the reaction.
-
To a dry reaction vial, add 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq.), the desired arylboronic acid (1.3 eq.), and K₂CO₃ (2.5 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-Dioxane and degassed water (4:1 ratio, to make a 0.1 M solution based on the limiting reagent).
-
Place the vial in a preheated oil bath at 90 °C.
-
Stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify by column chromatography.
Protocol 2: Optimized Protocol for Challenging Substrates
This protocol incorporates best practices for minimizing side reactions and maximizing yield.
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%).
-
Seal the flask, then evacuate and backfill with Argon three times.
-
Add 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq.), the corresponding arylboronic acid pinacol ester (1.2 eq.), and anhydrous K₃PO₄ (3.0 eq.).
-
Add anhydrous, degassed 1,4-Dioxane (to 0.1 M).
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir vigorously for 2-8 hours, monitoring reaction progress by LC-MS.
-
Upon completion, cool to room temperature. Dilute the mixture with ethyl acetate and quench carefully with water.
-
Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Couture, D., & Paine, S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6434-6452. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Pomeisl, K., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(5), 1143. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Processes, 8(11), 1342. [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors. Retrieved from [Link]
-
Tundulawesu, D., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 329-343. [Link]
-
PubMed. (2025). Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy. Retrieved from [Link]
-
Vantourout, J. C., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(3), 611-614. [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of substituted thienopyrimidines utilizing Suzuki reaction. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Accounts of Chemical Research, 40(4), 275-286. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Organic Letters. (2026). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
ResearchGate. (2023). Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Retrieved from [Link]
-
PubMed. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]
-
ResearchGate. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Retrieved from [Link]
Sources
- 1. Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination for Dichlorothienopyrimidines
Welcome to the technical support center for optimizing Buchwald-Hartwig amination reactions, with a specific focus on the challenging substrate class of dichlorothienopyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are looking to efficiently synthesize substituted aminothienopyrimidines, key intermediates in medicinal chemistry.[1][2] Here, we will delve into the nuances of this powerful C-N bond-forming reaction, providing troubleshooting advice and frequently asked questions to navigate the complexities of your experimental work.
Introduction: The Significance of Buchwald-Hartwig Amination on Thienopyrimidines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines by forming a carbon-nitrogen bond between an aryl halide and an amine.[1][3] Thienopyrimidine scaffolds are prevalent in bioactive molecules, making their functionalization a critical step in drug discovery.[2] However, the presence of two chlorine atoms and the electron-deficient nature of the heterocyclic core present unique challenges, including issues with reactivity, selectivity, and catalyst deactivation. This guide will provide a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination a preferred method for synthesizing aminothienopyrimidines over classical methods like SNAr?
A1: While nucleophilic aromatic substitution (SNAr) can be effective for highly activated aryl halides, the Buchwald-Hartwig amination offers broader substrate scope and generally proceeds under milder conditions.[4] For less reactive aryl chlorides like dichlorothienopyrimidines, SNAr often requires harsh conditions (high temperatures and strong bases) that can lead to decomposition of sensitive starting materials or products. The palladium-catalyzed approach provides a more efficient and selective alternative.[1]
Q2: What is the general catalytic cycle for the Buchwald-Hartwig amination?
A2: The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the dichlorothienopyrimidine to form a Pd(II) complex.[1][3][5]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form an amido complex.[1][5]
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[3][5]
The efficiency of each step is highly dependent on the choice of ligand, base, solvent, and temperature.[1]
Q3: Which chlorine on a 2,4-dichlorothienopyrimidine is expected to react first?
A3: The relative reactivity of the two chlorine atoms is influenced by electronic and steric factors. Generally, the C2 position is more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. However, the selectivity can be influenced by the specific ligand and reaction conditions employed. Computational studies on similar dichlorinated heterocycles suggest that oxidative addition is often favored at the C2 position.[6]
Q4: Should I use a pre-catalyst or generate the active catalyst in situ?
A4: While generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand is a common practice, using a pre-catalyst is often advantageous.[7] Pre-catalysts are typically air- and moisture-stable Pd(II) complexes that are readily reduced to the active Pd(0) species under the reaction conditions.[7][8] This can lead to more reproducible results and often requires lower catalyst loadings.[7]
Troubleshooting Guide
This section addresses common problems encountered during the Buchwald-Hartwig amination of dichlorothienopyrimidines.
Issue 1: Low or No Conversion of Starting Material
Potential Cause & Solution
-
Inactive Catalyst: The Pd(0) catalyst may not be forming efficiently or may be deactivated.
-
Troubleshooting Steps:
-
Switch to a Pre-catalyst: Employ a commercially available, air-stable pre-catalyst to ensure efficient generation of the active Pd(0) species.[7][8] Generations 3 and 4 pre-catalysts are often a good starting point due to their broad ligand compatibility and high activity.[8]
-
Optimize Ligand: The choice of phosphine ligand is critical. For challenging aryl chlorides, bulky, electron-rich ligands are often required to promote oxidative addition and reductive elimination.[1] Consider screening a panel of ligands such as XPhos, SPhos, or BrettPhos.[1]
-
Ensure Anhydrous and Inert Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
-
Inappropriate Base: The base may be too weak to deprotonate the amine or may not be soluble enough in the reaction medium.
-
Troubleshooting Steps:
-
Increase Base Strength: Strong bases like NaOt-Bu or LHMDS often lead to higher reaction rates.[3][7] However, be mindful of potential substrate decomposition with base-sensitive functional groups.[7]
-
Consider Weaker, More Soluble Bases: If your substrate is base-sensitive, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective alternatives.[3][7] The good solubility of Cs₂CO₃ is a notable advantage.[7]
-
Improve Base Dispersion: For solid inorganic bases, poor dispersion can limit their effectiveness. Grinding the base before use or adding a phase-transfer catalyst can improve the reaction rate.[7]
-
-
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
Potential Cause & Solution
-
β-Hydride Elimination: This can be a competing pathway, especially with primary amines, leading to the formation of an alkene from the amine and a hydrodehalogenated thienopyrimidine.
-
Troubleshooting Steps:
-
Use Bulky Ligands: Sterically hindered phosphine ligands can disfavor β-hydride elimination by creating a more crowded coordination sphere around the palladium center.[9]
-
Lower Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. Try running the reaction at a lower temperature for a longer period.
-
-
-
Reaction with Solvent: Some solvents can participate in side reactions.
Issue 3: Poor Regioselectivity (Reaction at both C2 and C4)
Potential Cause & Solution
-
Similar Reactivity of the Two Chlorine Atoms: Under certain conditions, the electronic and steric differences between the C2 and C4 positions may not be sufficient to achieve high selectivity.
-
Troubleshooting Steps:
-
Ligand Tuning: The steric and electronic properties of the ligand can significantly influence regioselectivity. A systematic screening of different ligands is often necessary.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance the kinetic preference for reaction at the more reactive site.
-
Stoichiometry Control: Using a slight excess of the dichlorothienopyrimidine relative to the amine can help to favor monosubstitution.
-
-
Issue 4: Difficulty in Coupling Secondary or Heteroaryl Amines
Potential Cause & Solution
-
Steric Hindrance and Lower Nucleophilicity: Secondary amines are generally less reactive than primary amines due to increased steric bulk.[7] Heteroaryl amines can be challenging due to their unique electronic properties and potential to coordinate to the palladium center, leading to catalyst inhibition.[7][11]
-
Troubleshooting Steps:
-
Employ Specialized Ligands: Certain ligands have been developed specifically for coupling challenging amine substrates. For example, Josiphos has shown success in the amination of chloropyridines.[6]
-
Screen a Wider Range of Reaction Conditions: A more extensive optimization of the palladium source, ligand, base, and solvent may be required for these challenging couplings.[7]
-
-
Experimental Protocols & Data
General Procedure for Buchwald-Hartwig Amination of a Dichlorothienopyrimidine
-
To an oven-dried reaction vessel, add the dichlorothienopyrimidine (1.0 equiv), the amine (1.1-1.5 equiv), the palladium pre-catalyst (1-5 mol%), and the ligand (1.2-6 mol% relative to palladium).
-
Add the base (1.5-3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Table 1: Recommended Starting Conditions for Screening
| Component | Recommendation 1 (Aggressive) | Recommendation 2 (Mild) | Rationale |
| Palladium Source | XPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pre-catalysts offer reliability; in situ generation allows for flexibility.[7][8] |
| Ligand | XPhos (4 mol%) | SPhos (4 mol%) | Bulky, electron-rich ligands are crucial for aryl chlorides.[1][12] |
| Base | NaOt-Bu (2.0 equiv) | Cs₂CO₃ (2.5 equiv) | Strong bases accelerate the reaction; weaker bases are better for sensitive substrates.[3][7] |
| Solvent | Toluene | 1,4-Dioxane | Common, effective solvents for this transformation.[5][10] |
| Temperature | 100-110 °C | 80-90 °C | Higher temperatures for less reactive substrates; lower for more sensitive ones. |
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). (PDF) Buchwald-Hartwig reaction: An overview. [Link]
-
National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Schön, U., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
PubMed. (2016, May 6). Regioselective 2-Amination of Polychloropyrimidines. [Link]
-
ResearchGate. (n.d.). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. [Link]
-
PubMed. (2022, February 23). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.... [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Synthesis of Substituted Thienopyrimidines
Welcome to the Technical Support Center for the synthesis of substituted thienopyrimidines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of thienopyrimidine synthesis. Our goal is to equip you with the expertise to anticipate, identify, and resolve common experimental challenges, ensuring the successful and efficient synthesis of your target molecules.
Introduction: Navigating the Synthetic Landscape of Thienopyrimidines
Thienopyrimidines are a vital class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents due to their structural similarity to purines.[1] Their synthesis, while well-established, is not without its challenges. Side reactions, purification difficulties, and low yields are common hurdles that researchers face. This guide is structured to address these issues head-on, providing practical, evidence-based solutions.
We will delve into the intricacies of the most common synthetic routes, including the widely used approach of building the pyrimidine ring onto a pre-formed thiophene, often synthesized via the Gewald reaction. We will also address the challenges associated with the functionalization of the thienopyrimidine core using modern cross-coupling methodologies.
Troubleshooting Guide: From Starting Materials to Final Product
This section is designed to be your first point of reference when you encounter a problem in the lab. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Part 1: Challenges in the Initial Thiophene Synthesis (Gewald Reaction)
The Gewald reaction is a powerful one-pot multicomponent reaction for synthesizing 2-aminothiophenes, the key precursors for many thienopyrimidine syntheses.[2] However, its complexity can sometimes lead to undesired outcomes.
Question 1: My Gewald reaction has a low yield of the desired 2-aminothiophene. What are the likely causes and how can I improve it?
Probable Causes & Solutions:
-
Incomplete Knoevenagel Condensation: The initial step of the Gewald reaction is a Knoevenagel condensation. If this step is inefficient, the overall yield will be low.
-
Solution: Ensure your base catalyst (e.g., morpholine, piperidine, or triethylamine) is of good quality and used in the appropriate amount. For sterically hindered ketones, a stronger base or longer reaction times might be necessary. Microwave irradiation has also been shown to improve yields and reduce reaction times for this step.[2]
-
-
Suboptimal Reaction Temperature: The optimal temperature for the Gewald reaction can be substrate-dependent.
-
Solution: While many Gewald reactions proceed at moderate temperatures (40-60 °C), some substrates may require heating to reflux in solvents like ethanol to drive the reaction to completion. However, excessively high temperatures can lead to the decomposition of reactants or products. A systematic temperature screen is advisable for a new substrate.
-
-
Poor Quality of Elemental Sulfur: The reactivity of sulfur can vary depending on its form and purity.
-
Solution: Use finely powdered, high-purity sulfur. Ensure it is well-dispersed in the reaction mixture.
-
-
Side Reactions: Competing side reactions can consume starting materials. For instance, self-condensation of the ketone or aldehyde can occur.
-
Solution: A slow, controlled addition of the carbonyl compound to the mixture of the active methylene nitrile, sulfur, and base can sometimes minimize these side reactions.
-
Question 2: I am observing an unexpected byproduct in my Gewald reaction. How can I identify and minimize it?
Probable Cause & Identification:
-
Formation of a Hantzsch-type Dihydropyridine Analogue: In some cases, particularly if the reaction is run at high temperatures or with certain catalysts, a competing Hantzsch-like pathway can occur, leading to the formation of a thiophene-fused dihydropyridine derivative instead of, or in addition to, the desired 2-aminothiophene.[3]
Troubleshooting Workflow for Gewald Reaction Issues
Caption: Troubleshooting workflow for common issues in the Gewald reaction.
Part 2: Pyrimidine Ring Formation - The Cyclization Step
The cyclization of 2-aminothiophene derivatives is the final and crucial step in forming the thienopyrimidine core. Various reagents can be used, with formamide being one of the most common for the synthesis of unsubstituted thienopyrimidin-4-ones.[7][8]
Question 3: My cyclization of a 2-aminothiophene-3-carboxamide with formamide is giving a low yield. What could be the problem?
Probable Causes & Solutions:
-
Incomplete Reaction: The cyclization may not have gone to completion.
-
Decomposition of Starting Material or Product: Thienopyrimidines and their precursors can be sensitive to prolonged heating at high temperatures.
-
Solution: While high temperatures are necessary, excessively long reaction times should be avoided. If decomposition is suspected, consider alternative, milder cyclization methods, such as using triethyl orthoformate followed by reaction with an amine.[7]
-
-
Formation of Side Products: Formamide can participate in side reactions, such as N-formylation of the amino group without subsequent cyclization.
-
Solution: The use of a catalyst, such as a catalytic amount of acid, can sometimes promote the desired cyclization over competing pathways.
-
Question 4: I am trying to synthesize a thieno[2,3-d]pyrimidine, but I suspect I am getting the thieno[3,2-d]pyrimidine isomer. How can I confirm this and control the regioselectivity?
Probable Cause & Confirmation:
-
Use of an Unsymmetrical 2-Aminothiophene Precursor: If your starting 2-aminothiophene has different substituents at the 4- and 5-positions, the cyclization can potentially lead to two different regioisomers. The regiochemical outcome is determined by which nitrogen of the incipient pyrimidine ring closes onto the thiophene ring.
-
Confirmation: 1D and 2D NMR techniques (such as NOESY or HMBC) are invaluable for unambiguously determining the structure of your product. The coupling patterns and through-space correlations of the protons on the thiophene and pyrimidine rings will differ between the two isomers. Mass spectrometry can confirm the molecular weight but will not distinguish between isomers.[10]
-
Control of Regioselectivity:
-
Directing Groups: The electronic nature of the substituents on the thiophene ring can influence the regioselectivity of the cyclization. Electron-withdrawing groups can direct the cyclization to a specific position.
-
Choice of Synthetic Route: In cases where regioselectivity is a major concern, it may be necessary to choose a synthetic strategy that unambiguously builds the desired isomer. This might involve starting with a substituted pyrimidine and building the thiophene ring onto it.[7]
Part 3: Functionalization of the Thienopyrimidine Core (Suzuki and Buchwald-Hartwig Reactions)
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing substituents onto the thienopyrimidine scaffold. However, they are not without their own set of potential side reactions.
Question 5: My Suzuki-Miyaura coupling reaction on a halo-thienopyrimidine is giving a low yield and I see a significant amount of the dehalogenated starting material. What is happening?
Probable Cause & Solution:
-
Hydrodehalogenation: This is a common side reaction in Suzuki-Miyaura couplings where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by several factors:
-
Presence of Protic Solvents or Water: Water or other protic species can act as a proton source for the dehalogenation pathway.
-
Solution: Ensure all solvents and reagents are anhydrous. Use freshly dried solvents and dry the reaction flask under vacuum or with a heat gun before starting.
-
-
Instability of the Boronic Acid: Some boronic acids are prone to protodeboronation, which can also lead to the formation of the dehalogenated byproduct.
-
Solution: Use a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable.
-
-
Choice of Base and Catalyst: The base and ligand can influence the rate of the desired cross-coupling versus the undesired dehalogenation.
-
Solution: Weaker bases such as K₂CO₃ or Cs₂CO₃ are sometimes less prone to promoting dehalogenation than stronger bases like NaOtBu. Experiment with different phosphine ligands, as their steric and electronic properties can significantly impact the reaction outcome.
-
-
Question 6: In my Buchwald-Hartwig amination on a chloro-thienopyrimidine, I am observing a significant amount of a homocoupled byproduct of my amine. How can I prevent this?
Probable Cause & Solution:
-
Oxidative Homocoupling of the Amine: This can occur, especially in the presence of oxygen.
-
Solution: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen).
-
-
Catalyst System: The choice of palladium precursor and ligand is critical.
-
Solution: Use a well-defined palladium precatalyst and a suitable ligand for the specific amine being coupled. For challenging couplings, more advanced, sterically hindered biarylphosphine ligands are often required.
-
Troubleshooting Cross-Coupling Reactions
Caption: Decision tree for troubleshooting common cross-coupling side reactions.
Part 4: Purification Challenges
The final step in any synthesis is the purification of the target compound. The polarity and potential for hydrogen bonding of many substituted thienopyrimidines can make this a non-trivial task.
Question 7: My substituted thienopyrimidine is difficult to purify by column chromatography. It either streaks on the column or I get poor separation. What can I do?
Probable Causes & Solutions:
-
High Polarity: Many thienopyrimidines, especially those with amino or hydroxyl substituents, are quite polar and can interact strongly with silica gel.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a polar modifier to your eluent system. For basic compounds, adding 0.1-1% triethylamine or ammonia in methanol can significantly improve peak shape and reduce tailing. For acidic compounds, adding a small amount of acetic acid can have a similar effect.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a C18-functionalized silica (reverse-phase chromatography).
-
-
-
Poor Solubility in the Mobile Phase: If your compound is not fully soluble in the mobile phase, it will streak on the column.
-
Solution: Choose an eluent system in which your compound is reasonably soluble. You may need to use a stronger (more polar) mobile phase.
-
Question 8: I am having trouble recrystallizing my thienopyrimidine derivative. It either oils out or remains in solution.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[11]
-
Solution: Systematically screen a range of solvents with varying polarities. Common solvents for the recrystallization of thienopyrimidines include ethanol, ethanol/water mixtures, DMF, and acetic acid.[2][12][13] For compounds that are only soluble in very polar solvents like hot DMF or DMSO, a two-solvent system can be effective.[12] Dissolve the compound in a minimal amount of the hot, high-boiling solvent and then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid. Then, add a few drops of the hot solvent to redissolve the solid and allow the solution to cool slowly.[11][14]
-
-
Cooling Too Quickly: Rapid cooling can lead to the formation of an oil or an amorphous solid instead of well-defined crystals.
-
Solution: Allow the hot solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can further slow the cooling process.
-
-
Supersaturation: The solution may be supersaturated, preventing crystallization.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.
-
Table 1: Common Recrystallization Solvents for Thienopyrimidines
| Compound Class | Common Solvents | Notes |
| Non-polar to moderately polar thienopyrimidines | Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene | Single solvent recrystallization is often successful. |
| Polar thienopyrimidines (with -NH₂, -OH groups) | Ethanol/Water, DMF, Acetic Acid, Dioxane | Two-solvent systems or high-boiling polar solvents may be necessary.[2][12][13] |
| Thienopyrimidines soluble only in hot DMF/DMSO | DMF/Water, DMF/Ethanol, DMSO/Water | Use of an anti-solvent is typically required.[14] |
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for thienopyrimidine synthesis?
A1: The most common starting materials are 2-aminothiophene derivatives, which can be synthesized through the Gewald reaction from a ketone or aldehyde, an active methylene nitrile (like ethyl cyanoacetate or malononitrile), and elemental sulfur.[2] These 2-aminothiophenes are then cyclized to form the pyrimidine ring.
Q2: What are the most common one-carbon sources for building the pyrimidine ring?
A2: Formamide is widely used to synthesize unsubstituted thienopyrimidin-4-ones.[7][8] Other common reagents include urea or thiourea (for 2-hydroxy or 2-thioxo derivatives), isocyanates or isothiocyanates (for N-substituted derivatives), and triethyl orthoformate.[1]
Q3: How can I introduce substituents at various positions on the thienopyrimidine core?
A3: Substituents can be introduced either by starting with a substituted thiophene precursor or by functionalizing the pre-formed thienopyrimidine ring. Halogenated thienopyrimidines are versatile intermediates that can be further functionalized via palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.
Q4: What analytical techniques are most useful for characterizing my products and identifying impurities?
A4: A combination of techniques is essential. NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, HMBC, and NOESY) is crucial for structural elucidation and isomer differentiation.[10] Mass spectrometry (MS) provides molecular weight information for the product and any byproducts.[4][5][6] High-performance liquid chromatography (HPLC) is invaluable for assessing purity and can be coupled with MS (LC-MS) for impurity identification.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Aminothiophene via the Gewald Reaction
-
To a stirred solution of the active methylene nitrile (1.0 eq.) and the ketone or aldehyde (1.0 eq.) in ethanol, add elemental sulfur (1.1 eq.).
-
Add a catalytic amount of a secondary amine (e.g., morpholine, 0.1-0.2 eq.).
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.
-
The crude 2-aminothiophene can be purified by recrystallization from ethanol or by column chromatography.[2]
Protocol 2: General Procedure for the Cyclization of a 2-Aminothiophene-3-carboxamide with Formamide
-
In a round-bottom flask equipped with a reflux condenser, combine the 2-aminothiophene-3-carboxamide (1.0 eq.) and formamide (10-20 eq.).
-
Heat the mixture to reflux (approximately 190-210 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.
-
Pour the mixture into water to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude thienopyrimidin-4-one can be purified by recrystallization from a suitable solvent, such as ethanol or DMF.[8]
References
-
Gewald, K. The Gewald Reaction. Wikipedia. [Link]
-
Synthesis and Reactions of Some New Thienopyrimidines. Taylor & Francis Online. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. National Center for Biotechnology Information. [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scialert.net. [Link]
-
Synthesis of Some Thienopyrimidine Derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Design, synthesis and antimicrobial screening of some new thienopyrimidines - ACG Publications. ACG Publications. [Link]
-
recrystallization, filtration and melting point. University of Colorado Boulder. [Link]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. ijpsr.com. [Link]
-
Reaction of formamide with esters. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]
-
Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF? | ResearchGate. ResearchGate. [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. arkat-usa.org. [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents - Scite. Scite. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC. National Center for Biotechnology Information. [Link]
-
synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Assiut University. [https://www.aun.edu.eg/faculty_science/files/2021/Abdelreheem A. Saddik-2017-6-6-246-257.pdf]([Link] A. Saddik-2017-6-6-246-257.pdf)
-
(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines - ResearchGate. ResearchGate. [Link]
-
FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Revue Roumaine de Chimie. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. ResearchGate. [Link]
-
Selective synthesis of formamides, 1,2-bis(N-heterocyclic)ethanes and methylamines from cyclic amines and CO2/H2 catalyzed by an ionic liquid–Pd/C system - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Synthesis of Some Thienopyrimidine Derivatives - Sci-Hub. Sci-Hub. [Link]
-
Phenotypic Optimization of Urea-Thiophene Carboxamides to Yield Potent, Well Tolerated and Orally Active Protective Agents Against Aminoglycoside-Induced Hearing Loss - PubMed Central. National Center for Biotechnology Information. [Link]
-
Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Verlag der Zeitschrift für Naturforschung. [Link]
-
Synthesis of Fused Heterocyclic Compounds by Using Formamide Derivatives as C1 Source in the Presence of Mukaiyama Reagent as the Catalyst | Request PDF - ResearchGate. ResearchGate. [Link]
-
Recrystallization from acetic acid? : r/chemistry - Reddit. Reddit. [Link]
-
SYNTHESIS OF THIENOPYRIMIDINE DERIVATIVES STARTING FROM THIOPHENE RING AND PYRIMIDINE RING | Faculty of Science - Assiut University. Assiut University. [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents - ResearchGate. ResearchGate. [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. MDPI. [Link]com/1999-4923/12/10/963)
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
improving the yield of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine synthesis
<Technical Support Center
Topic: Optimizing the Synthesis of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist:
Welcome to the technical support guide for the synthesis of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. This key intermediate is crucial in the development of various therapeutic agents, and achieving a high-yield, high-purity synthesis is paramount for efficient drug discovery pipelines. This guide is structured to address common challenges encountered during this multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your research.
I. Overview of the Synthetic Pathway
The synthesis of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is typically a three-step process starting from a suitable 2-aminothiophene-3-carboxylate derivative. The core logic involves forming the pyrimidine ring, followed by chlorination and, finally, bromination. Understanding this workflow is the first step in effective troubleshooting.
Caption: General synthetic workflow for 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise at each stage of the synthesis.
Step 1: Cyclization to Thieno[3,2-d]pyrimidine-2,4-dione
Question 1: My yield for the initial cyclization step is significantly lower than expected (<70%). What are the likely causes and how can I improve it?
Answer: A low yield in the formation of the thieno[3,2-d]pyrimidine-2,4-dione intermediate is a common issue. The root cause often lies in reaction conditions and reagent purity. This reaction is a condensation cyclization, typically requiring high temperatures to drive the reaction to completion.
-
Causality: The mechanism involves the nucleophilic attack of the amino group onto the urea (or other one-carbon source), followed by cyclization and elimination. Incomplete reaction due to insufficient temperature or reaction time is the primary reason for low yields. Side reactions, such as decomposition of the starting material or urea at excessive temperatures, can also occur.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction temperature is consistently maintained between 180-190°C. Use a high-boiling point solvent bath (e.g., silicone oil) or a heating mantle with a calibrated thermometer for accurate temperature control.
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the standard reaction time, consider extending it. Some syntheses report heating for 4-6 hours.[1][2]
-
Reagent Purity: Use high-purity 2-aminothiophene-3-carboxylate and urea. Impurities can interfere with the reaction.
-
Mixing: Ensure efficient stirring. In a melt or high-concentration reaction, poor mixing can lead to localized overheating and decomposition. Mechanical stirring is recommended for larger scales.
-
Data Summary: Cyclization Conditions
| Parameter | Recommended Range | Notes |
|---|---|---|
| Temperature | 180 - 190 °C | Critical for driving the reaction. |
| Time | 4 - 6 hours | Monitor by TLC for completion. |
| Reagents | Urea | Common and effective one-carbon source.[1][2] |
| Stoichiometry | 1.0 : 2.0 (Amine : Urea) | An excess of urea is often used. |
Step 2: Dichlorination
Question 2: During the chlorination with phosphorus oxychloride (POCl₃), my product is dark and tarry, and the yield of 2,4-Dichlorothieno[3,2-d]pyrimidine is poor. What's going wrong?
Answer: The formation of dark, polymeric materials during chlorination is a classic sign of side reactions, often exacerbated by moisture or improper temperature control. The work-up procedure is also critical to prevent hydrolysis of the desired product back to the starting material or mono-chloro intermediates.[3][4]
-
Causality: POCl₃ is a powerful chlorinating and dehydrating agent. The reaction converts the dione (which exists in a tautomeric di-hydroxy form) into the dichloro derivative. However, at high temperatures, POCl₃ can promote polymerization, especially if impurities are present. Furthermore, 2,4-dichlorothieno[3,2-d]pyrimidine is susceptible to hydrolysis.[4] If the reaction is quenched improperly with water or aqueous base while hot, the product can revert.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the dichlorination step.
-
Key Optimization Points:
-
Use of a Co-reagent: While POCl₃ alone can work, a mixture of POCl₃ and PCl₅ can be a more robust chlorinating system for heterocyclic systems.[5][6] Alternatively, adding a catalytic amount of a tertiary amine base like N,N-dimethylaniline or pyridine can accelerate the reaction and allow for lower temperatures.[3][7]
-
Work-up Protocol: The most critical step is the quench. After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Then, pour it slowly and carefully onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.[8] This ensures that the exothermic hydrolysis of excess POCl₃ is controlled and that the pH remains neutral or slightly basic, protecting the product.
-
Solvent-Free Conditions: For larger scales, consider a solvent-free approach using equimolar POCl₃ in a sealed reactor, which can improve yield and reduce waste.[7]
-
Step 3: Bromination
Question 3: My bromination reaction is sluggish and results in a mixture of unreacted starting material, mono-brominated, and potentially di-brominated products. How can I achieve selective mono-bromination at the 6-position?
Answer: Achieving selective mono-bromination on the electron-rich thiophene ring requires careful control of stoichiometry and reaction conditions. The thieno[3,2-d]pyrimidine system is activated towards electrophilic substitution, and over-bromination is a risk.
-
Causality: This is a classic electrophilic aromatic substitution. The sulfur atom in the thiophene ring directs electrophiles to the adjacent positions. The annulated pyrimidine ring has a stronger influence than the sulfur atom, directing the attack to the 7-position.[9] However, steric hindrance and electronic effects from the dichloropyrimidine ring favor substitution at the 6-position. The key to selectivity is controlling the reactivity of the bromine.
-
Protocol for Selective Mono-Bromination:
-
Reagent & Solvent: Dissolve the 2,4-Dichlorothieno[3,2-d]pyrimidine in a suitable solvent like glacial acetic acid.
-
Stoichiometry: Use a slight excess of bromine (e.g., 1.1 equivalents). Prepare a solution of Br₂ in acetic acid.
-
Controlled Addition: Cool the reaction mixture in an ice bath. Add the bromine solution dropwise over a period of 30-60 minutes. This slow addition maintains a low concentration of Br₂ in the reaction mixture, minimizing di-substitution.
-
Temperature Control: Some protocols suggest conducting the bromination at elevated temperatures (e.g., 90°C) but with portion-wise addition of bromine to control the reaction.[10] This can help drive the reaction to completion without generating significant byproducts.
-
Monitoring: Follow the reaction progress closely using TLC or LC-MS to determine the optimal reaction time and avoid over-bromination.
-
Work-up: Once the starting material is consumed, quench the reaction by pouring it into a cold aqueous solution of a reducing agent like sodium thiosulfate to destroy excess bromine. Extract the product with a suitable organic solvent.
-
Data Summary: Bromination Conditions
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Bromine (Br₂) | 1.1 equivalents | Minimizes di-bromination. |
| Solvent | Glacial Acetic Acid | Common solvent for electrophilic bromination. |
| Temperature | 0°C to 90°C | Lower temp for controlled addition; higher temp for driving completion.[10] |
| Addition | Dropwise / Portion-wise | Crucial for selectivity.[10] |
| Quench | Aq. Sodium Thiosulfate | Safely removes unreacted bromine. |
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine (Step 2)
-
To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and thermometer, add thieno[3,2-d]pyrimidine-2,4-dione (1.0 eq).
-
Under a nitrogen atmosphere, add freshly distilled phosphorus oxychloride (POCl₃, 10-15 volumes).
-
Optional: Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq). The Vilsmeier-Haack reagent formed in situ can facilitate the reaction.[11]
-
Heat the suspension to 110-120°C and maintain for 2-3 hours, or until TLC analysis shows complete consumption of the starting material.[2]
-
Cool the reaction mixture to room temperature.
-
In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and water.
-
Crucially, pour the reaction mixture slowly and carefully onto the ice/water. The hydrolysis of POCl₃ is highly exothermic.
-
Once the addition is complete, cautiously neutralize the mixture to pH 7-8 by adding solid sodium bicarbonate in portions.
-
Extract the aqueous slurry with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via recrystallization, for example from an ethanol/chloroform mixture, to obtain pure 2,4-Dichlorothieno[3,2-d]pyrimidine.[4]
IV. References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Molecules, 16(8), 6645–6659. [Link]
-
Chahal, M., Dhillon, S., & Kinger, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27398. [Link]
-
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. [Link]
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?. ResearchGate. [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. ResearchGate. [Link]
-
Tolba, M. S., Kamal, A. M., & El-Sayed, N. N. E. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
Wang, T., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200923. [Link]
-
Xu, G., et al. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 21(9), 1133. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 9. growingscience.com [growingscience.com]
- 10. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Suzuki Reactions with Electron-Deficient Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our goal is to not only provide protocols but to also explain the underlying chemical principles to empower you in your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with electron-deficient heterocycles, such as pyridines and pyrimidines, often challenging?
The primary difficulty arises from the Lewis basicity of the nitrogen atom(s) in the heterocyclic ring. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This unwanted interaction reduces the concentration of the active catalytic species in the reaction mixture, thereby slowing down or completely halting the catalytic cycle.
Furthermore, electron-deficient heterocycles can be poor substrates for the rate-determining oxidative addition step, especially when using less reactive halides like chlorides.[2][3] Lastly, heteroaryl boronic acids, particularly those that are electron-deficient, can be prone to competitive protodeboronation, a side reaction that consumes the boronic acid and reduces the overall yield.[4][5]
Q2: What are the first-line catalyst systems I should consider for coupling an electron-deficient heteroaryl halide?
For a general starting point, a combination of a palladium precursor and a bulky, electron-rich phosphine ligand is highly recommended. These ligands are crucial for promoting the oxidative addition of challenging substrates like heteroaryl chlorides and for accelerating the reductive elimination step.[1][6]
A typical and effective starting catalyst system would be:
-
Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: A biarylphosphine ligand such as XPhos or SPhos.[6][7] These have demonstrated broad utility and high activity for a range of challenging substrates.
-
Base: A moderately strong base like K₂CO₃ or a stronger base such as K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step.[8]
-
Solvent: A polar aprotic solvent like 1,4-dioxane, often with a small amount of water, is a common choice.
N-heterocyclic carbene (NHC) ligands, often used in pre-formed PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, are also a powerful alternative to phosphine ligands, offering high stability and activity.[6]
Q3: My reaction is not proceeding, and I am recovering my starting materials. What are the likely causes and how can I troubleshoot this?
This is a common issue and can often be traced back to an inactive catalyst or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity: Ensure your palladium source and ligand are of good quality and have been stored correctly. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst that readily forms the active species.
-
Insufficiently Reactive Conditions: Electron-deficient heteroaryl chlorides can be particularly sluggish to react. Increasing the reaction temperature may be necessary to promote oxidative addition.[9]
-
Inappropriate Ligand Choice: If you are using a less electron-rich or sterically hindered ligand, it may not be sufficient to promote the challenging oxidative addition step. Switching to a more robust ligand like XPhos, SPhos, or an N-heterocyclic carbene (NHC) ligand is a good troubleshooting step.[6][8]
-
Oxygen Contamination: The presence of oxygen can lead to the oxidation and decomposition of the active Pd(0) catalyst.[8] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[10][11]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield with Significant Homocoupling of the Boronic Acid
-
Causality: The homocoupling of boronic acids to form a symmetrical biaryl byproduct is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[8][10] This side reaction competes with the desired cross-coupling pathway.
-
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents, including any water used, and the reaction vessel are thoroughly degassed to minimize oxygen levels.[8]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate issues arising from inefficient reduction of a Pd(II) precursor.[8]
-
Ligand Selection: Employing bulky, electron-donating ligands can sterically hinder the formation of the homocoupling product and favor the desired cross-coupling.[8]
-
Issue 2: Protodeboronation of the Heteroaryl Boronic Acid
-
Causality: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid functionality with a hydrogen atom. This is a common side reaction for electron-deficient heteroaryl boronic acids, especially in the presence of water and base.[4]
-
Troubleshooting Steps:
-
Use of Boronic Esters or Trifluoroborate Salts: Boronate esters (e.g., pinacol esters) and potassium trifluoroborate salts (BF₃K) are generally more stable towards protodeboronation than the corresponding boronic acids.[5][8]
-
Anhydrous Conditions: In some cases, switching to strictly anhydrous reaction conditions can suppress protodeboronation pathways.[4]
-
Choice of Base: Using a non-aqueous base or a milder base might reduce the rate of protodeboronation.
-
Issue 3: Catalyst Deactivation with Nitrogen-Containing Heterocycles
-
Causality: The lone pair of electrons on the nitrogen atom of heterocycles like pyridine can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[1]
-
Troubleshooting Steps:
-
Sterically Hindered Ligands: The use of bulky ligands, such as the Buchwald-type biarylphosphine ligands, can sterically shield the palladium center and disfavor the coordination of the heterocyclic substrate.[1]
-
Use of Additives: In some cases, additives can be used to temporarily coordinate to the heteroatom, masking its Lewis basicity. For example, trimethyl borate has been shown to attenuate catalyst poisoning by Lewis-basic heterocycles.[4]
-
Nickel Catalysis: Nickel catalysts can sometimes be less susceptible to inhibition by nitrogen-containing heterocycles and may be a viable alternative to palladium.[3]
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to effective troubleshooting and optimization.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Data: Catalyst Performance
The choice of ligand can have a profound impact on the success of a Suzuki coupling with an electron-deficient heterocycle. The following table summarizes the general performance characteristics of common ligand classes.
| Ligand Type | Key Advantages | Potential Drawbacks | Typical Palladium Precursor |
| Triphenylphosphine (PPh₃) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Buchwald-type Biarylphosphines (e.g., XPhos, SPhos) | High activity for a broad range of substrates, including electron-deficient and sterically hindered ones.[6][7] | Air-sensitive, higher cost. | Pd(OAc)₂, Pd₂(dba)₃ |
| N-Heterocyclic Carbenes (NHCs) | Form highly stable and active catalysts, often air- and moisture-stable as precatalysts (e.g., PEPPSI).[6] | Can be more expensive than some phosphine ligands. | PEPPSI-IPr, PEPPSI-SIPr |
| Diphosphine Ligands (e.g., dppf) | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type ligands for the most challenging substrates. | PdCl₂(dppf) |
Experimental Protocol: General Procedure for Suzuki Coupling of a Heteroaryl Chloride
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an electron-deficient heteroaryl chloride with an arylboronic acid.
Reagents and Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Heteroaryl chloride (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add the heteroaryl chloride, arylboronic acid, palladium precatalyst, ligand, and base.
-
Degassing: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system via syringe. A typical solvent ratio is 1,4-dioxane:water (10:1). The reaction concentration is generally between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Workflow
When a reaction fails, a logical, step-by-step approach is crucial. The following workflow can help diagnose and solve common problems.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
Technical Support Center: Solvent Effects on the Amination of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Welcome to the technical support center dedicated to providing in-depth guidance on the amination of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a particular focus on the critical role of solvent selection. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for purines and enabling the development of potent kinase inhibitors and other therapeutics.[1][2] The 6-Bromo-2,4-dichloro derivative is a key intermediate, offering multiple sites for functionalization.[1][3] The amination of this substrate is a crucial step in the synthesis of diverse compound libraries. However, the success of this reaction is highly dependent on the careful selection of reaction conditions, with the solvent playing a pivotal role in influencing reaction rates, yields, and regioselectivity.
This guide will delve into the mechanistic underpinnings of solvent effects, providing you with the knowledge to make informed decisions and troubleshoot common issues effectively.
Troubleshooting Guide
This section addresses common problems encountered during the amination of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Conversion to the Desired Aminated Product
Possible Causes:
-
Inappropriate Solvent Polarity: The reaction likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, which is significantly influenced by solvent polarity.[4][5]
-
For SNAr reactions, polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation, leaving the nucleophile more reactive.[6][7] Protic solvents, such as alcohols, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[5][6]
-
-
Poor Solubility of Reagents: If the substrate, amine, or base is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.
-
Catalyst Deactivation (for Palladium-Catalyzed Aminations): In cases where a Buchwald-Hartwig amination is employed, the solvent can impact catalyst stability.[8][9] Water in the solvent can deactivate the catalyst.[7]
Troubleshooting Steps:
-
Solvent Selection:
-
Improve Solubility:
-
Gently warm the reaction mixture to aid dissolution.
-
Consider a co-solvent system to improve the solubility of all components.
-
-
Ensure Anhydrous Conditions:
-
Use freshly distilled or commercially available anhydrous solvents.
-
Dry all glassware thoroughly before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
The 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine has three electrophilic sites: the C2, C4, and C6 positions. The chlorine at the C4 position is generally the most reactive towards nucleophilic substitution.[2][11] However, reaction conditions can influence selectivity.
Possible Causes:
-
Solvent Effects on Reactivity: The solvent can influence the relative reactivity of the C2 and C4 positions. While the C4 position is electronically more activated, solvent interactions can modulate this preference.
-
Reaction Temperature: Higher temperatures can sometimes lead to the formation of less-favored isomers.
-
Nature of the Nucleophile: The steric and electronic properties of the amine can influence which position it attacks.
Troubleshooting Steps:
-
Optimize Solvent:
-
Screen a range of polar aprotic solvents (DMF, DMSO, NMP, acetonitrile) to determine the optimal solvent for regioselectivity.
-
-
Control Temperature:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and gradually increasing if necessary.
-
-
Amine Selection:
-
If possible, consider using a bulkier amine, which may favor substitution at the more sterically accessible C4 position.
-
Issue 3: Product Decomposition or Side Reactions
Possible Causes:
-
Reaction with Solvent: Some solvents, particularly at elevated temperatures, can react with the starting material or product. For example, DMF can decompose to dimethylamine at high temperatures, which can then act as a nucleophile.
-
Hydrolysis: The presence of water can lead to the hydrolysis of the chloro groups to form hydroxythienopyrimidines.[12]
Troubleshooting Steps:
-
Choose a Stable Solvent: Select a solvent that is stable under the reaction conditions.
-
Strict Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are free of water to prevent hydrolysis.[12]
-
Purify Starting Material: Ensure the 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is pure, as impurities can lead to side reactions.[12]
Frequently Asked Questions (FAQs)
Q1: Which type of solvent is best for the SNAr amination of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine?
A1: Polar aprotic solvents are generally the best choice for SNAr reactions.[6][7] These solvents, such as DMF, DMSO, and NMP, effectively solvate the counter-ion of the base, leaving the amine nucleophile "naked" and more reactive.[6] This leads to faster reaction rates and often higher yields. In contrast, polar protic solvents like ethanol or water can form hydrogen bonds with the amine, reducing its nucleophilicity and slowing the reaction.[5][6]
Q2: Can I use a non-polar solvent like toluene or hexane?
A2: While non-polar solvents are commonly used in palladium-catalyzed reactions like the Buchwald-Hartwig amination, they are generally not ideal for SNAr reactions.[10][13] The polar nature of the reactants and the intermediate Meisenheimer complex in an SNAr reaction requires a polar solvent for stabilization.[6] Using a non-polar solvent would likely result in very slow or no reaction.
Q3: How does water affect the amination reaction?
A3: Water can be detrimental in several ways. Firstly, it can act as a nucleophile, leading to the hydrolysis of the chloro groups and the formation of unwanted hydroxy byproducts.[12] Secondly, in palladium-catalyzed reactions, water can lead to catalyst deactivation.[7] Therefore, it is crucial to use anhydrous solvents and reagents. While some modern Buchwald-Hartwig protocols have been developed for aqueous media, these require specific ligands and conditions.[14][15]
Q4: I am considering a Buchwald-Hartwig amination. What are the key solvent considerations for this reaction?
A4: For Buchwald-Hartwig aminations, the choice of solvent is critical for catalyst performance.[9]
-
Common Solvents: Anhydrous toluene, dioxane, and THF are frequently used.[10][16]
-
Solvent Polarity: The polarity of the solvent can influence the rate of both the oxidative addition and reductive elimination steps.
-
Avoidance of Coordinating Solvents: Solvents that can coordinate strongly to the palladium center should generally be avoided as they can inhibit catalysis.
Q5: Are there any "green" or more environmentally friendly solvent options?
A5: Yes, there is a growing interest in developing greener synthetic methods. For Buchwald-Hartwig aminations, there have been reports of successful reactions in water using specific surfactant systems to create micelles, or even under solvent-free conditions.[10][17] For SNAr reactions, ionic liquids have been explored as alternative reaction media.[18] Research into more sustainable solvent choices is an active area of investigation.
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination in a Polar Aprotic Solvent
This protocol provides a general guideline for the nucleophilic aromatic substitution of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine with a primary or secondary amine.
Materials:
-
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
-
Amine (1.1 equivalents)
-
Base (e.g., K2CO3 or Et3N, 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (1.0 eq) and the base (2.0 eq).
-
Add the anhydrous polar aprotic solvent to dissolve the solids.
-
Add the amine (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of the C6-bromo position.
Materials:
-
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or Cs2CO3, 1.4 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk tube.
-
Add the 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Data Presentation
The choice of solvent can significantly impact the outcome of the amination reaction. The following table summarizes the expected trends based on general principles of SNAr and Buchwald-Hartwig reactions. Actual results may vary depending on the specific amine and reaction conditions.
| Reaction Type | Solvent Class | Typical Solvents | Expected Outcome on Rate/Yield | Rationale |
| SNAr | Polar Aprotic | DMF, DMSO, NMP | High | Stabilizes the polar transition state and intermediate; enhances nucleophilicity of the amine.[6][7] |
| Polar Protic | Ethanol, Methanol, Water | Low to Moderate | Solvates the amine nucleophile via hydrogen bonding, reducing its reactivity.[5][6] | |
| Non-polar | Toluene, Hexane | Very Low / No Reaction | Poor solvation of polar reactants and intermediates.[6] | |
| Buchwald-Hartwig | Non-polar Aromatic | Toluene, Xylene | High | Commonly used and effective for many catalyst systems.[7][10] |
| Ethereal | Dioxane, THF | High | Good alternatives to aromatic hydrocarbons.[16] | |
| Polar Aprotic | DMF, DMSO | Variable | Can sometimes be used, but may interfere with the catalyst. | |
| Aqueous (with surfactant) | Water | Moderate to High | Requires specialized ligands and conditions; offers a "greener" alternative.[10][19] |
Visualizations
Reaction Mechanism: SNAr Amination
Caption: General mechanism for the SNAr amination reaction.
Experimental Workflow: Solvent Screening
Caption: A typical workflow for screening solvents to optimize the amination reaction.
Decision Tree: Solvent Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 4. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Miyaura Borylation of Bromo-thienopyrimidine
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Miyaura borylation of bromo-thienopyrimidine substrates. Thienopyrimidines are a critical scaffold in medicinal chemistry, and their functionalization via C-C bond formation is paramount.[1] However, their inherent electronic properties can make palladium-catalyzed borylation a non-trivial process. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental failures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction shows low or no conversion of the starting bromo-thienopyrimidine. What are the primary factors to investigate?
A1: Initial Diagnostic Checklist
When faced with a stalled Miyaura borylation, a systematic review of your reaction parameters is the first critical step. Low conversion is typically rooted in issues with the catalyst, reagents, or reaction conditions.
-
Catalyst Activity: The heart of the reaction is the Pd(0) species. Your Pd(II) precatalyst must be efficiently reduced in situ. If you are using a catalyst like PdCl₂(dppf), ensure it is of high quality and has been stored properly under an inert atmosphere. Older or improperly stored catalysts can exhibit reduced activity.[2] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more robust modern catalyst system, such as a second-generation Buchwald precatalyst with a ligand like SPhos or XPhos, which are known to be effective for challenging substrates.[3][4]
-
Reagent Purity & Stoichiometry:
-
Bromo-thienopyrimidine: Confirm the purity of your starting material. Impurities can sometimes poison the catalyst.
-
Bis(pinacolato)diboron (B₂pin₂): This reagent can degrade over time, especially if exposed to moisture. It's advisable to use a freshly opened bottle or to check the purity of your existing stock by NMR.[2] Ensure you are using a slight excess (typically 1.1-1.2 equivalents) to drive the reaction to completion.
-
Base: The choice and quality of the base are crucial. Potassium acetate (KOAc) is the standard weak base used to avoid competitive Suzuki coupling of the product with the starting material.[5][6] Ensure your base is anhydrous, as water content can affect the reaction outcome.
-
-
Solvent and Atmosphere:
-
Solvent Dryness: While some reports suggest a small amount of water can be beneficial, starting with rigorously dry, degassed solvents (like dioxane or toluene) is a best practice to ensure reproducibility.[7]
-
Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[2] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all reagent transfers are performed under a positive pressure of inert gas. Techniques like freeze-pump-thaw cycles for solvent degassing are highly recommended for sensitive reactions.[2]
-
Q2: My main observable product is the dehalogenated thienopyrimidine (protodehalogenation). Why is this happening and how can I prevent it?
A2: Understanding and Mitigating Protodehalogenation
Protodehalogenation (replacement of -Br with -H) is a common and frustrating side reaction in palladium-catalyzed couplings.[7][8][9] It occurs when the oxidative addition intermediate, Ar-Pd(II)-Br, undergoes reductive elimination with a hydride source instead of transmetalation with the boron reagent.
Causality: The primary source of hydride is often trace water, alcohol solvents, or even the base itself under certain conditions. For electron-deficient heteroaromatics like thienopyrimidines, the oxidative addition step is generally facile, but if the subsequent transmetalation is slow, the intermediate has a longer lifetime to react with any available hydride donors.
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: This is the most critical factor.
-
Dry your solvent over a suitable drying agent (e.g., sodium/benzophenone for dioxane).
-
Use freshly dried, powdered base (KOAc can be dried in a vacuum oven).
-
Ensure your bromo-thienopyrimidine is anhydrous.
-
Consider adding molecular sieves to the reaction flask.
-
-
Optimize the Catalyst System:
-
The ligand on the palladium center influences the rates of the catalytic cycle steps. Ligands with high steric bulk and electron-donating properties (e.g., Buchwald ligands like XPhos or SPhos) can accelerate reductive elimination, but more importantly, they can also accelerate the desired transmetalation step, thereby minimizing the lifetime of the intermediate susceptible to protodehalogenation.[10]
-
-
Choice of Boron Reagent:
-
While B₂pin₂ is standard, consider using pinacolborane (HBPin) as an alternative. Although it can also be a source of hydride, under the right conditions, it can lead to a more efficient borylation pathway for some substrates.[5]
-
Caption: Troubleshooting Decision Tree for Protodehalogenation.
Q3: I've successfully formed the boronate ester, but it decomposes during workup or purification, leading to the deborylated arene (protodeborylation). How can I isolate my product?
A3: The Challenge of Heteroaryl Boronate Instability
Protodeborylation is the cleavage of the C-B bond, replacing the boronate ester with a hydrogen atom.[11] This is a well-documented issue, particularly for electron-deficient and heteroaromatic boronic acids and their esters, which are susceptible to hydrolysis, especially on silica gel during chromatography.[7][9][12]
Causality: The C-B bond is polarized towards carbon, making it susceptible to electrophilic attack by a proton source (ipso-protonation). This process can be catalyzed by acid (like silica gel) or base and is often accelerated in the presence of water.[12][13] The stability of 2-heteroaryl boronates is a notorious challenge.[9]
Strategies for Product Isolation:
-
Avoid Aqueous Workup (if possible): If the reaction is clean, you may be able to filter the crude mixture through a pad of Celite, rinse with a dry, non-polar solvent, and concentrate the filtrate. This material may be pure enough for the next step.
-
"One-Pot" Borylation-Suzuki Coupling: This is often the most effective strategy.[6][9] By avoiding isolation of the sensitive boronate intermediate, you circumvent the problem entirely. After the borylation is complete (monitored by TLC or LCMS), you can directly add the second aryl halide, a suitable palladium catalyst for the Suzuki step (which may be the same or different), and an aqueous base (e.g., K₂CO₃ or K₃PO₄) to proceed with the cross-coupling.
-
Modified Purification:
-
Deactivated Silica: If chromatography is unavoidable, use silica gel that has been deactivated by washing with a solvent mixture containing a small amount of a non-polar base like triethylamine (e.g., 1% Et₃N in your eluent).
-
Alternative Stationary Phases: Consider using alumina or Florisil for chromatography, which are less acidic than silica gel.
-
2D-TLC: Run a 2D-TLC to check for on-plate decomposition. Spot your crude mixture in one corner, run the plate, dry it, rotate 90 degrees, and run it again in the same solvent system. If your product is stable, it will remain on the diagonal. Spots that appear off the diagonal indicate decomposition.[7]
-
-
Conversion to a More Stable Derivative:
-
Trifluoroborates: Boronic esters can be converted to their corresponding potassium trifluoroborate salts (Ar-BF₃K) by treatment with KHF₂. These salts are generally crystalline, bench-stable solids that are much more robust towards protodeborylation.[4]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline derivatives that can be purified by chromatography and stored long-term.[11]
-
Q4: The reaction is messy, with multiple byproducts observed. I see evidence of starting material dimerization (homocoupling). What causes this?
A4: Controlling Unwanted Suzuki-Type Homocoupling
The formation of a symmetrical bi-thienopyrimidine dimer is essentially an unwanted Suzuki coupling reaction between the newly formed boronate ester product and a molecule of the bromo-thienopyrimidine starting material.[5][7]
Causality: This side reaction is promoted by conditions that favor the Suzuki coupling catalytic cycle over the borylation cycle. The primary culprit is often the choice of base. While a base is required for the borylation, a base that is too strong or too nucleophilic can activate the boronate ester product for transmetalation, initiating the Suzuki pathway.[5][14]
Mitigation Strategies:
-
Base Selection is Key:
-
Use a Weak Base: Potassium acetate (KOAc) is the standard for a reason.[5] It is sufficiently basic to facilitate the borylation catalytic cycle but generally not strong enough to promote significant Suzuki coupling.
-
Avoid Strong Bases: Bases like K₂CO₃, K₃PO₄, or alkoxides should be avoided in the borylation step as they will strongly promote homocoupling.
-
Lipophilic Carboxylate Bases: Recent literature has shown that using lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can improve reaction rates at lower temperatures and minimize side reactions.[15][16]
-
-
Temperature Control: Running the reaction at the lowest effective temperature can help. While higher temperatures increase the rate of the desired reaction, they can also accelerate side reactions. Find the minimum temperature required for full conversion of the starting material.
-
Stoichiometry: Ensure you are not using a large excess of the bromo-thienopyrimidine. Maintain a slight excess of the diboron reagent.
| Parameter | Recommended Condition | Rationale & Reference |
| Substrate | Bromo-thienopyrimidine | 1.0 equiv |
| Boron Reagent | B₂pin₂ | 1.1 - 1.2 equiv |
| Catalyst | PdCl₂(dppf) or XPhos-Pd-G2 | 2-5 mol% (Optimize as needed)[3][17] |
| Ligand | (if not using precatalyst) | 1:1 or 1:2 Pd:Ligand ratio |
| Base | KOAc (anhydrous) | 3.0 equiv (Weak base to prevent homocoupling)[5] |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, degassed |
| Temperature | 80-100 °C | Optimize for conversion vs. side reactions |
| Atmosphere | Inert (Argon or N₂) | Prevents catalyst deactivation[2] |
Mechanistic Overview: The Miyaura Borylation Catalytic Cycle
Understanding the catalytic cycle is essential for rational troubleshooting. The key is to ensure the desired pathway (in blue) outcompetes potential side reactions (in red).
Caption: Miyaura Borylation Catalytic Cycle and Common Side Pathways.
References
-
Various Authors. (2023, December 27). Miyuora borylation trouble shoot. Reddit. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Various Authors. (2021). Protoboration of Alkynes and Miyaura Borylation Catalyzed by Low Loadings of Palladium. Synfacts. [Link]
-
Wang, Y. (2024, March 4). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. [Link]
-
Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103–109. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Various Authors. (2025, March 13). Troubleshooting a Miyaura borylation. Reddit. [Link]
-
Li, Y., et al. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 97. [Link]
-
Mondal, B., et al. (2025). An Adaptive Palladium Single-Atom Catalyst Enabling Reactivity Switching between Borylation and C–C Coupling. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A Highly Active Catalyst for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Wikipedia. Miyaura borylation. [Link]
-
Various Authors. (2024, February 16). Miyaura Borylation troubleshoot. Reddit. [Link]
-
Molander, G. A., et al. (2011). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic Letters, 13(6), 1462–1465. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Molander, G. A., & Trice, S. L. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. Journal of the American Chemical Society, 134(28), 11677–11689. [Link]
-
Molander, G. A., & Trice, S. L. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic Letters, 14(3), 866–869. [Link]
-
Lloyd-Jones, G. C., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17565–17580. [Link]
-
Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103–109. [Link]
-
Bedford, R. B., et al. (2024). Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. Organic Letters. [Link]
-
Denmark, S. E., & Thomas, A. A. (2018). Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Accounts of Chemical Research, 51(5), 1136–1147. [Link]
-
Barroso, S., et al. (2021). J. Org. Chem. 2021, 86, 103 109 (Miyaura Borylation Conditions Douces). Scribd. [Link]
-
Various Authors. (2022, July 17). Tips on increasing yield of Miyaura coupling reaction? Reddit. [Link]
-
Bebbington, D., et al. (2009). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 19(13), 3586–3592. [Link]
Sources
- 1. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. medium.com [medium.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 10. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Miyaura borylation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Kinase Inhibitor Scaffolds: The Rise of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Kinase Inhibitor Scaffold
In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets. Their dysregulation is a hallmark of numerous diseases, driving aberrant cellular proliferation, survival, and migration. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of these inhibitors lies the "scaffold" - the core chemical structure from which their therapeutic properties are derived.
The choice of a scaffold is a pivotal decision in the design of a kinase inhibitor. It dictates not only the molecule's ability to bind to the ATP-binding site of the target kinase but also influences its selectivity, pharmacokinetic properties, and potential for intellectual property. While established scaffolds like quinazoline, pyrazole, and indole have given rise to a multitude of approved drugs, the quest for novel, potent, and selective inhibitors necessitates the exploration of new chemical space.
This guide provides an in-depth, objective comparison of the emerging 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine scaffold and its derivatives against these well-established kinase inhibitor scaffolds. We will delve into the unique structural features, synthetic versatility, and biological potential of the thieno[3,2-d]pyrimidine core, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability for researchers in the field.
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Structure with Untapped Potential
The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system that acts as a bioisostere of purine, the core of the natural kinase substrate, ATP. This inherent structural mimicry provides a strong foundation for its interaction with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine: The Gateway to Diversity
The starting material, 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine , is a particularly valuable intermediate for medicinal chemists.[1] Its di-chloro substitutions at the 2 and 4 positions of the pyrimidine ring, coupled with a bromine atom on the thiophene ring, offer three distinct points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitor properties. The differential reactivity of the chlorine atoms, with the C4 position being more susceptible to nucleophilic substitution, enables selective functionalization.
Comparative Analysis of Kinase Inhibitor Scaffolds
To provide a clear comparison, we will evaluate the thieno[3,2-d]pyrimidine scaffold against three industry-standard scaffolds: quinazoline, pyrazole, and indole. The comparison will focus on their representation in approved drugs, primary kinase targets, and key structural features that contribute to their inhibitory activity.
| Scaffold | Key Structural Features & Interactions | Representative Approved Drugs | Primary Kinase Targets |
| Thieno[3,2-d]pyrimidine | - Purine bioisostere, facilitating hinge binding.- Multiple sites for substitution (C2, C4, C6) allowing for fine-tuning of potency and selectivity.[1]- Potential for dual kinase inhibition (e.g., FAK and FLT3).[2] | (Derivatives in clinical development) | VEGFR, EGFR, FAK, FLT3, Aurora Kinases[2][3] |
| Quinazoline | - Fused pyrimidine and benzene rings.- 4-anilinoquinazoline is a classic pharmacophore for EGFR inhibition.[3][4]- Extensive SAR studies have led to multiple generations of inhibitors.[3] | Gefitinib, Erlotinib, Lapatinib, Afatinib[4][5][6] | EGFR, HER2, VEGFR[4][7] |
| Pyrazole | - Five-membered aromatic ring with two adjacent nitrogen atoms.- Versatile scaffold with broad target applicability.[8][9][10][11]- Can be readily synthesized and modified.[12] | Crizotinib, Ruxolitinib, Erdafitinib[8][11] | ALK, JAK, FGFR, B-Raf[11][12] |
| Indole | - Fused benzene and pyrrole rings.- "Privileged scaffold" in medicinal chemistry, present in many natural products.[13][14][15]- Can participate in various non-covalent interactions within the ATP binding site.[16] | Sunitinib, Nintedanib, Osimertinib[15] | VEGFR, PDGFR, EGFR, FGFR[15][16] |
Experimental Protocols: Ensuring Trustworthiness and Reproducibility
To maintain scientific integrity, this section provides detailed, step-by-step methodologies for key experiments in the evaluation of kinase inhibitors. These protocols are designed to be self-validating systems for researchers.
Synthesis of a Thieno[3,2-d]pyrimidine Derivative: A Representative Protocol
The following protocol outlines a general approach for the derivatization of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, a critical step in exploring the chemical space around this scaffold.
Caption: Synthetic workflow for derivatizing the thieno[3,2-d]pyrimidine scaffold.
Materials and Reagents:
-
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
-
Primary or secondary amine (R1-NH2)
-
Second primary or secondary amine (R2-NH2)
-
Arylboronic acid or organostannane reagent
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, DIPEA)
-
Anhydrous solvent (e.g., DMF, Dioxane)
Step-by-Step Procedure:
-
Selective C4 Substitution: Dissolve 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine in an appropriate solvent. Add a suitable base and the first amine (R1-NH2). Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Isolation: Quench the reaction with water and extract the product with an organic solvent. Purify the intermediate product by column chromatography.
-
C2 Substitution: Dissolve the purified intermediate in a high-boiling point solvent. Add the second amine (R2-NH2) and heat the reaction mixture. Monitor the reaction progress.
-
Work-up and Isolation: After completion, cool the reaction and perform an aqueous work-up. Purify the di-substituted intermediate.
-
C6 Cross-Coupling: To the di-substituted intermediate, add the arylboronic acid, palladium catalyst, and a base in an anhydrous solvent. Degas the mixture and heat under an inert atmosphere.
-
Final Purification: After the reaction is complete, perform a final work-up and purify the final product to obtain the desired kinase inhibitor.
In Vitro Kinase Inhibition Assay: IC50 Determination
This protocol describes a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound. This method quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[17][18][19]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compound (inhibitor)
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In the wells of the microplate, add the kinase assay buffer, the test compound at various concentrations, and the kinase.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding the reagents from the luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
Cellular Kinase Activity Assay: Target Engagement
To assess the activity of an inhibitor in a more biologically relevant context, a cellular assay is essential. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a robust method to quantify compound binding to a specific kinase in living cells.[21]
Principle: This assay measures the apparent affinity of a test compound by its ability to displace a fluorescent tracer from a NanoLuc® luciferase-kinase fusion protein.
Procedure Outline:
-
Cell Preparation: Transfect cells with a vector expressing the NanoLuc®-kinase fusion protein.
-
Assay Setup: Plate the transfected cells and treat them with the test compound at various concentrations.
-
Tracer Addition: Add the fluorescent tracer to the cells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Expert Insights and Future Directions
The thieno[3,2-d]pyrimidine scaffold represents a compelling alternative to more heavily explored kinase inhibitor cores. Its purine-like structure provides a strong foundation for potent kinase inhibition, while its synthetic tractability allows for extensive optimization of its pharmacological properties.
Key Advantages of the Thieno[3,2-d]pyrimidine Scaffold:
-
Novelty and Intellectual Property: As a less saturated area of chemical space compared to scaffolds like quinazoline, thieno[3,2-d]pyrimidines offer significant opportunities for novel intellectual property.
-
Versatility in Targeting: Derivatives of this scaffold have shown activity against a range of kinases, including both receptor tyrosine kinases and non-receptor kinases.[2][3] This suggests a broad applicability in kinase inhibitor design.
-
Potential for Improved Selectivity: The ability to fine-tune substitutions at three distinct positions provides a powerful tool for optimizing selectivity against off-target kinases, a critical factor in minimizing toxicity.
Causality in Experimental Choices:
The selection of a luminescence-based in vitro assay is driven by its high-throughput capability, sensitivity, and non-radioactive nature, making it a preferred method in modern drug discovery. The subsequent use of a cellular target engagement assay like NanoBRET™ is crucial to confirm that the observed in vitro potency translates to activity within the complex environment of a living cell, providing a more accurate prediction of potential in vivo efficacy.
Future Outlook:
The continued exploration of the thieno[3,2-d]pyrimidine scaffold, facilitated by versatile intermediates like 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, holds great promise for the development of the next generation of kinase inhibitors. Future work should focus on comprehensive selectivity profiling of novel derivatives and the elucidation of their binding modes through co-crystallography to guide further rational design.
Conclusion
While established scaffolds have a proven track record, the pursuit of novel and improved therapeutics demands a forward-looking approach. The 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine scaffold and its derivatives offer a compelling platform for the discovery of innovative kinase inhibitors. By combining rational design, versatile synthesis, and robust biological evaluation, researchers can unlock the full potential of this promising scaffold to address unmet medical needs.
References
- Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Current Medicinal Chemistry, 30.
- Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. (2021). Archiv der Pharmazie.
- Yakkala, P. A., et al. (2025). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Medicinal Chemistry.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330.
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2022). Current Organic Chemistry, 26(14), 1335-1358.
- Stahur, S. K., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases.
- Dhuguru, J., & Skouta, R. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Molecules, 25(7), 1615.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5359.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5359.
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
- Kim, J., et al. (2021). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry, 64(16), 12226-12244.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances, 8(31), 17117-17139.
- Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. (2022). Molecules, 27(7), 2244.
- Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). (2015).
- FDA approved quinazoline derivatives as anticancer drugs. (2018).
- Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. (2020). Molecules, 25(14), 3233.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals, 16(4), 517.
- Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
DavidsonX. IC50 Determination. Retrieved from [Link]
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115480.
- Discovery of novel Thieno[2,3-d]pyrimidin-4-yl hydrazone-based cyclin-dependent kinase 4 inhibitors: synthesis, biological evaluation and structure-activity relationships. (2011). Chemical & Pharmaceutical Bulletin, 59(8), 991-1002.
- Zhong, Q. Z., et al. (2018). Kinase Assay to Determine the IC50 Values. Bio-protocol, 8(14), e2933.
- IC50 determination for receptor-targeted compounds and downstream signaling. (2005).
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv.
- De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2012). Journal of Medicinal Chemistry, 55(17), 7735-7745.
- Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. (2009). Bioorganic & Medicinal Chemistry, 17(23), 7850-7860.
- Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. (2008). Organic Process Research & Development, 12(4), 692-695.
- Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115480.
- Exploring 7-Bromo-2,4-dichloro-thieno[3,2-d]pyrimidine: A Key Pharmaceutical Intermedi
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology, 807, 1-18.
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2021). Cancers, 13(16), 4068.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2019). Journal of the Brazilian Chemical Society, 30(10), 2169-2179.
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Scientific Reports, 13(1), 6825.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(7), 765-778.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. courses.edx.org [courses.edx.org]
- 21. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Thieno[3,2-d]pyrimidine and Quinazoline Derivatives in Drug Design
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel scaffolds that can serve as privileged structures in drug design is perpetual. Among the myriad of heterocyclic systems, thieno[3,2-d]pyrimidines and quinazolines have emerged as two of the most prolific and versatile scaffolds, particularly in the development of targeted therapies for cancer and other diseases. This guide provides an objective, in-depth comparison of these two chemical entities, drawing upon experimental data to elucidate their respective strengths and applications in drug design.
Core Chemical Structures: A Tale of Two Rings
The fundamental distinction between thieno[3,2-d]pyrimidines and quinazolines lies in the nature of the aromatic ring fused to the pyrimidine core. Quinazoline features a benzene ring, creating a bicyclic aromatic system known as a 1,3-diazanaphthalene.[1] In contrast, thieno[3,2-d]pyrimidine incorporates a thiophene ring, which is a five-membered aromatic ring containing a sulfur atom.[2] This seemingly subtle difference in the fused ring system profoundly influences the physicochemical properties, synthetic accessibility, and ultimately, the biological activity of the resulting derivatives.
The quinazoline scaffold is a planar molecule and its derivatives have been extensively explored, leading to several FDA-approved drugs.[1][3] The thieno[3,2-d]pyrimidine scaffold, being a bioisostere of the purine nucleus, also presents an attractive framework for designing molecules that can interact with biological targets that recognize purines.[2]
Physicochemical Properties: Implications for Drug Development
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The choice between a thieno[3,2-d]pyrimidine and a quinazoline scaffold can significantly impact these properties.
| Property | Thieno[3,2-d]pyrimidine | Quinazoline | Key Considerations in Drug Design |
| Aromaticity | The thiophene ring is less aromatic than the benzene ring, which can influence stacking interactions with biological targets. | The benzene ring imparts a high degree of aromaticity, favoring π-π stacking interactions. | The nature of the binding pocket of the target protein will dictate which scaffold is more suitable. |
| Electron Distribution | The sulfur atom in the thiophene ring introduces a unique electronic distribution, potentially leading to different hydrogen bonding patterns and metabolic pathways compared to quinazolines. | The electron-withdrawing nitrogen atoms in the pyrimidine ring and the delocalized electrons of the benzene ring create a distinct electronic landscape.[4] | Differences in electron distribution can be exploited to achieve target selectivity and modulate metabolic stability. |
| Solubility | Generally, the presence of the sulfur atom in the thiophene ring can slightly increase the lipophilicity of the molecule compared to its benzene counterpart, which may affect aqueous solubility. | The solubility of quinazoline derivatives is highly dependent on the nature and position of substituents.[5] | Careful selection of substituents is crucial for optimizing the solubility and overall druglikeness of compounds based on either scaffold. |
| Chemical Stability | Thieno[3,2-d]pyrimidines are generally stable compounds. | Quinazolines are stable in cold dilute acidic and alkaline solutions but can be hydrolyzed upon boiling.[6] | The stability of the core scaffold under physiological conditions is a critical factor for in vivo applications. |
Synthesis of Core Scaffolds: A Comparative Overview
The synthetic accessibility of a scaffold is a crucial consideration in drug discovery, impacting the feasibility of generating diverse chemical libraries for structure-activity relationship (SAR) studies. Both thieno[3,2-d]pyrimidine and quinazoline cores can be constructed through various well-established synthetic routes.
Synthesis of Thieno[3,2-d]pyrimidines:
A common and versatile method for the synthesis of the thieno[3,2-d]pyrimidine core involves the cyclization of appropriately substituted 3-aminothiophene-2-carboxamide or 3-aminothiophene-2-carboxylate derivatives.[7][8] These starting materials can be readily prepared through the Gewald reaction. The subsequent cyclization to form the pyrimidine ring can be achieved using a variety of reagents, such as formic acid, orthoformates, or isothiocyanates, allowing for the introduction of diverse substituents at the 2- and 4-positions of the pyrimidine ring.[7][8] More advanced methods, such as sequential SNAr and Suzuki reactions, have also been developed for the synthesis of substituted thieno[3,2-d]pyrimidine derivatives.[9]
Synthesis of Quinazolines:
The synthesis of the quinazoline scaffold is also well-documented, with numerous methods available to medicinal chemists.[10][11][12][13] A classical approach is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with an amide. Other widely used methods include the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids in a palladium-catalyzed three-component tandem reaction, and the acceptorless dehydrogenative coupling of 2-aminobenzylamines with alcohols.[11] The choice of synthetic route often depends on the desired substitution pattern on the quinazoline core.
Biological Activities: A Head-to-Head Comparison in Oncology
Both thieno[3,2-d]pyrimidine and quinazoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][10][14][15][16] However, their most significant impact to date has been in the field of oncology, particularly as inhibitors of protein kinases.
Kinase Inhibition: Targeting the Engines of Cancer
Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Both thieno[3,2-d]pyrimidines and quinazolines have proven to be excellent scaffolds for the design of potent and selective kinase inhibitors.
Quinazoline-Based Kinase Inhibitors:
The quinazoline core is a well-established pharmacophore for targeting the ATP-binding site of various kinases, most notably the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[3][17] Several quinazoline-based EGFR inhibitors have been approved for the treatment of non-small cell lung cancer (NSCLC) and other solid tumors.
-
Gefitinib (Iressa®) and Erlotinib (Tarceva®) are first-generation reversible EGFR inhibitors that have demonstrated significant clinical efficacy in patients with EGFR-mutated NSCLC.[18]
-
Lapatinib (Tykerb®) is a dual inhibitor of EGFR and human epidermal growth factor receptor 2 (HER2), used in the treatment of HER2-positive breast cancer.[19][20][21][22][23] Lapatinib acts by reversibly binding to the intracellular ATP-binding pocket of the EGFR/HER2 protein kinase domain, which prevents self-phosphorylation and subsequent activation of the signaling mechanism.[19][21]
-
Vandetanib (Caprelsa®) is a multi-kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), EGFR, and RET tyrosine kinases.[24][25][26][27][28] It is used for the treatment of certain types of thyroid cancer.[24][27]
The success of these drugs has solidified the quinazoline scaffold as a "privileged" structure in kinase inhibitor design. The 4-anilinoquinazoline moiety, in particular, has been shown to be a key structural motif for potent EGFR inhibition.[10]
Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors:
The thieno[3,2-d]pyrimidine scaffold has also emerged as a promising platform for the development of kinase inhibitors.[2][29][30][31] While not yet as clinically prevalent as quinazolines, numerous preclinical studies have highlighted their potential.
-
Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), focal adhesion kinase (FAK), and FMS-like tyrosine kinase 3 (FLT3).[7][29][32][33]
-
The thiophene ring can serve as a bioisosteric replacement for the benzene ring in quinazoline-based inhibitors, sometimes leading to improved potency, selectivity, or pharmacokinetic properties.[2]
-
Structure-activity relationship studies have shown that modifications at the 2-, 4-, and 6-positions of the thieno[3,2-d]pyrimidine core can significantly influence their kinase inhibitory activity and selectivity.[34][35]
Comparative Analysis of Kinase Inhibitory Activity
| Feature | Thieno[3,2-d]pyrimidine Derivatives | Quinazoline Derivatives |
| Approved Drugs | Fewer clinically approved drugs to date. | Several FDA-approved drugs (Gefitinib, Erlotinib, Lapatinib, Vandetanib).[3] |
| Primary Targets | Broad range of kinases including CDKs, FAK, FLT3, and VEGFR.[29][36][37] | Primarily EGFR family kinases, but also VEGFR and other tyrosine kinases.[3][17] |
| Structure-Activity Relationship (SAR) | Well-defined SAR, with key substitution points identified for modulating activity and selectivity.[34][35] | Extensive SAR data available from decades of research and clinical development.[38][39] |
| Clinical Development | Numerous compounds in preclinical and early-stage clinical development.[40] | Mature field with ongoing development of next-generation inhibitors to overcome resistance.[3] |
Experimental Protocols
To provide a practical context for the comparison of these two scaffolds, detailed experimental protocols for the synthesis of a representative derivative from each class and a common biological assay are provided below.
Synthesis of a Representative 4-Anilinoquinazoline Derivative
Protocol: Synthesis of N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib)
This protocol is a generalized representation of the synthesis of Erlotinib, a well-known quinazoline-based EGFR inhibitor.
Step 1: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
-
To a solution of 4,5-bis(2-methoxyethoxy)anthranilic acid (1 equivalent) in formamide (10 equivalents), add a catalytic amount of formic acid.
-
Heat the reaction mixture at 120-130 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.
Step 2: Chlorination of the Quinazolinone
-
Suspend 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1 equivalent) in thionyl chloride (5-10 equivalents).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-4 hours until a clear solution is obtained.
-
Remove the excess thionyl chloride under reduced pressure.
-
Triturate the residue with an inert solvent (e.g., toluene) and evaporate to dryness to obtain 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.
Step 3: Nucleophilic Substitution with 3-Ethynylaniline
-
Dissolve 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent) and 3-ethynylaniline (1.1 equivalents) in isopropanol.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to yield N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib).
Synthesis of a Representative Thieno[3,2-d]pyrimidine Derivative
Protocol: Synthesis of a 4-Anilino-thieno[3,2-d]pyrimidine
This protocol outlines a general method for the synthesis of a 4-anilino-thieno[3,2-d]pyrimidine derivative.
Step 1: Synthesis of Methyl 3-amino-4,5-dimethylthiophene-2-carboxylate
-
Combine ethyl cyanoacetate (1 equivalent), sulfur (1.1 equivalents), and 3-pentanone (1 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Recrystallize the solid from a suitable solvent to obtain the desired 3-aminothiophene-2-carboxylate derivative.
Step 2: Cyclization to form the Thieno[3,2-d]pyrimidin-4-one
-
Reflux the 3-aminothiophene-2-carboxylate derivative (1 equivalent) in an excess of formamide for 4-6 hours.
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the thieno[3,2-d]pyrimidin-4-one.
Step 3: Chlorination of the Thieno[3,2-d]pyrimidin-4-one
-
Suspend the thieno[3,2-d]pyrimidin-4-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro-thieno[3,2-d]pyrimidine.
Step 4: Nucleophilic Aromatic Substitution
-
Dissolve the 4-chloro-thieno[3,2-d]pyrimidine (1 equivalent) and the desired aniline (1.1 equivalents) in a suitable solvent such as isopropanol or DMF.
-
Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Heat the reaction mixture at 80-120 °C for 2-6 hours.
-
Cool the mixture and purify the product by column chromatography or recrystallization to obtain the final 4-anilino-thieno[3,2-d]pyrimidine derivative.
In Vitro Kinase Inhibition Assay
Protocol: EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of compounds against the EGFR tyrosine kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well microplates
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate.
-
Add the EGFR kinase and the peptide substrate dissolved in kinase assay buffer to the wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 30 °C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells (containing DMSO only).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: Core structures of Quinazoline and Thieno[3,2-d]pyrimidine.
Caption: EGFR/HER2 signaling pathway and mechanism of inhibition.
Caption: Generalized synthetic workflow for derivatives.
Conclusion
Both thieno[3,2-d]pyrimidines and quinazolines are undeniably powerful scaffolds in modern drug design, each with its own set of advantages and a proven track record in generating clinically relevant molecules. The quinazoline core, buoyed by the success of several FDA-approved kinase inhibitors, remains a go-to scaffold for targeting well-validated oncogenic drivers like EGFR. Its synthetic chemistry is mature, and the wealth of SAR data provides a solid foundation for further optimization.
The thieno[3,2-d]pyrimidine scaffold, while having a less extensive clinical history, offers exciting opportunities for scaffold hopping and the development of novel inhibitors with unique pharmacological profiles. Its bioisosteric relationship to purines and the distinct electronic properties imparted by the thiophene ring make it a valuable tool for exploring new chemical space and overcoming challenges such as drug resistance and off-target effects.
Ultimately, the choice between a thieno[3,2-d]pyrimidine and a quinazoline scaffold will depend on the specific therapeutic target, the desired pharmacological profile, and the overall drug design strategy. A thorough understanding of the comparative chemistry and biology of these two privileged structures, as outlined in this guide, will empower researchers to make more informed decisions in their quest for the next generation of innovative medicines.
References
-
Lapatinib - Wikipedia. Available from: [Link]
-
Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Molecules, 21(4), 430. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6296. Available from: [Link]
-
Vandetanib - Wikipedia. Available from: [Link]
-
Quinazoline synthesis - Organic Chemistry Portal. Available from: [Link]
-
Patel, K., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. International Journal of Current Pharmaceutical Research, 15(1), 1-6. Available from: [Link]
-
What is the mechanism of Vandetanib? - Patsnap Synapse. Available from: [Link]
-
Kumar, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(15), 4991. Available from: [Link]
-
Chae, H., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3332-3336. Available from: [Link]
-
VANDETANIB | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available from: [Link]
-
Vandetanib Monograph for Professionals - Drugs.com. Available from: [Link]
-
Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem. Available from: [Link]
-
Chae, H., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Marquette University e-Publications@Marquette. Available from: [Link]
-
Spector, N. L., et al. (2013). Lapatinib for Advanced or Metastatic Breast Cancer. The Oncologist, 18(12), 1321–1329. Available from: [Link]
-
Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research, 6(5), 103-112. Available from: [Link]
-
Tomaz, K. C. P., et al. (2020). Structure-activity relationship of the quinazoline series. Potential PfCK2α inhibitors. ResearchGate. Available from: [Link]
-
Lapatinib (Tykerb): What to Expect, Side Effects, and More - Breast Cancer.org. Available from: [Link]
-
de Melo Gagliato, D., et al. (2014). Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. Expert Opinion on Investigational Drugs, 23(11), 1545-1556. Available from: [Link]
-
Patel, K., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available from: [Link]
-
Synthesis of Quinazoline Derivatives | Scilit. Available from: [Link]
-
Marchais-Oberwinkler, S., et al. (2011). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 16(5), 3747–3771. Available from: [Link]
-
Rasool, M. F., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. ChemMedChem, 18(14), e202300165. Available from: [Link]
-
Koutentaki, M., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available from: [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Available from: [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. Semantic Scholar. Available from: [Link]
-
El-Gamal, M. I., et al. (2013). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 23(17), 4888–4891. Available from: [Link]
-
The physicochemical characters of quinazoline, 2-quinazolinone,... - ResearchGate. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. Available from: [Link]
-
Koutentaki, M., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. Available from: [Link]
-
Kim, B. H., et al. (2021). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry, 64(16), 12384–12398. Available from: [Link]
-
Quinazoline - Wikipedia. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856. Available from: [Link]
-
Freeman-Cook, K. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry, 28(11), 115480. Available from: [Link]
-
Oh, Y. T., et al. (2011). Discovery of novel Thieno[2,3-d]pyrimidin-4-yl hydrazone-based cyclin-dependent kinase 4 inhibitors: synthesis, biological evaluation and structure-activity relationships. Chemical & Pharmaceutical Bulletin, 59(8), 991-1002. Available from: [Link]
-
Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity - ResearchGate. Available from: [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available from: [Link]
-
El-Damasy, A. K., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6296. Available from: [Link]
-
Oh, Y. T., et al. (2009). Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850-7860. Available from: [Link]
-
Ghorab, M. M., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemical and Pharmaceutical Sciences, 10(1), 221-226. Available from: [Link]
-
Freeman-Cook, K. D., et al. (2020). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. PubMed. Available from: [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. Available from: [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Available from: [Link]
-
Ghorab, M. M., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 27-40. Available from: [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy | Request PDF - ResearchGate. Available from: [Link]
-
El-Damasy, A. K., et al. (2020). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 94, 103444. Available from: [Link]
Sources
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 8. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazoline synthesis [organic-chemistry.org]
- 12. epublications.marquette.edu [epublications.marquette.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 15. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Lapatinib - Wikipedia [en.wikipedia.org]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. breastcancer.org [breastcancer.org]
- 23. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Vandetanib - Wikipedia [en.wikipedia.org]
- 25. What is the mechanism of Vandetanib? [synapse.patsnap.com]
- 26. VANDETANIB | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 27. Vandetanib Monograph for Professionals - Drugs.com [drugs.com]
- 28. Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Discovery of novel Thieno[2,3-d]pyrimidin-4-yl hydrazone-based cyclin-dependent kinase 4 inhibitors: synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. researchgate.net [researchgate.net]
- 39. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors | MDPI [mdpi.com]
- 40. researchgate.net [researchgate.net]
The Emerging Potential of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine Derivatives in Oncology: A Comparative Guide to Existing Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted therapies that offer improved efficacy and reduced side effects compared to conventional chemotherapy. Kinase inhibitors have emerged as a cornerstone of this approach, and the thieno[3,2-d]pyrimidine scaffold, a purine isostere, has garnered considerable attention for its potential to yield potent anticancer agents.[1][2] This guide provides a comprehensive comparison of the biological activity of derivatives synthesized from the versatile intermediate, 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine , against established drugs targeting key oncogenic pathways, namely Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
The Strategic Advantage of the 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine Scaffold
The 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine core serves as a strategic starting point for the synthesis of a diverse library of derivatives. The presence of reactive chloro groups at the 2 and 4 positions, along with a bromo group at the 6 position, allows for selective and versatile functionalization through various chemical reactions, including nucleophilic substitution and cross-coupling reactions.[3] This chemical tractability enables the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity towards specific biological targets.
Unveiling the Anticancer Activity: A Focus on CDK and VEGFR-2 Inhibition
Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated significant promise as inhibitors of key kinases implicated in cancer progression, particularly CDKs and VEGFR-2.
Targeting the Cell Cycle Engine: Cyclin-Dependent Kinases (CDKs)
Uncontrolled cell proliferation is a hallmark of cancer, and the cell cycle is tightly regulated by a family of serine/threonine kinases known as CDKs. The aberrant activity of CDKs, particularly CDK4 and CDK6, is a common feature in many tumor types.[4][5] Several thieno[3,2-d]pyrimidine derivatives have been investigated for their potential to inhibit these crucial cell cycle regulators. Molecular docking studies have suggested that these compounds can effectively bind to the ATP-binding pocket of CDKs, thereby disrupting the cell cycle and inhibiting tumor cell proliferation.[4]
Disrupting Tumor Angiogenesis: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that, upon activation by its ligand VEGF, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[6] Inhibition of VEGFR-2 is a clinically validated strategy to stifle tumor growth by cutting off its blood supply. Thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against VEGFR-2, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to the established drug Sorafenib.[7][8]
Head-to-Head Comparison: 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine Derivatives vs. FDA-Approved Drugs
A direct comparative analysis of derivatives from the 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine scaffold with existing drugs from a single study is not yet available in the public domain. However, by synthesizing data from various preclinical studies, we can construct a meaningful comparison based on their mechanism of action and reported efficacy against relevant cancer cell lines.
CDK Inhibitors: A New Frontier
The FDA has approved three CDK4/6 inhibitors for the treatment of certain types of breast cancer: Palbociclib (Ibrance®), Ribociclib (Kisqali®), and Abemaciclib (Verzenio®).[9][10] These drugs have demonstrated significant clinical benefit, particularly in hormone receptor-positive breast cancer.
Table 1: Comparative Activity of Thieno[3,2-d]pyrimidine Derivatives and Approved CDK4/6 Inhibitors
| Compound/Drug | Target(s) | Cell Line | IC50 Value | Citation(s) |
| Thieno[3,2-d]pyrimidine Derivative (Compound 6e) | CDKs (predicted) | HeLa | 0.591 µM (72h) | [4] |
| Palbociclib | CDK4/6 | MB453 (ER-, HER2+) | 106 nM (120h) | [11] |
| MB231 (TNBC) | 285 nM (120h) | [11] | ||
| MCF-7 (ER+) | 3.14 µM | [2] | ||
| Ribociclib | CDK4/6 | JeKo-1 (Mantle Cell Lymphoma) | 8.0 nM | [12] |
| CAMA-1 (HR+ Breast Cancer) | 8.0 nM | [12] | ||
| 786-O (RCC) | 76 - 280 nM | [13] | ||
| Abemaciclib | CDK4/6 | Biomarker-positive breast cancer cell lines (average) | 168 nM | [14] |
| MCF-7 | 57 µM (48h) | [5] | ||
| MDA-MB-231 | 32 µM (48h) | [5] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and assay methods across different studies.
The data suggests that while the reported thieno[3,2-d]pyrimidine derivatives show promising micromolar activity against cancer cell lines, the approved CDK4/6 inhibitors generally exhibit higher potency with nanomolar IC50 values. However, the thienopyrimidine scaffold offers a platform for further optimization to enhance this potency.
VEGFR-2 Inhibitors: A Competitive Landscape
Sorafenib (Nexavar®) is a multi-kinase inhibitor approved for the treatment of hepatocellular carcinoma and renal cell carcinoma, with VEGFR-2 being one of its key targets.[11]
Table 2: Comparative Activity of Thieno[2,3-d]pyrimidine Derivatives and Sorafenib
| Compound/Drug | Target(s) | Cell Line / Assay | IC50 Value | Citation(s) |
| Thieno[2,3-d]pyrimidine Derivative (Compound 17f) | VEGFR-2 | VEGFR-2 Kinase Assay | 0.23 ± 0.03 µM | [8] |
| HCT-116 | 2.80 ± 0.16 µM | [8] | ||
| HepG2 | 4.10 ± 0.45 µM | [8] | ||
| Thieno[2,3-d]pyrimidine Derivative (Compound 8e) | VEGFR-2 | VEGFR-2 Kinase Assay | 3.9 nM | [7] |
| Sorafenib | VEGFR-2, PDGFR, RAF kinases | VEGFR-2 Kinase Assay | 90 nM | [11] |
| HepG2 | 7.10 µM (72h) | [15] | ||
| Huh7 | 11.03 µM (72h) | [15] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions and assay methods across different studies.
Impressively, certain thieno[2,3-d]pyrimidine derivatives have demonstrated VEGFR-2 inhibitory activity in the low nanomolar range, surpassing the reported in vitro potency of Sorafenib against the same kinase.[7] This highlights the significant potential of this scaffold in developing highly potent anti-angiogenic agents.
Experimental Methodologies: A Guide for the Bench Scientist
To ensure scientific integrity and reproducibility, it is crucial to employ well-validated experimental protocols. Below are detailed methodologies for key assays used to evaluate the biological activity of these compounds.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "MTT Assay Workflow"
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol for a Luminescence-Based Kinase Assay (e.g., ADP-Glo™):
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
ADP Detection: Add a reagent that converts the ADP generated during the kinase reaction to ATP.
-
Luminescence Generation: Add a luciferase/luciferin reagent that produces a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: A decrease in the luminescent signal in the presence of the test compound indicates kinase inhibition. Calculate the IC50 value.[16][17]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Kinase Inhibition Assay Workflow"
Signaling Pathways: A Visual Representation
Understanding the signaling pathways targeted by these compounds is crucial for rational drug design and for predicting potential synergistic combinations.
CDK Signaling Pathway
VEGFR-2 Signaling Pathway
Future Directions and Conclusion
The derivatives of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine represent a promising class of compounds with the potential to be developed into novel anticancer agents. The available preclinical data, particularly the potent inhibition of VEGFR-2 by some derivatives, suggests that this scaffold is a strong candidate for further investigation.
Future research should focus on:
-
Systematic SAR studies of derivatives from the 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine core to optimize potency and selectivity for specific kinase targets.
-
Direct, head-to-head preclinical studies comparing the most promising thienopyrimidine derivatives with approved drugs like Palbociclib and Sorafenib.
-
In vivo studies in relevant animal models to evaluate the efficacy, pharmacokinetics, and toxicity of these novel compounds.
References
-
CDK4/6 Inhibitors. Susan G. Komen®. [Link]
-
What Are CDK4/6 Inhibitors? BreastCancer.org. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6529. [Link]
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central. (2015). [Link]
-
Gelbert, L. M., et al. (2014). Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. Molecular Cancer Therapeutics, 13(12), 3299–3311. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Effect of palliative radiotherapy and cyclin-dependent kinase 4/6 inhibitor on breast cancer cell lines. BMC Cancer, 23(1), 1-13. [Link]
-
Rösel, D., et al. (2018). The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models. Oncotarget, 9(79), 34867. [Link]
-
VEGFR-2 inhibitor. Wikipedia. [Link]
-
CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology, 13(1), 1-16. [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations. Bioorganic Chemistry, 113, 105019. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
-
Clinical advances in the development of novel VEGFR2 inhibitors. Translational Cancer Research. [Link]
-
Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy. Bioorganic Chemistry, 133, 106425. [Link]
-
Chen, K. H., et al. (2020). Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma. Cancers, 12(6), 1609. [Link]
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 66(9), 6143-6161. [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(15), 8443. [Link]
-
Sorafenib. PubChem. [Link]
-
Abstract P074: STAT3 pathway in palbociclib resistance in breast cancer cell lines and the role of inhibitors such as tocilizumab and silymarin. Cancer Research, 81(24_Supplement), P074-P074. [Link]
-
Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways. Molecular Cancer, 9(1), 1-13. [Link]
-
Dose-response curves and IC 50 values for sorafenib and artesunate in... ResearchGate. [Link]
-
Sorafenib Pharmacodynamics. PharmGKB. [Link]
-
El-Gamal, M. I., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Ghorab, M. M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(6), 579-596. [Link]
-
Discovery of Potent Thieno[2,3-d]pyrimidine VEGFR-2 Inhibitors: Design, Synthesis and Enzyme Inhibitory Evaluation Supported by Molecular Dynamics Simulations. ResearchGate. [Link]
-
CDK2 Assay Kit. BPS Bioscience. [Link]
-
In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. Molecules, 27(19), 6529. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Indigo Biosciences. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
-
Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. Bioorganic & Medicinal Chemistry, 17(23), 7850-7860. [Link]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic & Medicinal Chemistry, 25(16), 4267-4280. [Link]
-
Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 28(1), 35. [Link]
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ACS Omega. [Link]
Sources
- 1. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of palliative radiotherapy and cyclin-dependent kinase 4/6 inhibitor on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CDK2/CyclinE1 Kinase Enzyme System Application Note [promega.jp]
- 17. bpsbioscience.com [bpsbioscience.com]
Validation of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine as a Versatile Drug Scaffold: A Comparative Guide
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a particular focus on "privileged scaffolds"—molecular frameworks that can interact with multiple biological targets. Among these, the thieno[3,2-d]pyrimidine core has emerged as a powerhouse, largely due to its structural resemblance to the native purine bases, adenine and guanine.[1][2] This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to function as competitive inhibitors for a wide array of enzymes, particularly kinases, which play a pivotal role in cellular signaling and are often dysregulated in diseases like cancer.
This guide provides an in-depth validation of a key intermediate, 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine , as a foundational scaffold for drug discovery. We will objectively compare its performance with alternative scaffolds, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its potential.
The Strategic Advantage of the 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine Scaffold
The utility of a scaffold is not merely defined by its biological activity but also by its synthetic accessibility and the ease with which its structure can be diversified. 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine excels in this regard, offering three distinct, orthogonally reactive handles for chemical modification.
-
Positions 2 and 4 (Dichloro Substituents): The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and selective introduction of various nucleophiles (e.g., amines, alcohols, thiols), enabling the fine-tuning of the molecule's interaction with its biological target.[3]
-
Position 6 (Bromo Substituent): The bromine atom is primed for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This opens the door to introducing a wide range of aryl, heteroaryl, or alkynyl groups, which can modulate the scaffold's pharmacokinetic properties and explore additional binding pockets within the target protein.
This inherent chemical versatility makes 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine a highly valuable starting material for generating large, diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.
Sources
Navigating the Structure-Activity Landscape of Thienopyrimidine Analogs: A Comparative Guide for Drug Discovery
In the landscape of modern drug discovery, the thienopyrimidine scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors and anti-cancer agents. Its structural resemblance to the native purine bases allows it to effectively compete for binding sites on a multitude of enzymes, making it a fertile ground for the development of targeted therapeutics. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs derived from the versatile 6-Bromo-2,4-dichlorothienopyrimidine core, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Importance of the 6-Bromo-2,4-Dichlorothienopyrimidine Scaffold
The 6-Bromo-2,4-dichlorothienopyrimidine scaffold is a cornerstone for medicinal chemists. The differential reactivity of the chloro groups at the C2 and C4 positions, coupled with the potential for further modification at the C6 position via the bromo substituent, provides a powerful and flexible platform for generating diverse chemical libraries. This strategic trifecta of reactive sites allows for the systematic exploration of the chemical space around the core, a critical exercise in optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.
Comparative Analysis of Anticancer Activity: Deciphering the SAR
The biological activity of thienopyrimidine derivatives is profoundly influenced by the nature of the substituents at the 2, 4, and 6 positions of the heterocyclic core. The following sections dissect the SAR of these analogs, drawing on experimental data from multiple studies to provide a comparative perspective.
Impact of Substitutions at the C4 Position
The C4 position of the thienopyrimidine ring is a key interaction point with many biological targets, often engaging in crucial hydrogen bonding within the ATP-binding pocket of kinases. The introduction of various aniline derivatives at this position has been a fruitful strategy in the development of potent inhibitors.
For instance, a series of 6-aryl/heteroaryl-4-(3′,4′,5′-trimethoxyanilino)thieno[3,2-d]pyrimidine derivatives were identified as dual inhibitors of tubulin polymerization and Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] The 3′,4′,5′-trimethoxyanilino moiety at the C4 position was found to be a critical determinant of this dual activity.
Influence of Modifications at the C2 Position
While the C4 position often dictates primary target engagement, substitutions at the C2 position can significantly modulate selectivity and potency. The introduction of small, hydrogen-bond-accepting groups can enhance interactions with specific residues in the target protein.
The Role of the C6 Substituent in Potency and Selectivity
The C6 position, accessible through the bromo precursor, offers a valuable vector for exploring deeper pockets of the target protein or for introducing functionalities that improve physicochemical properties. Studies have shown that the introduction of aryl or heteroaryl groups at this position can dramatically impact the inhibitory activity of the compound.
In the aforementioned series of dual tubulin and EGFR inhibitors, the nature of the 6-aryl/heteroaryl substituent played a crucial role in the overall potency. The 4-(3′,4′,5′-trimethoxyanilino)-6-(p-tolyl)thieno[3,2-d]pyrimidine derivative, compound 6g , emerged as the most potent antiproliferative agent in the series, with IC₅₀ values in the nanomolar range against various cancer cell lines.[1][2]
Quantitative Comparison of Biological Activity
To provide a clear and objective comparison, the following table summarizes the in vitro anticancer and enzyme inhibitory activities of representative 6-substituted thieno[3,2-d]pyrimidine analogs.
| Compound | 6-Substituent | Target/Cell Line | IC₅₀ (µM) | Reference |
| 6g | p-tolyl | Tubulin Assembly | 0.71 | [1][2] |
| 6g | p-tolyl | EGFR Kinase | 0.03 | [1][2] |
| 12e | Benzyl-linked morpholine | SU-DHL-6 cells | 0.55 | [3] |
| 12e | Benzyl-linked morpholine | WSU-DLCL-2 cells | 0.95 | [3] |
| 12e | Benzyl-linked morpholine | K562 cells | 1.68 | [3] |
| 10b | Not specified in abstract | PI3Kδ | 0.112 | [4] |
| 10b | Not specified in abstract | BRD4-BD1 | 0.019 | [4] |
Experimental Protocols: A Guide to Evaluation
The reliable determination of biological activity is paramount in any SAR study. The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of thienopyrimidine analogs.
Protocol 1: In Vitro Kinase Inhibition Assay (EGFR)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the EGFR enzyme and the substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., SU-DHL-6)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizing the SAR: Key Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key structure-activity relationships and a general experimental workflow.
Caption: Key Structure-Activity Relationships of Thienopyrimidine Analogs.
Caption: General Experimental Workflow for SAR Studies.
Conclusion
The 6-Bromo-2,4-dichlorothienopyrimidine scaffold represents a highly valuable starting point for the development of novel therapeutics. A systematic and comparative analysis of the structure-activity relationships of its analogs is crucial for navigating the complex path of drug discovery. By understanding the distinct roles of substituents at the C2, C4, and C6 positions, researchers can more effectively design and synthesize compounds with enhanced potency, improved selectivity, and favorable drug-like properties. The insights and protocols provided in this guide are intended to empower drug development professionals in their quest for the next generation of targeted therapies.
References
-
Romeo, R., et al. (2019). Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]
- Cushman, M., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters.
-
Wang, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Bugge, S., et al. (2015). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Molecules. Available at: [Link]
-
Romeo, R., et al. (2019). Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2- d]pyrimidine Analogues as Dual Epidermal Growth Factor. SciSpace. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Thienopyrimidine and Pyrazolopyrimidine Kinase Inhibitors
In the landscape of targeted cancer therapy, small molecule kinase inhibitors have emerged as a cornerstone, fundamentally altering treatment paradigms for numerous malignancies.[1][2] Kinases, a family of enzymes crucial for cellular signaling, are frequently dysregulated in cancer, driving uncontrolled cell growth and proliferation.[1][2] Among the myriad of scaffolds developed to target these enzymes, thienopyrimidines and pyrazolopyrimidines have proven to be exceptionally versatile and clinically successful.[3][4]
This guide provides an in-depth comparison of these two "privileged scaffolds," examining their structural attributes, mechanisms of action, target selectivity, and clinical applications. We will delve into the experimental data that underpins their efficacy and provide standardized protocols for their evaluation, offering researchers a comprehensive resource for navigating the selection and development of these potent therapeutic agents.
Structural Foundations and Mechanism of Action
The efficacy of both thienopyrimidine and pyrazolopyrimidine inhibitors stems from their structural resemblance to adenine, the purine core of adenosine triphosphate (ATP).[3][5][6] This mimicry allows them to compete with ATP for binding within the catalytic cleft of kinases, thereby blocking the phosphorylation cascade that drives oncogenic signaling.
Thienopyrimidine Scaffold: This core consists of a thiophene ring fused to a pyrimidine ring.[7][8] This structure serves as a bioisostere of purine, providing a robust platform for designing potent and selective kinase inhibitors.[4][8] The unique physicochemical properties of the thienopyrimidine ring system have been leveraged to develop inhibitors against a wide array of kinases, including PI3K, EGFR, and VEGFR-2.[4][7][9] Several thienopyrimidine-based drugs, such as Olmutinib and Pictilisib, have progressed to clinical trials or have been marketed for cancer treatment.[4]
Pyrazolopyrimidine Scaffold: This scaffold is composed of a fused pyrazole and pyrimidine ring and is a well-established isostere of the adenine ring of ATP.[3][5][6] This structural feature enables molecules containing this core to effectively interact with the hinge region of the kinase ATP-binding site.[3][5] The versatility of this scaffold has led to the development of numerous successful kinase inhibitors targeting enzymes like Bruton's tyrosine kinase (BTK), SRC family kinases, and cyclin-dependent kinases (CDKs).[3][5] The blockbuster drug Ibrutinib (a BTK inhibitor) is a prominent example of the clinical success achieved with this scaffold.[3][6]
Figure 1: Structural similarity of thienopyrimidine and pyrazolopyrimidine scaffolds to the adenine core of ATP.
Comparative Efficacy: Potency and Selectivity
While both scaffolds are effective ATP mimetics, the specific substitutions around the core ring system dictate their potency and selectivity for different kinase targets. Medicinal chemistry efforts focus on modifying these peripheral groups to optimize interactions with specific amino acid residues within the ATP-binding pocket, thereby enhancing efficacy and minimizing off-target effects.
Thienopyrimidine Inhibitors: This class has demonstrated remarkable success in targeting several key oncogenic kinases.
-
PI3K Inhibition: A novel series of thienopyrimidines was discovered to be highly potent and selective inhibitors of phosphoinositide 3-kinase (PI3K).[10][11] Certain compounds in this series exhibited nanomolar PI3Kα inhibitory potency with over 100-fold selectivity against the related mTOR kinase, a significant improvement over other bicyclic ring systems.[10][11]
-
VEGFR-2 Inhibition: Thienopyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[9][12] Structure-activity relationship (SAR) studies have guided the optimization of these compounds to achieve high potency against VEGFR-2 while diminishing activity against EGFR.[12]
-
Aurora Kinase Inhibition: By modifying a high-throughput screening hit, researchers developed a series of thienopyrimidine-based compounds that are potent and selective inhibitors of Aurora kinases, which are critical for cell cycle regulation.[13]
Pyrazolopyrimidine Inhibitors: This class is arguably one of the most successful scaffolds in kinase inhibitor drug discovery, with several approved drugs.
-
BTK Inhibition: The approval of Ibrutinib, a covalent BTK inhibitor, for various B-cell cancers highlighted the therapeutic potential of this scaffold.[5][6] Subsequent research has focused on developing second-generation inhibitors with improved selectivity to reduce off-target toxicities by modifying the C3- and N1-positions of the pyrazolopyrimidine core.[5]
-
SRC Kinase Inhibition: Through a combination of ligand-based design and phenotypic screening, highly potent and selective inhibitors of SRC family kinases have been developed.[14][15] One such compound, eCF506, demonstrated a subnanomolar IC50 for SRC and was over 1000-fold more selective for SRC than for ABL kinase.[14][15]
-
Multi-Kinase Inhibition: The versatility of the pyrazolopyrimidine scaffold allows for its modification to target multiple oncogenic kinases.[3] Several compounds based on this scaffold are currently in clinical trials for a range of cancers, targeting kinases such as ATR, CDKs, and VEGFR.[1][3]
Quantitative Comparison of Representative Inhibitors
The following table summarizes the performance of select inhibitors from both classes against their primary targets, showcasing their potency.
| Scaffold Class | Compound Name | Primary Target(s) | Potency (IC50) | Reference |
| Thienopyrimidine | Compound (S)-7 | EGFR | <1 nM | [16] |
| Compound 6g | PI3Kα | 0.4 nM | [10][11] | |
| Pictilisib (GDC-0941) | PI3K | In Clinical Trials | [4][17] | |
| Olmutinib | EGFR | Marketed | [4][17] | |
| Pyrazolopyrimidine | Ibrutinib | BTK | ~0.5 nM (covalent) | [5][6] |
| eCF506 | SRC | <1 nM | [14][15] | |
| Selpercatinib | RET | Approved Drug | [1] | |
| Camonsertib (RP-3500) | ATR | Low nanomolar | [1] |
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and generate reliable, reproducible data, a multi-step experimental approach is essential for evaluating the efficacy of kinase inhibitors. This workflow progresses from direct enzyme inhibition to cellular effects.
Figure 2: Standard experimental workflow for evaluating kinase inhibitor efficacy.
Protocol 1: Biochemical Kinase Activity Assay (e.g., ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme. This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitor's potency.[18]
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., thienopyrimidine or pyrazolopyrimidine derivative) in an appropriate solvent like DMSO.
-
Reaction Setup: In a 384-well plate, add the purified kinase enzyme and the specific peptide substrate to each well.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include positive (known inhibitor) and negative (vehicle control) controls.[19]
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[18]
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.[18]
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.[18]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Plot the percentage of inhibition against the log-transformed inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]
Protocol 2: Cell-Based Proliferation Assay (e.g., MTT Assay)
Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines (GI50 or IC50). This provides insight into the compound's cellular potency.
Methodology:
-
Cell Seeding: Plate cancer cells (chosen for their dependence on the target kinase) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[18]
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition for each concentration compared to the vehicle control. Plot this against the log-transformed inhibitor concentration to determine the GI50/IC50 value.
Conclusion and Future Directions
Both thienopyrimidine and pyrazolopyrimidine scaffolds have unequivocally demonstrated their value in the development of effective kinase inhibitors. Their success is rooted in their ability to act as ATP mimetics, with their ultimate efficacy and selectivity being finely tuned through synthetic chemistry.
-
Pyrazolopyrimidines have a more extensive track record of clinically approved drugs, particularly in hematological malignancies, and have shown exceptional versatility in generating highly selective inhibitors.[1][3][6]
-
Thienopyrimidines represent a highly promising and productive scaffold, with several candidates in clinical development and a proven ability to generate potent inhibitors for challenging targets like PI3K and VEGFR.[4][7][10]
The choice between these scaffolds is not one of inherent superiority but is dictated by the specific kinase target, the desired selectivity profile, and the opportunities for intellectual property. Future research will undoubtedly continue to exploit the rich chemistry of both platforms to address ongoing challenges in cancer therapy, including acquired drug resistance, the need for greater selectivity to improve safety profiles, and the pursuit of novel kinase targets.
References
- Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed.
- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase.
- Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace.
- Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities.
- Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors. Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed.
- Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors.
- Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed.
- Structures and structure–activity relationships (SAR) of thienopyrimidines (TP).
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][10][14]triazolo[1,5-a]pyrimidine Derivatives. MDPI.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist’s Guide to the In Vitro and In Vivo Validation of Thienopyrimidine-Based Compounds
The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its structural similarity to native purines which allows it to effectively compete for ATP-binding sites in a variety of enzymes.[1][2] This has led to its widespread investigation and development, particularly in oncology, where thienopyrimidine derivatives have shown significant promise as potent kinase inhibitors.[3] Several compounds have already entered clinical trials or have been approved for cancer treatment, highlighting the therapeutic potential of this chemical class.[3][4]
This guide provides an in-depth comparison and validation workflow for novel thienopyrimidine-based compounds, drawing from established preclinical evaluation strategies.[5][6] We will move from initial biochemical potency assessment to cellular mechanism of action and finally to in vivo efficacy models, explaining the causality behind each experimental choice to ensure a robust and translatable data package.
Part 1: In Vitro Validation - From Target Binding to Cellular Effects
The initial phase of validation aims to answer two fundamental questions: Does the compound engage its intended molecular target with high affinity and selectivity? And does this engagement translate into a desired biological effect in a relevant cellular context?
Biochemical Assays: Quantifying Target Engagement
The first step is to confirm that the compound directly interacts with its purified target protein, most commonly a protein kinase. This is critical to establish a direct structure-activity relationship (SAR) and to rule out non-specific activity.[7]
Core Concept: IC50 Determination The half-maximal inhibitory concentration (IC50) is the primary metric for quantifying a compound's potency. It represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates higher potency.
Featured Application: Validating a VEGFR-2 Inhibitor Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[8] Many thienopyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[7][8][9]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
-
Reagent Preparation : Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of the thienopyrimidine test compound and a positive control inhibitor (e.g., Sorafenib) in DMSO.
-
Reaction Setup : In a 96-well plate, add the reaction buffer, a specific concentration of purified recombinant human VEGFR-2 enzyme, and the substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1).
-
Inhibitor Addition : Add the serially diluted test compounds to the wells. Include "no inhibitor" controls (DMSO only) and "no enzyme" controls.
-
Initiation : Start the kinase reaction by adding a defined concentration of ATP (often at its Km value for the specific kinase). Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and quantify the amount of phosphorylated substrate. Common methods include radiometric assays (using ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay), which measures ADP production.
-
Data Analysis : Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Comparative Data: Thienopyrimidine Potency Against Key Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference Cell Line | IC50 (µM) | Reference |
| Compound 18 | VEGFR-2 | 0.084 | MCF-7 (Breast) | 10.17 | [8] |
| Compound 22 | VEGFR-2 | 0.58 | MCF-7 (Breast) | 11.32 | [9] |
| Compound 20 | VEGFR-2 | - | MCF-7 (Breast) | 5.38 | [8] |
| Compound 6g | PI3Kα | 0.0028 (2.8 nM) | - | - | [10] |
| Compound 6k | PI3Kα | 0.0023 (2.3 nM) | - | - | [10] |
| Compound 9a | FLT3 | - | HT-29 (Colon) | 1.21 | [11] |
| Compound 9b | FLT3 | - | HT-29 (Colon) | 0.85 | [11] |
| Sorafenib (Ref.) | VEGFR-2 | 0.23 | MCF-7 (Breast) | 9.98 | [4][8] |
| Doxorubicin (Ref.) | - | - | HT-29 (Colon) | 1.4 | [11] |
Note: The table presents a selection of data from multiple sources to illustrate the comparative nature of validation. Direct comparison should be made with caution due to potential variations in assay conditions.
Cell-Based Assays: Assessing Phenotypic Outcomes
After confirming biochemical potency, the next logical step is to determine if the compound can inhibit its target within a living cell and produce a desired anti-cancer effect.
Workflow for Cellular Validation
Caption: Workflow for in vitro cellular validation of a lead compound.
1.2.1. Anti-Proliferative Activity
This assay measures the compound's ability to inhibit cancer cell growth. The MTT assay is a common colorimetric method for this purpose.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding : Plate cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[8][11]
-
Compound Treatment : Treat the cells with a range of concentrations of the thienopyrimidine compound for a set duration (typically 48-72 hours).[12]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value.
1.2.2. Target Engagement and Downstream Signaling
To confirm the compound works through its intended mechanism, we must verify that it inhibits the target protein in the cell. Western blotting is the gold standard for this. For a kinase inhibitor, this involves measuring the phosphorylation status of the target kinase or its direct substrates.
Featured Application: PI3K/AKT Pathway Inhibition The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell growth and survival, and it is frequently mutated in cancer.[10] Thienopyrimidines have been designed as potent PI3K inhibitors.[10][13] A successful inhibitor would decrease the phosphorylation of AKT, a key downstream effector of PI3K.
Sources
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in silico evaluation of new thieno[2,3-d]pyrimidines as anti-cancer agents and apoptosis inducers targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Assessing the Selectivity of Kinase Inhibitors Derived from 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Introduction: The Thieno[3,2-d]pyrimidine Scaffold and the Quest for Kinase Selectivity
The 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine core represents a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of potent kinase inhibitors.[1] Its unique structure allows for strategic chemical modifications at the 2- and 4-positions, enabling the development of compounds targeting a wide array of kinases implicated in diseases ranging from cancer to inflammatory disorders.[2][3] However, the therapeutic success of any kinase inhibitor hinges critically on its selectivity. The human kinome consists of over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets.[4] This conservation presents a formidable challenge, as off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[5]
This guide provides an in-depth comparison of methodologies to assess the selectivity of kinase inhibitors derived from the 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present representative data to illustrate how subtle chemical changes to the core structure can dramatically alter a compound's selectivity profile. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute robust selectivity profiling campaigns, ultimately leading to the development of safer and more effective targeted therapies.
Pillar 1: The Rationale Behind Selectivity Profiling
Achieving absolute specificity for a single kinase is often an unrealistic goal. Instead, the objective is to develop inhibitors with a well-defined and acceptable selectivity profile. A compound that potently inhibits its intended target while sparing most other kinases is ideal. However, in some cases, "polypharmacology," the modulation of multiple targets, can be therapeutically advantageous, as seen with dual Src/Abl inhibitors like Dasatinib.[6] The key is to understand the complete target landscape of an inhibitor.
Interpreting selectivity data requires careful consideration of the assay format.[6] In vitro biochemical assays, which measure direct inhibition of recombinant enzymes, are essential for initial characterization. However, they may not fully predict a compound's behavior in a cellular context, where factors like cell permeability, intracellular ATP concentrations (which are much higher than in many biochemical assays), and the presence of scaffolding proteins come into play.[6] Therefore, a multi-pronged approach combining biochemical and cell-based assays is imperative for a comprehensive assessment.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Pillar 2: Methodologies for Quantifying Selectivity
A robust assessment of selectivity relies on orthogonal assays that measure both direct target binding and functional inhibition of catalytic activity. Below are detailed protocols for commonly employed methods.
A. In Vitro Biochemical Assays: Measuring Direct Enzyme Inhibition
These assays utilize purified, recombinant kinase enzymes to quantify a compound's ability to inhibit substrate phosphorylation. They are the gold standard for determining intrinsic inhibitory potency (IC50) and for broad-panel screening.[7]
Protocol 1: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This is a classic and direct method for measuring kinase activity.[6][8]
-
Principle: This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is quantified.
-
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing kinase buffer, the specific kinase, and its corresponding substrate.
-
Compound Addition: Add the thieno[3,2-d]pyrimidine-derived inhibitor at various concentrations (typically a 10-point serial dilution). Include a DMSO vehicle control.
-
Initiation: Start the reaction by adding a solution of MgCl₂ and [γ-³³P]ATP (often at the Kₘ concentration for each kinase to allow for standardized comparison).[9]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination & Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.
-
Detection: After washing and drying the filter mat, quantify the captured radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)
This format offers a non-radioactive, high-throughput alternative by measuring ATP consumption.[10]
-
Principle: Kinase activity consumes ATP, producing ADP. The ADP-Glo™ reagent first depletes the remaining ATP, then converts the ADP produced back into ATP. This newly synthesized ATP is detected via a luciferase/luciferin reaction, with the light output being proportional to the initial kinase activity.
-
Step-by-Step Methodology:
-
Kinase Reaction: Perform the kinase reaction (Steps 1-4 from Protocol 1, but using non-radiolabeled ATP).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Conversion & Detection: Add the Kinase Detection Reagent, which converts ADP to ATP and provides the reagents for the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescence signal corresponds to higher kinase activity (more ATP consumed, more ADP produced). Calculate IC50 values as described previously.
-
B. Cell-Based Assays: Assessing Activity in a Physiological Context
These assays are crucial for confirming that an inhibitor can penetrate the cell membrane, engage its target in the presence of high intracellular ATP, and exert a functional effect on a signaling pathway.[11]
Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)
This assay measures compound binding to a target kinase in living cells.[10][11]
-
Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket is added (the energy acceptor). In the absence of an inhibitor, tracer binding results in Bioluminescence Resonance Energy Transfer (BRET). A competitive inhibitor will displace the tracer, decreasing the BRET signal.
-
Step-by-Step Methodology:
-
Cell Plating: Plate cells engineered to express the NanoLuc®-kinase fusion protein in a 96- or 384-well plate.
-
Compound Treatment: Treat the cells with the thieno[3,2-d]pyrimidine-derived inhibitor across a range of concentrations.
-
Tracer Addition: Add the fluorescent NanoBRET™ tracer and incubate to allow binding to reach equilibrium.
-
Substrate Addition: Add the NanoLuc® substrate (furimazine) to initiate the luminescence reaction.
-
Detection: Simultaneously measure the luminescence signal from the donor (NanoLuc®) and the acceptor (tracer) at their respective wavelengths.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates target engagement by the inhibitor. Plot the BRET ratio against inhibitor concentration to determine the IC50 of target engagement.
-
Caption: A generalized workflow for a NanoBRET™ assay.
Pillar 3: Comparative Analysis of Representative Inhibitors
To illustrate the impact of chemical modifications on selectivity, we present representative data for three hypothetical inhibitors derived from the 6-bromo-2,4-dichlorothieno[3,2-d]pyrimidine scaffold. Let's assume our primary target is Aurora Kinase A (AURKA), a key regulator of mitosis.[12]
-
Compound A: The parent 6-bromo-2,4-dichloro scaffold.
-
Compound B: Substitution at the 4-position with a substituted aniline.
-
Compound C: Further modification at the 2-position.
Table 1: In Vitro Biochemical Selectivity Profile (IC50, nM)
| Kinase Target | Compound A | Compound B | Compound C |
| AURKA | 5,200 | 45 | 8 |
| AURKB | >10,000 | 150 | 25 |
| SRC | 850 | 2,100 | >10,000 |
| VEGFR2 | 1,200 | 350 | 950 |
| CDK2 | 2,500 | 4,800 | 7,500 |
| p38α | >10,000 | >10,000 | >10,000 |
Analysis of Results:
-
Compound A shows weak, non-selective activity, which is expected for an unoptimized fragment.
-
Compound B demonstrates a significant increase in potency against the target AURKA. The aniline substitution likely forms a key hydrogen bond in the hinge region of the kinase, a common feature of thienopyrimidine inhibitors.[12] It shows some cross-reactivity with AURKB, which is structurally similar, and VEGFR2.
-
Compound C achieves the highest potency for AURKA and improved selectivity against AURKB and VEGFR2. This suggests the modification at the 2-position successfully exploited a feature unique to the AURKA active site, reducing its affinity for other kinases.
Table 2: Cell-Based Assay Comparison for Compound C
| Assay Type | Target | IC50 (nM) |
| Biochemical Activity | AURKA | 8 |
| NanoBRET™ Target Engagement | AURKA | 75 |
| Cellular Phospho-AURKA Assay | p-AURKA (T288) | 150 |
Analysis of Cellular Data:
The data for Compound C shows a predictable and acceptable rightward shift in potency from the biochemical to the cellular assays. The biochemical IC50 (8 nM) represents the intrinsic potency against the isolated enzyme. The NanoBRET™ IC50 (75 nM) reflects the concentration needed to engage the target in a live cell, competing with endogenous ATP. The cellular phospho-assay IC50 (150 nM) is the concentration required to inhibit the kinase's function and reduce downstream substrate phosphorylation. This consistency across different assay formats builds confidence that the compound's cellular activity is driven by on-target inhibition.[6]
Caption: A generic receptor tyrosine kinase pathway showing inhibitor intervention.
Conclusion
The 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine scaffold is a valuable starting point for the development of novel kinase inhibitors. However, realizing its full therapeutic potential requires a rigorous and multi-faceted approach to selectivity assessment. As demonstrated, iterative chemical modifications, guided by a comprehensive testing strategy that combines biochemical and cellular assays, are essential for optimizing both potency and selectivity. By understanding the principles and protocols outlined in this guide, researchers can more effectively navigate the complexities of the human kinome and rationally design the next generation of targeted therapies.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K ovanen, D., & K an, M. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Nature Biotechnology, 31(1), 83-88. [Link]
-
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 19, 2026, from Reaction Biology. [Link]
-
Zhao, Z., Wu, J., & Wang, L. (2017). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 33(18), 2873-2881. [Link]
-
McClellan, W. J., Dai, Y., Abad-Zapatero, C., Albert, D. H., Bouska, J. J., Glaser, K. B., ... & Michaelides, M. R. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5620-5624. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved January 19, 2026, from Reaction Biology. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Oh, C. H. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 19, 2026, from Celtarys Research. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., & Al-Qadasy, M. A. (2023). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 28(19), 6826. [Link]
-
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Kumar, D., Kumar, N., & Singh, J. (2018). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 157, 1052-1066. [Link]
-
El-Metwally, A. M., Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C. H. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. ResearchGate. [Link]
-
ResearchGate. (2014, January). Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. Retrieved January 19, 2026, from ResearchGate. [Link]
-
Guo, Y., Wang, Y., Li, Y., Zhang, Y., & Wang, Q. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Fabian, M. A., Biggs III, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18382796, 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. Retrieved January 19, 2026, from PubChem. [Link]
-
Guo, Y., Wang, Y., Li, Y., Zhang, Y., & Wang, Q. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Semantic Scholar. [Link]
-
McClellan, W. J., Dai, Y., Abad-Zapatero, C., Albert, D. H., Bouska, J. J., Glaser, K. B., ... & Michaelides, M. R. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthetic Landscape of Functionalized Thienopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of the synthetic routes leading to functionalized thienopyrimidines. This guide is designed to move beyond a mere listing of reactions, offering instead an in-depth comparative analysis grounded in mechanistic insights and practical laboratory considerations. As bioisosteres of purines like adenine, thienopyrimidines represent a privileged scaffold in medicinal chemistry, with applications spanning oncology, infectious diseases, and inflammation.[1][2][3] Understanding the nuances of their synthesis is therefore critical for any researcher aiming to innovate in this chemical space.
This document provides a structured comparison of the most prevalent and effective strategies for assembling the three core isomers: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines. We will dissect the causality behind key experimental choices, from the initial construction of the thiophene ring to the final annulation and functionalization steps, empowering you to select and optimize the ideal route for your target molecules.
Strategic Overview: Two Paths to the Core Scaffold
The construction of the thienopyrimidine skeleton predominantly follows two strategic disconnections: the annulation of a pyrimidine ring onto a pre-formed thiophene (Strategy A), or the less common approach of building a thiophene ring onto an existing pyrimidine (Strategy B).
Caption: High-level overview of the two primary synthetic strategies for thienopyrimidines.
Strategy A is by far the more versatile and widely adopted approach due to the ready availability of substituted 2-aminothiophenes, which serve as the cornerstone for building the fused pyrimidine ring.[4][5]
Strategy A: Pyrimidine Annulation on a Thiophene Scaffold
This strategy's success hinges on the robust and versatile synthesis of 2-aminothiophene precursors, typically bearing an electron-withdrawing group (e.g., nitrile, ester, or amide) at the 3-position. The celebrated Gewald multicomponent reaction is the workhorse for this task.[6][7]
Pillar 1: The Gewald Reaction - A Gateway to 2-Aminothiophenes
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a basic catalyst such as morpholine or triethylamine.[6][8][9] Its power lies in its operational simplicity and its ability to introduce diverse substituents onto the thiophene ring (at positions 4 and 5) based on the starting carbonyl compound.
Caption: Workflow of the Gewald reaction for synthesizing key 2-aminothiophene precursors.
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [8]
-
To a mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and ethanol (50 mL), add morpholine (0.1 mol) dropwise while stirring. The initial step is a Knoevenagel condensation. The base catalyzes the formation of a nucleophilic carbanion from the active methylene compound (ethyl cyanoacetate), which then attacks the carbonyl carbon of cyclohexanone.
-
After stirring for 30 minutes, add elemental sulfur (0.1 mol) in portions. The sulfur will react with the enolate intermediate.
-
Heat the mixture to reflux for 1 hour. The thermal conditions promote the intramolecular cyclization and subsequent tautomerization/oxidation to form the aromatic thiophene ring.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water. This precipitates the solid product.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to afford the pure product.
This protocol provides the foundational precursor for a vast library of thieno[2,3-d]pyrimidines.
Pillar 2: Cyclization to Form the Pyrimidine Ring
With the 2-aminothiophene-3-carboxylate or 3-carbonitrile in hand, the final step is the annulation of the pyrimidine ring. The choice of reagent for this cyclization dictates the substitution pattern on the pyrimidine moiety, particularly at the 2- and 4-positions.
Comparative Analysis of Cyclization Methods
| Reagent(s) | Resulting Thienopyrimidine Core | Typical Conditions | Advantages | Disadvantages |
| Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | Reflux, 150-180°C | Readily available, simple, provides the 4-oxo core directly.[8][10][11] | High temperatures, long reaction times. |
| Formic Acid | Thieno[2,3-d]pyrimidin-4(3H)-one | Reflux | Milder than formamide, good for sensitive substrates.[1] | Can lead to side reactions if not controlled. |
| Urea / Thiourea | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione / 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | High temperature fusion or solvent reflux | Direct access to 2-oxo or 2-thioxo derivatives.[5] | Often requires harsh, solvent-free conditions. |
| Isothiocyanates (R-NCS) | 3-Substituted-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | Reflux in pyridine or DMF | Introduces diversity at the N-3 position.[12][13] | Requires synthesis of isothiocyanate reagents. |
| Orthoesters (e.g., Triethyl orthoformate) | 4-Alkoxythieno[2,3-d]pyrimidines (via intermediate) | Reflux, often with acid/base catalyst | Versatile for accessing 4-substituted derivatives.[14] | Can require multiple steps for amination. |
| Guanidine | 2,4-Diaminothieno[2,3-d]pyrimidines | Reflux in solvent (e.g., ethanol) with base | Direct synthesis of the biologically important 2,4-diamino scaffold.[6] | Guanidine can be hygroscopic and difficult to handle. |
Experimental Protocol: Synthesis of 5,6,7,8-Tetrahydrobenzo[1][15]thieno[2,3-d]pyrimidin-4(3H)-one [8]
-
A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.05 mol) and formamide (50 mL) is heated to reflux for 2 hours. Formamide serves as both the solvent and the source of the C4-N3 fragment of the pyrimidine ring. The reaction proceeds via an initial formation of a formamide adduct with the amino group, followed by intramolecular cyclization and elimination of ethanol and water.
-
The reaction mixture is cooled, and the resulting precipitate is filtered.
-
The solid is washed with water and then recrystallized from glacial acetic acid to yield the pure product.
This resulting thienopyrimidinone is a crucial intermediate. The 4-oxo group can be readily converted to a 4-chloro group using reagents like POCl₃, which then acts as a versatile handle for nucleophilic substitution to install various amine, alkoxy, or thioether functionalities.[8][10][14]
Strategy B: Thiophene Annulation on a Pyrimidine Scaffold
Though less common, constructing the thiophene ring onto a pre-functionalized pyrimidine offers an alternative pathway, particularly when substituted pyrimidines are readily accessible.
The Thorpe-Ziegler Reaction
This approach often involves a pyrimidine core bearing vicinal methyl and cyano groups, or a related synthon that can be converted to a mercaptoacetonitrile derivative. A base-catalyzed intramolecular Thorpe-Ziegler cyclization then forms the thiophene ring.[5]
Caption: General workflow for the Thorpe-Ziegler approach to thienopyrimidines.
This route provides access to aminothieno[2,3-d]pyrimidines, which are complementary to the products often obtained from Strategy A. The primary limitation is the often multi-step synthesis required to prepare the necessary pyrimidine precursors.
Modern & Sustainable Synthetic Approaches
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic scaffolds. For thienopyrimidines, this has led to the adoption of more efficient and environmentally benign methodologies.
Comparative Analysis of Modern Methodologies
| Methodology | Description | Advantages | Key References |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reaction mixtures. | Dramatically reduced reaction times (minutes vs. hours), improved yields, enhanced selectivity, and reduced by-product formation.[10][16][17] | [10][16][18][19] |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single pot to form the product, which incorporates substantial parts of all reactants. | High atom economy, operational simplicity, rapid generation of molecular diversity, reduced waste from purification of intermediates.[16][20] | [7][16][20] |
| Metal-Catalyzed Reactions | Employs transition metals (e.g., Palladium, Copper, Iridium) to catalyze C-C and C-N bond formations. | Enables late-stage functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) on the thienopyrimidine core, offering access to novel analogues not available through classical methods.[21][22][23] | [21][22][23] |
These modern techniques are not mutually exclusive and are often combined. For instance, a microwave reactor can be used to accelerate a metal-catalyzed cross-coupling reaction, leading to a highly efficient and rapid synthesis.
Conclusion and Outlook
The synthesis of functionalized thienopyrimidines is a mature field dominated by the highly efficient strategy of building the pyrimidine ring onto a 2-aminothiophene precursor, frequently synthesized via the Gewald reaction. This approach offers maximum flexibility for introducing a wide array of functional groups. Alternative strategies, such as the Thorpe-Ziegler cyclization, provide complementary access to different substitution patterns.
For the modern drug discovery professional, the key to success lies in leveraging both these classical, robust methods and emerging sustainable technologies. Microwave-assisted synthesis and multicomponent reactions, in particular, offer powerful tools to accelerate the design-make-test-analyze cycle, enabling the rapid generation of diverse chemical libraries. By understanding the fundamental principles and practical nuances of these synthetic routes, researchers can confidently navigate the chemical landscape to craft the next generation of innovative thienopyrimidine-based therapeutics.
References
-
Al-Ghorbani, M., et al. (2021). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
Hassan, A. A., et al. (2021). Newest Developments in the Preparation of Thieno[2,3-d]pyrimidines. Taylor & Francis Online. Available at: [Link]
-
Poirier, D., et al. (2016). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC. Available at: [Link]
-
Kumar, A., et al. (2018). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Priya, A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. Available at: [Link]
-
Leclerc, T., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. Available at: [Link]
-
Sharma, P., et al. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2023). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Available at: [Link]
-
Abdel-Gawad, H., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect. Available at: [Link]
-
Iqbal, J., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed. Available at: [Link]
-
Wang, X., et al. (2017). Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]
-
Tandi, M., et al. (2020). Synthesis of thieno[2,3-d]pyrimidine 4. ResearchGate. Available at: [Link]
-
Hergenrother, P. J., et al. (2018). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. Available at: [Link]
-
Abdelgawad, M. A., et al. (2020). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. PMC. Available at: [Link]
-
Wang, W., et al. (2021). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. ACS Publications. Available at: [Link]
-
Sabat, M., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available at: [Link]
-
Agarwala, P. (2018). Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction. Central University of Punjab Repository. Available at: [Link]
-
Mogilaiah, K., et al. (2006). Microwave Assisted Synthesis of Some Novel Thiadiazolothienopyrimidines. ResearchGate. Available at: [Link]
-
Rudenko, S. V., et al. (2025). Recent advancements in the synthesis of fused thienopyridines and their therapeutic applications. ResearchGate. Available at: [Link]
-
Goudar, V., et al. (2012). Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Priya, A., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available at: [Link]
-
Wiley, J. & Sons Ltd. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. Available at: [Link]
-
Anonymous. (n.d.). Synthesis of Thieno[3,4-d]pyrimidines by the Reactions of 3-Amino-4-carbamoylthiophene Derivatives with 1,3-Dicarbonyl Compounds. ResearchGate. Available at: [Link]
-
Anonymous. (2025). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. Available at: [Link]
-
Hossan, A. S. M., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. Available at: [Link]
-
Anonymous. (2017). (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. Available at: [Link]
-
Al-Omar, M. A., et al. (2016). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. MDPI. Available at: [Link]
-
Kandeel, M. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC. Available at: [Link]
-
El-Metwally, A. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. MDPI. Available at: [Link]
-
Irrgang, T., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2008). Synthesis of Some Thienopyrimidine Derivatives. PMC. Available at: [Link]
-
Kumar, A., et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Available at: [Link]
-
Sharma, A., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 8. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. ijprajournal.com [ijprajournal.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds [mdpi.com]
- 23. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure the safety of laboratory personnel and to maintain environmental compliance, reflecting our commitment to responsible chemical handling from inception to disposal.
I. Hazard Assessment and Risk Profile
Understanding the chemical's hazard profile is the critical first step in determining appropriate handling and disposal procedures. Based on analogous compounds, 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine should be treated as a hazardous substance with the following potential risks:
| Hazard Classification | Description | Recommended Precautions |
| Acute Toxicity, Oral | Toxic or harmful if swallowed.[1][2][3] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing to prevent skin exposure.[5][6] In case of contact, wash off with soap and plenty of water.[7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][6] | Wear safety glasses with side-shields or goggles.[5] If in eyes, rinse cautiously with water for several minutes.[8] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[7] |
Combustion of this compound may produce toxic gases such as carbon oxides, nitrogen oxides (NOx), hydrogen chloride, and hydrogen bromide.[7] Therefore, appropriate fire safety measures must be in place.
II. The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is that it must be treated as a regulated, hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]
Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary line of defense against chemical exposure.
-
Gloves: Nitrile gloves are required. For extensive handling, consider double-gloving.[9]
-
Eye Protection: Chemical safety goggles are mandatory.[9]
-
Lab Coat: A long-sleeved lab coat must be worn.[9]
-
Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator may be necessary.[7]
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.[10]
-
Designated Waste Container: Use a dedicated, clearly labeled container for "Halogenated Organic Solid Waste."[11][12]
-
Compatibility: Do not mix this waste with non-halogenated solvents, strong acids, strong oxidizing agents, or other incompatible materials.[5][11]
The following diagram illustrates the decision process for proper waste segregation:
Caption: Waste segregation decision workflow.
Proper containerization and labeling are mandated by regulatory bodies and are essential for safe handling and disposal by your institution's environmental health and safety (EHS) department.
-
Select an Appropriate Container: Use a robust, leak-proof container with a secure screw-top cap that is compatible with the chemical. High-density polyethylene (HDPE) containers are a suitable choice.[10]
-
Affix a Hazardous Waste Label: As soon as the first particle of waste is added, label the container with a "Hazardous Waste" tag.[10][11]
-
Complete the Label: The label must include:
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Location: The SAA should be in a cool, dry, and well-ventilated area, away from heat or ignition sources.[13]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate any potential leaks or spills.[10]
-
Closure: Keep the container securely closed at all times, except when adding waste.[11]
Once the container is full or you have completed the project, arrange for its disposal through your institution's EHS department.
-
Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Professional Disposal: The waste will be handled by a licensed professional waste disposal service.[7] The standard and recommended method for the ultimate disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous combustion byproducts.[7][14]
III. Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Spill: For a small spill, and only if you are trained to do so, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[6][7] For larger spills, evacuate the area and contact your institution's emergency response team.
IV. Conclusion
The responsible disposal of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a non-negotiable aspect of our work. By adhering to the principles of hazard assessment, proper segregation, secure containment, and regulatory compliance, we uphold our commitment to safety and environmental stewardship. This guide provides the necessary framework, but it is incumbent upon each researcher to be familiar with their institution's specific policies and to always prioritize safety in the laboratory.
References
-
PubChem. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine. National Center for Biotechnology Information. [Link]
- MSDS of 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine. (Vendor specific).
- Safety Data Sheet for 2,4-Dichloropyrimidine. (Vendor specific).
-
Armour, M. A. Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
- Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine. (Vendor specific).
-
Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. [Link]
- Safety Data Sheet for Pyrimidine. (Vendor specific).
-
Chemical Process SOP Example. University of Wyoming. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]
-
Universitat de Barcelona. Classification of special laboratory waste. [Link]
-
EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
-
Temple University. Halogenated Solvents in Laboratories. Campus Operations. [Link]
-
PubChem. 2,4-Dichlorothieno[3,2-d]pyrimidine. National Center for Biotechnology Information. [Link]
-
PubChem. 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine. National Center for Biotechnology Information. [Link]
Sources
- 1. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 12225261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorothieno[3,2-d]pyrimidine | C6H2Cl2N2S | CID 12712832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | C6HBrCl2N2S | CID 18326422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
- 9. uwyo.edu [uwyo.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 13. fishersci.com [fishersci.com]
- 14. reed.edu [reed.edu]
A Researcher's Guide to the Safe Handling of 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
This document provides essential safety and handling protocols for 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, a heterocyclic compound frequently utilized as a building block in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1] Due to its chemical structure and reactivity, stringent adherence to safety protocols is paramount to mitigate risks to laboratory personnel. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for the safe handling, storage, and disposal of this compound.
Hazard Identification and Risk Assessment: Understanding the Compound
6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The known hazards associated with this compound are:
The thieno[3,2-d]pyrimidine core is a key pharmacophore in many biologically active compounds, and its halogenated nature contributes to its reactivity and potential for biological interaction.[5][6] The toxicological properties of many such specialized reagents have not been exhaustively investigated, warranting a cautious approach.[7] Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE for handling 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield[8][9] | Nitrile gloves (double-gloving recommended)[10] | Flame-resistant lab coat[8] | Required if not handled in a certified chemical fume hood. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[7][9] |
| Conducting reactions and work-up | Chemical splash goggles and a face shield[8][9] | Nitrile gloves (double-gloving recommended)[10] | Flame-resistant lab coat[8] | Work must be performed in a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield[8][9] | Heavy-duty chemically resistant outer gloves over inner nitrile gloves[8][10] | Chemical-resistant apron over a flame-resistant lab coat | A NIOSH-approved respirator with appropriate cartridges is mandatory.[7][9] |
Causality of PPE Choices:
-
Eye and Face Protection: The combination of chemical splash goggles and a face shield provides comprehensive protection against splashes and airborne particles that could cause serious eye irritation or damage.[8][9]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals.[10] Double-gloving is a prudent measure to prevent exposure in case the outer glove is compromised. For extensive handling or in the event of a spill, more robust, chemically resistant gloves are necessary.
-
Body Protection: A flame-resistant lab coat protects against incidental contact and small splashes.[8] Loose-fitting clothing should be avoided, and closed-toe shoes are mandatory.[11]
-
Respiratory Protection: Due to the risk of respiratory irritation from dust or aerosols, handling this compound outside of a certified chemical fume hood requires respiratory protection to prevent inhalation.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling
Preparation and Weighing
-
Designated Area: All work with 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine should be conducted in a designated area within a certified chemical fume hood.
-
Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: To minimize the generation of airborne dust, weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood.
-
Solution Preparation: Add the solvent to the solid slowly to avoid splashing. If sonication is required, ensure the container is securely capped.
Reaction and Work-up
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
-
Temperature Control: Be mindful of the reaction temperature. Exothermic reactions should be cooled appropriately to prevent uncontrolled boiling and release of material.
-
Quenching and Extraction: Perform quenching and extraction procedures within the fume hood. Vent separatory funnels frequently and away from the face to release any pressure buildup.
Emergency Procedures: Be Prepared
Spills
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7][12]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][12]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Seek immediate medical attention.[7][12]
Disposal Plan: Responsible Waste Management
All waste containing 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous waste.
-
Segregation: Collect all waste in a designated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard symbols.
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not pour any waste down the drain.[7]
Safe Handling Workflow Diagram
Caption: Workflow for handling 6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine.
References
-
PubChem. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796. [Link]
-
Chem-Supply. MSDS of 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine. [Link]
-
University of Colorado Boulder, Department of Chemistry. Protective Gear. [Link]
-
Dartmouth College, Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
ChemTalk. Lab Safety Equipment & PPE. [Link]
-
Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
PubChem. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 12225261. [Link]
-
ResearchGate. Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. [Link]
-
PubChem. 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine | C6H4Cl2N2S | CID 45789967. [Link]
-
National Center for Biotechnology Information. Toxicology of Thiono-Sulfur Compounds. [Link]
-
Synthonix, Inc. 6-Bromo-2,4-dichlorothieno[2,3-d]pyrimidine - [B75590]. [Link]
-
Austin Health. Clinical toxicology guidelines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | C6H2BrClN2S | CID 12225261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine, 6-bromo-2,4-dichloro- | 1784619-01-7 [amp.chemicalbook.com]
- 5. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. capotchem.cn [capotchem.cn]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
